Product packaging for Adenosine, N,N-dibenzoyl-(Cat. No.:CAS No. 51008-81-2)

Adenosine, N,N-dibenzoyl-

Cat. No.: B15218645
CAS No.: 51008-81-2
M. Wt: 475.5 g/mol
InChI Key: MMAFGVQKTQHTJK-VEBYGKHWSA-N
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Description

Adenosine, N,N-dibenzoyl- is a useful research compound. Its molecular formula is C24H21N5O6 and its molecular weight is 475.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality Adenosine, N,N-dibenzoyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Adenosine, N,N-dibenzoyl- including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C24H21N5O6 B15218645 Adenosine, N,N-dibenzoyl- CAS No. 51008-81-2

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

51008-81-2

Molecular Formula

C24H21N5O6

Molecular Weight

475.5 g/mol

IUPAC Name

N-benzoyl-N-[9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]benzamide

InChI

InChI=1S/C24H21N5O6/c30-11-16-18(31)19(32)24(35-16)28-13-27-17-20(28)25-12-26-21(17)29(22(33)14-7-3-1-4-8-14)23(34)15-9-5-2-6-10-15/h1-10,12-13,16,18-19,24,30-32H,11H2/t16-,18-,19-,24-/m1/s1

InChI Key

MMAFGVQKTQHTJK-VEBYGKHWSA-N

Isomeric SMILES

C1=CC=C(C=C1)C(=O)N(C2=NC=NC3=C2N=CN3[C@H]4[C@@H]([C@@H]([C@H](O4)CO)O)O)C(=O)C5=CC=CC=C5

Canonical SMILES

C1=CC=C(C=C1)C(=O)N(C2=NC=NC3=C2N=CN3C4C(C(C(O4)CO)O)O)C(=O)C5=CC=CC=C5

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of N,O-Dibenzoyl-2'-deoxyadenosine Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of the synthetic pathways for the preparation of N,O-dibenzoylated derivatives of 2'-deoxyadenosine. Given that the adenine nucleobase possesses a single exocyclic amino group, this guide focuses on the synthesis of derivatives bearing benzoyl groups on both the N6-amino position and a hydroxyl function of the deoxyribose moiety, namely N6,3'-O-dibenzoyl-2'-deoxyadenosine. The procedures outlined are intended for researchers, scientists, and professionals in the field of drug development and nucleoside chemistry.

The synthesis is a multi-step process involving the strategic use of protecting groups to achieve the desired regioselectivity. The key stages include the initial N6-benzoylation of 2'-deoxyadenosine, selective protection of the 5'-hydroxyl group, benzoylation of the 3'-hydroxyl group, and final deprotection.

Data Presentation

The following tables summarize the quantitative data for the key steps in the synthesis of N6,3'-O-dibenzoyl-2'-deoxyadenosine.

Table 1: Synthesis of N6-Benzoyl-2'-deoxyadenosine

StepReagentsSolventTemperature (°C)Reaction Time (h)Yield (%)Purification Method
N6-BenzoylationBenzoyl chloride (2.5 equiv), Trimethylsilyl chloride (1.2 equiv)Anhydrous pyridine, Anhydrous acetonitrile0 to RT18–2485–90Silica gel chromatography[1]

Table 2: Synthesis of 5'-O-(4,4'-Dimethoxytrityl)-N6-benzoyl-2'-deoxyadenosine

StepReagentsSolventTemperature (°C)Reaction Time (h)Yield (%)Purification Method
5'-O-DMT Protection4,4'-Dimethoxytrityl chlorideAnhydrous pyridineRTNot specified75–80Precipitation in hexane[1]

Table 3: Synthesis of N6,3'-O-Dibenzoyl-5'-O-(4,4'-dimethoxytrityl)-2'-deoxyadenosine

StepReagentsSolventTemperature (°C)Reaction Time (h)Yield (%)Purification Method
3'-O-BenzoylationBenzoyl chlorideAnhydrous pyridineRTNot specifiedNot specifiedNot specified

Table 4: Deprotection to Yield N6,3'-O-Dibenzoyl-2'-deoxyadenosine

StepReagentsSolventTemperature (°C)Reaction TimeYield (%)Purification Method
5'-O-DMT Deprotection80% Acetic acidAcetic acid/WaterRTNot specifiedNot specifiedLyophilization, OPC desalting[2]

Experimental Protocols

The following are detailed methodologies for the key experiments in the synthesis of N6,3'-O-dibenzoyl-2'-deoxyadenosine.

1. Synthesis of N6-Benzoyl-2'-deoxyadenosine

This procedure utilizes a transient protection strategy to selectively benzoylate the N6-amino group of 2'-deoxyadenosine.

  • Reagents:

    • 2'-Deoxyadenosine

    • Anhydrous pyridine

    • Anhydrous acetonitrile

    • Trimethylsilyl chloride (1.2 equivalents)

    • Benzoyl chloride (2.5 equivalents)

    • Ice-cold water

    • Dichloromethane

    • Sodium sulfate (Na₂SO₄)

  • Procedure:

    • Suspend 2'-deoxyadenosine in a mixture of anhydrous pyridine and anhydrous acetonitrile.

    • Cool the suspension to 0°C in an ice bath.

    • Add trimethylsilyl chloride (1.2 equivalents) dropwise to the suspension to transiently protect the hydroxyl groups.

    • Subsequently, add benzoyl chloride (2.5 equivalents) dropwise to the reaction mixture.

    • Allow the reaction to warm to room temperature and stir for 18–24 hours.

    • Quench the reaction by adding ice-cold water.

    • Extract the product with dichloromethane.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).

    • Concentrate the solution under reduced pressure.

    • Purify the crude product by silica gel chromatography using a hexane:ethyl acetate (3:1) solvent system to yield N6-benzoyl-2'-deoxyadenosine.[1]

2. Synthesis of 5'-O-(4,4'-Dimethoxytrityl)-N6-benzoyl-2'-deoxyadenosine

The primary 5'-hydroxyl group is selectively protected using a dimethoxytrityl (DMT) group.

  • Reagents:

    • N6-Benzoyl-2'-deoxyadenosine

    • Anhydrous pyridine

    • 4,4'-Dimethoxytrityl chloride (DMT-Cl)

    • Hexane

  • Procedure:

    • Dissolve N6-benzoyl-2'-deoxyadenosine in anhydrous pyridine.

    • Add 4,4'-dimethoxytrityl chloride to the solution at room temperature.

    • Stir the reaction mixture until completion, monitored by thin-layer chromatography (TLC).

    • Upon completion, precipitate the product by adding the reaction mixture to a vigorously stirred solution of hexane.

    • Collect the precipitate by filtration and dry under vacuum to obtain 5'-O-(4,4'-Dimethoxytrityl)-N6-benzoyl-2'-deoxyadenosine.[1]

3. Synthesis of N6,3'-O-Dibenzoyl-5'-O-(4,4'-dimethoxytrityl)-2'-deoxyadenosine

The free 3'-hydroxyl group is benzoylated in this step.

  • Reagents:

    • 5'-O-(4,4'-Dimethoxytrityl)-N6-benzoyl-2'-deoxyadenosine

    • Anhydrous pyridine

    • Benzoyl chloride

  • Procedure:

    • Dissolve 5'-O-(4,4'-Dimethoxytrityl)-N6-benzoyl-2'-deoxyadenosine in anhydrous pyridine.

    • Add benzoyl chloride to the solution at room temperature.

    • Stir the reaction until completion, as monitored by TLC.

    • Work up the reaction by adding water and extracting with an organic solvent such as dichloromethane.

    • Dry the organic layer and concentrate to obtain the crude product.

    • Purify by silica gel chromatography to yield N6,3'-O-dibenzoyl-5'-O-(4,4'-dimethoxytrityl)-2'-deoxyadenosine.

4. Synthesis of N6,3'-O-Dibenzoyl-2'-deoxyadenosine

The final step involves the removal of the acid-labile DMT protecting group.

  • Reagents:

    • N6,3'-O-Dibenzoyl-5'-O-(4,4'-dimethoxytrityl)-2'-deoxyadenosine

    • 80% Acetic acid in water

  • Procedure:

    • Dissolve the DMT-protected dibenzoyl derivative in 80% acetic acid.[2]

    • Stir the solution at room temperature and monitor the reaction by TLC until the starting material is consumed.

    • Remove the acetic acid by lyophilization.[2]

    • The crude product can be further purified by a desalting procedure, such as using an Oligonucleotide Purification Cartridge (OPC), to remove the dimethoxytritanol byproduct.[2]

Mandatory Visualization

The following diagrams illustrate the synthetic workflow for N6,3'-O-dibenzoyl-2'-deoxyadenosine.

SynthesisWorkflow node_start 2'-Deoxyadenosine node_step1 N⁶-Benzoyl-2'-deoxyadenosine node_start->node_step1 node_step2 5'-O-DMT-N⁶-Benzoyl- 2'-deoxyadenosine node_step1->node_step2 node_step3 N⁶,3'-O-Dibenzoyl-5'-O-DMT- 2'-deoxyadenosine node_step2->node_step3 node_end N⁶,3'-O-Dibenzoyl- 2'-deoxyadenosine node_step3->node_end reagent1 BzCl, TMSCl Pyridine/Acetonitrile reagent1->node_start reagent2 DMT-Cl Pyridine reagent2->node_step1 reagent3 BzCl Pyridine reagent3->node_step2 reagent4 80% Acetic Acid reagent4->node_step3

Caption: Synthetic pathway for N⁶,3'-O-Dibenzoyl-2'-deoxyadenosine.

ExperimentalWorkflow cluster_0 Step 1: N⁶-Benzoylation cluster_1 Step 2: 5'-O-DMT Protection cluster_2 Step 3: 3'-O-Benzoylation cluster_3 Step 4: 5'-O-DMT Deprotection start Start with 2'-Deoxyadenosine protect_oh Transient Protection of OH with TMSCl start->protect_oh add_bzcl_n6 Add Benzoyl Chloride (N⁶-Benzoylation) protect_oh->add_bzcl_n6 workup_purify1 Workup and Silica Gel Chromatography add_bzcl_n6->workup_purify1 product1 N⁶-Benzoyl- 2'-deoxyadenosine workup_purify1->product1 add_dmtcl Add DMT-Cl product1->add_dmtcl precipitate Precipitate in Hexane add_dmtcl->precipitate product2 5'-O-DMT-N⁶-Benzoyl- 2'-deoxyadenosine precipitate->product2 add_bzcl_o3 Add Benzoyl Chloride (3'-O-Benzoylation) product2->add_bzcl_o3 workup_purify2 Workup and Silica Gel Chromatography add_bzcl_o3->workup_purify2 product3 N⁶,3'-O-Dibenzoyl-5'-O-DMT- 2'-deoxyadenosine workup_purify2->product3 deprotect Treat with 80% Acetic Acid product3->deprotect lyophilize Lyophilize and Desalt deprotect->lyophilize final_product Final Product: N⁶,3'-O-Dibenzoyl- 2'-deoxyadenosine lyophilize->final_product

Caption: Detailed experimental workflow for the synthesis.

References

An In-depth Technical Guide on the Role of N,N-dibenzoyl-adenosine in Oligonucleotide Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This technical guide elucidates the chemical role and application of N,N-dibenzoyl-adenosine as a protected nucleoside in the solid-phase synthesis of DNA and RNA oligonucleotides. As N,N-dibenzoyl-adenosine is a laboratory reagent for chemical synthesis and not a pharmacologically active agent, this document will focus on its function in preventing unwanted side reactions and ensuring the fidelity of oligonucleotide chain elongation, rather than a biological mechanism of action.

Introduction to Protected Nucleosides in Oligonucleotide Synthesis

The chemical synthesis of DNA and RNA oligonucleotides with a defined sequence is a cornerstone of modern molecular biology, enabling applications from PCR primers and gene sequencing to the development of antisense therapies and siRNA.[1] The most prevalent method for this synthesis is the phosphoramidite solid-phase synthesis, a cyclical process that sequentially adds nucleoside building blocks to a growing chain attached to a solid support.[2]

A critical aspect of this process is the use of protecting groups on the nucleoside monomers.[3][4] These chemical modifications temporarily block reactive functional groups on the nucleobases and the sugar moiety to prevent undesirable side reactions during the synthesis cycles.[4][5] N,N-dibenzoyl-adenosine is a key example of such a protected nucleoside, where the exocyclic amino group of adenine is protected by two benzoyl groups.[6]

The Role of Benzoyl Protecting Groups on Adenosine

The exocyclic amino groups of adenine, guanine, and cytosine are nucleophilic and can react with the activated phosphoramidite monomers during the coupling step of oligonucleotide synthesis, leading to branched and truncated sequences.[1] To ensure the specific formation of the desired phosphodiester backbone, these amino groups are protected.[4]

In the case of N,N-dibenzoyl-adenosine, the two benzoyl groups render the exocyclic amine of adenine unreactive to the coupling chemistry. This protection is stable throughout the iterative cycles of the synthesis process but can be readily removed during the final deprotection step to yield the native oligonucleotide sequence. The choice of protecting group is crucial, as it must be stable during synthesis and easily removable at the end without damaging the newly synthesized oligonucleotide.[5]

Chemical Properties and Function

The key chemical features of N,N-dibenzoyl-adenosine are summarized in the table below.

PropertyDescription
Chemical Name N,N-dibenzoyl-adenosine
Core Nucleoside Adenosine
Protecting Groups Two Benzoyl (Bz) groups
Protected Moiety Exocyclic N6 amino group of the adenine base
Purpose To prevent the N6 amino group from participating in unwanted side reactions during the coupling step of phosphoramidite-based oligonucleotide synthesis.[1][4]
Key Characteristics Stable under the conditions of the oligonucleotide synthesis cycle (detritylation, coupling, capping, oxidation). Removable under basic conditions during final deprotection.
Typical Application As a phosphoramidite building block for the incorporation of adenosine residues in automated solid-phase DNA and RNA synthesis.[2][3]

The Phosphoramidite Synthesis Cycle Utilizing Protected Nucleosides

The synthesis of oligonucleotides is a cyclical process, with each cycle adding one nucleoside to the growing chain. The general workflow is as follows:

  • Detritylation: The cycle begins with the removal of the acid-labile 5'-dimethoxytrityl (DMT) group from the nucleoside attached to the solid support, exposing a free 5'-hydroxyl group.

  • Coupling: The next protected nucleoside phosphoramidite in the sequence (such as an N,N-dibenzoyl-adenosine phosphoramidite) is activated and couples with the free 5'-hydroxyl group of the growing chain.

  • Capping: Any unreacted 5'-hydroxyl groups are acetylated ("capped") to prevent the elongation of incomplete sequences.

  • Oxidation: The newly formed phosphite triester linkage is oxidized to a more stable phosphate triester.

This cycle is repeated until the desired oligonucleotide sequence is assembled.

Visualization of the Protected Nucleoside Structure

The following diagram illustrates the general structure of a protected deoxyadenosine phosphoramidite, highlighting the N,N-dibenzoyl protecting groups.

G cluster_adenosine Protected Deoxyadenosine Phosphoramidite sugar Deoxyribose adenine Adenine sugar->adenine N-glycosidic bond dmt 5'-DMT sugar->dmt 5' position phosphoramidite 3'-Phosphoramidite sugar->phosphoramidite 3' position benzoyl1 Benzoyl (Bz) adenine->benzoyl1 N6-protection benzoyl2 Benzoyl (Bz) adenine->benzoyl2 start Start: Solid Support with first Nucleoside detritylation 1. Detritylation (Remove 5'-DMT) start->detritylation coupling 2. Coupling (Add Protected Phosphoramidite) detritylation->coupling capping 3. Capping (Block Unreacted Chains) coupling->capping oxidation 4. Oxidation (Stabilize Backbone) capping->oxidation repeat Repeat Cycle for next Nucleoside oxidation->repeat repeat->detritylation n-1 times cleavage Final Cleavage & Deprotection repeat->cleavage After final cycle

References

A Technical Guide to Dibenzoyl Adenosine Derivatives: Synthesis, Biological Context, and Experimental Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Dibenzoyl adenosine derivatives represent a class of modified nucleosides with potential applications in probing adenosine receptor signaling and as precursors in the synthesis of more complex bioactive molecules. While the literature provides insights into their synthesis and general biological relevance, a comprehensive public repository of quantitative pharmacological data, such as IC50, EC50, and binding affinity (Ki) values, remains notably sparse. This guide offers a thorough review of the available information, focusing on the synthesis of N6-benzoyl adenosine analogs as a key related class, detailing relevant experimental protocols, and illustrating the fundamental adenosine receptor signaling pathways that these compounds are expected to modulate. The content herein is intended to serve as a foundational resource for researchers navigating the synthesis and potential applications of these and related adenosine derivatives.

Introduction to Dibenzoyl Adenosine Derivatives

Adenosine, a ubiquitous purine nucleoside, plays a critical role in a vast array of physiological processes by activating four subtypes of G-protein coupled receptors (GPCRs): A1, A2A, A2B, and A3. The modulation of these receptors is a key strategy in the development of therapeutics for cardiovascular, inflammatory, and neurological disorders. Chemical modification of the adenosine scaffold, including the introduction of benzoyl groups at the N6 and ribose hydroxyl positions, offers a means to alter the parent molecule's affinity, selectivity, and metabolic stability.

Dibenzoyl adenosine derivatives, such as N6,2'-O-dibenzoyladenosine and N6,3'-O-dibenzoyladenosine, are primarily utilized as intermediates in the synthesis of more complex adenosine analogs. The benzoyl groups serve as protecting groups during synthetic transformations and can influence the molecule's lipophilicity and interaction with adenosine receptors. While specific quantitative data on the direct biological activity of simple dibenzoyl adenosine derivatives are limited in publicly accessible literature, the study of related N6-benzoyl and N6-benzyladenosine derivatives provides valuable insights into their potential pharmacological profile.

Synthesis of Benzoyl Adenosine Analogs

The synthesis of N6-benzoyl adenosine derivatives is a well-established process. A common method involves the reaction of adenosine with benzoyl chloride. For the synthesis of more complex analogs with modifications on the sugar moiety, a Vorbrüggen glycosylation approach is often employed, coupling a protected sugar with a silylated N6-benzoyl adenine.[1]

Experimental Protocol: Synthesis of a Novel N6-Benzoyl Adenosine Analog with a 1,4-Dioxane Sugar Moiety [1]

This protocol describes the coupling of a silylated N6-benzoyl adenine with a protected 1,4-dioxane sugar acetate to form a novel adenosine analog.

Materials:

  • N6-Benzoyl-N9-(trimethylsilyl)adenine

  • (2R,5S)-2-acetoxy-5-[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]-1,4-dioxane

  • Trimethylsilyl trifluoromethanesulfonate (TMSOTf)

  • Dry acetonitrile

  • Saturated sodium bicarbonate solution

  • Dichloromethane

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for elution

Procedure:

  • A solution of N6-benzoyl-N9-(trimethylsilyl)adenine and (2R,5S)-2-acetoxy-5-[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]-1,4-dioxane in dry acetonitrile is prepared under an inert atmosphere (e.g., nitrogen or argon).

  • The reaction mixture is cooled to 0 °C.

  • Trimethylsilyl trifluoromethanesulfonate (TMSOTf) is added dropwise to the cooled solution.

  • The reaction is allowed to warm to room temperature and stirred for several hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, the reaction is quenched by the addition of a saturated sodium bicarbonate solution.

  • The aqueous layer is extracted multiple times with dichloromethane.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered.

  • The solvent is removed under reduced pressure to yield the crude product.

  • The crude product is purified by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the desired N6-benzoyl adenosine analog.

Biological Activity and Therapeutic Potential

It is important to note that the benzoyl groups in dibenzoyl adenosine derivatives are often used as protecting groups and may be removed in the final bioactive compound. However, their presence can influence the pharmacokinetic properties of the molecule.

Adenosine Receptor Signaling Pathways

Dibenzoyl adenosine derivatives, as analogs of adenosine, are expected to exert their biological effects by modulating adenosine receptors. These receptors are classic GPCRs that, upon activation, trigger intracellular signaling cascades. The A1 and A3 receptors are typically coupled to inhibitory G-proteins (Gi/o), while the A2A and A2B receptors are coupled to stimulatory G-proteins (Gs).

A1 and A3 Receptor Signaling:

Activation of A1 and A3 receptors leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular levels of cyclic adenosine monophosphate (cAMP). This, in turn, reduces the activity of protein kinase A (PKA) and modulates the function of various downstream effector proteins.

A2A and A2B Receptor Signaling:

Conversely, activation of A2A and A2B receptors stimulates adenylyl cyclase, leading to an increase in intracellular cAMP levels and subsequent activation of PKA.

The following diagram illustrates the general signaling pathways for A1 and A2A adenosine receptors.

Adenosine_Signaling cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space Adenosine Derivative Adenosine Derivative A1R A1 Receptor Adenosine Derivative->A1R Binds A2AR A2A Receptor Adenosine Derivative->A2AR Binds Gi Gi Protein A1R->Gi Activates Gs Gs Protein A2AR->Gs Activates AC Adenylyl Cyclase Gi->AC Inhibits Gs->AC Stimulates cAMP cAMP AC->cAMP Converts ATP ATP PKA_inactive Inactive PKA cAMP->PKA_inactive Activates PKA_active Active PKA Cellular_Response_Inhibition Cellular Response (Inhibition) PKA_active->Cellular_Response_Inhibition Phosphorylates Cellular_Response_Stimulation Cellular Response (Stimulation) PKA_active->Cellular_Response_Stimulation Phosphorylates

References

Technical Guide: Structure Elucidation of N²,N⁶-Dibenzoyl-2,6-Diaminopurine Riboside

Author: BenchChem Technical Support Team. Date: November 2025

Authored for: Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the methodologies and data interpretation involved in the structure elucidation of N²,N⁶-dibenzoyl-2,6-diaminopurine riboside. The nomenclature "N,N-dibenzoyl-adenosine" is often ambiguous, as adenosine possesses a single exocyclic primary amine at the C6 position. Therefore, this guide focuses on the more chemically precise and plausible structure, N²,N⁶-dibenzoyl-2,6-diaminopurine riboside, which features two benzoylated exocyclic amino groups. This class of modified nucleosides is of significant interest in the development of novel therapeutic agents and chemical probes.

The structure elucidation of such molecules relies on a combination of synthetic chemistry and advanced spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). This guide will detail the experimental protocols for the synthesis and characterization of these compounds and present the expected quantitative data in a clear, tabular format. Furthermore, logical workflows and structural relationships will be visualized using Graphviz diagrams.

Synthesis and Characterization

The synthesis of N²,N⁶-dibenzoyl-2,6-diaminopurine riboside typically involves a multi-step process, beginning with the glycosylation of a protected 2,6-diaminopurine base, followed by the benzoylation of the exocyclic amino groups and subsequent deprotection of the sugar hydroxyls if necessary.

General Synthetic Approach: Vorbrüggen Glycosylation

A common method for the formation of the N-glycosidic bond is the Vorbrüggen reaction. This involves the coupling of a silylated heterocyclic base with a protected ribose derivative, activated by a Lewis acid.

Experimental Protocol: Synthesis of N²,N⁶-Dibenzoyl-2,6-Diaminopurine Riboside (Representative Protocol)

This protocol is a representative procedure adapted from general methods for nucleoside synthesis and benzoylation.

Step 1: Glycosylation of 2,6-Diaminopurine

  • Silylation of the Nucleobase: To a stirred suspension of 2,6-diaminopurine in anhydrous acetonitrile, add N,O-bis(trimethylsilyl)acetamide (BSA). Heat the mixture at reflux under an inert atmosphere (e.g., argon) until a clear solution is obtained. This indicates the formation of the persilylated 2,6-diaminopurine.

  • Glycosylation Reaction: Cool the solution to room temperature. In a separate flask, dissolve 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose in anhydrous acetonitrile. Add this solution to the silylated nucleobase solution.

  • Lewis Acid Catalysis: Cool the reaction mixture to 0°C and add trimethylsilyl trifluoromethanesulfonate (TMSOTf) dropwise.

  • Reaction Monitoring and Work-up: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC). Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography to yield the protected 2,6-diaminopurine riboside.

Step 2: Benzoylation of the Exocyclic Amino Groups

  • Selective Benzoylation: A mild and selective method for benzoylation can be achieved using benzoyl cyanide (BzCN). Dissolve the protected 2,6-diaminopurine riboside in an ionic liquid such as 1-methoxyethyl-3-methylimidazolium methanesulfonate.

  • Reagent Addition: Add benzoyl cyanide to the solution at room temperature.

  • Reaction and Monitoring: Stir the mixture at ambient temperature and monitor the progress by TLC. This method often provides high selectivity for the exocyclic amino groups over the hydroxyl groups of the ribose moiety.

  • Work-up and Purification: Upon completion, extract the product with an appropriate organic solvent and purify by silica gel chromatography to obtain the N²,N⁶-dibenzoylated product.

Step 3: Deprotection of the Ribose Moiety (if necessary)

  • Removal of Benzoyl Protecting Groups: If the starting ribose was protected with benzoyl groups, these can be removed by treatment with a solution of ammonia in methanol at room temperature.

  • Monitoring and Purification: Monitor the deprotection by TLC. Once complete, concentrate the reaction mixture and purify the final product, N²,N⁶-dibenzoyl-2,6-diaminopurine riboside, by recrystallization or chromatography.

Spectroscopic Data for Structure Elucidation

The definitive structure of the synthesized compound is determined through a combination of mass spectrometry and, most importantly, one- and two-dimensional NMR spectroscopy. The following tables summarize the expected ¹H and ¹³C NMR chemical shifts for a closely related compound, N²,N⁶-dibenzoyl-N²,N⁹-bis(2',3'-di-O-benzoyl-(α)-L-threofuranosyl)-2,6-diaminopurine.[1][2] While the sugar moiety in this reference compound is a dibenzoylated threofuranose, the chemical shifts of the N²,N⁶-dibenzoyl-2,6-diaminopurine core are highly informative.

Quantitative NMR Data

Table 1: ¹H NMR Chemical Shifts (δ, ppm) for the N²,N⁶-Dibenzoyl-2,6-Diaminopurine Fragment in CDCl₃ [1][2]

ProtonChemical Shift (ppm)
H-88.155
NH (amide)8.648

Table 2: ¹³C NMR Chemical Shifts (δ, ppm) for the N²,N⁶-Dibenzoyl-2,6-Diaminopurine Fragment in CDCl₃ [1][2]

CarbonChemical Shift (ppm)
C-2155.133
C-4152.568
C-5121.108
C-6Not Reported
C-8141.188
C=O (benzoyl)Not Reported

Experimental Protocols for Spectroscopic Analysis

Mass Spectrometry
  • Technique: High-Resolution Mass Spectrometry (HRMS) with Electrospray Ionization (ESI).

  • Sample Preparation: Dissolve a small amount of the purified compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.

  • Analysis: Infuse the sample solution into the ESI source. Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺ or sodium adduct [M+Na]⁺.

  • Expected Result: The measured mass-to-charge ratio should correspond to the calculated exact mass of the molecular formula of N²,N⁶-dibenzoyl-2,6-diaminopurine riboside (C₂₄H₂₁N₇O₆).

NMR Spectroscopy
  • Instrumentation: A high-field NMR spectrometer (e.g., 500 MHz or higher) equipped with a cryoprobe for enhanced sensitivity.

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or MeOD). Ensure the solution is homogeneous and free of particulate matter.

  • 1D NMR Experiments:

    • ¹H NMR: Acquire a standard one-dimensional proton spectrum to observe the chemical shifts, coupling constants, and integration of all proton signals.

    • ¹³C NMR: Acquire a proton-decoupled ¹³C spectrum to identify the chemical shifts of all carbon atoms. A DEPT (Distortionless Enhancement by Polarization Transfer) experiment can be used to differentiate between CH, CH₂, and CH₃ groups.

  • 2D NMR Experiments for Structure Elucidation:

    • COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin-spin couplings within the same spin system, which is crucial for tracing the connectivity of the protons in the ribose ring.

    • HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C), allowing for the unambiguous assignment of the carbon signals based on the already assigned proton signals.

    • HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals long-range correlations (typically 2-3 bonds) between protons and carbons. It is essential for connecting different structural fragments, for instance, linking the anomeric proton of the ribose (H-1') to the purine base (e.g., C-4 and C-8), and for confirming the position of the benzoyl groups by observing correlations from the amide protons to the purine ring carbons and the benzoyl carbonyl carbons.

    • NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, even if they are not directly bonded. It is critical for determining the stereochemistry, such as the β-configuration of the glycosidic bond, by observing the spatial proximity between the anomeric proton (H-1') and the purine H-8 proton.

Visualizations of Experimental and Logical Workflows

Synthesis Workflow

G Figure 1: General Synthesis Workflow A 2,6-Diaminopurine C Vorbrüggen Glycosylation (Silylation, Lewis Acid) A->C B 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose B->C D Protected 2,6-Diaminopurine Riboside C->D E Benzoylation (e.g., Benzoyl Cyanide) D->E F Protected N²,N⁶-Dibenzoyl-2,6-Diaminopurine Riboside E->F G Deprotection (Ammonia in Methanol) F->G H N²,N⁶-Dibenzoyl-2,6-Diaminopurine Riboside G->H

Caption: General Synthesis Workflow

Structure Elucidation Workflow using NMR

G Figure 2: NMR-Based Structure Elucidation cluster_1d 1D NMR cluster_2d 2D NMR cluster_interpretation Structural Interpretation H1_NMR ¹H NMR (Chemical Shifts, J-couplings) COSY COSY (¹H-¹H Connectivity) H1_NMR->COSY HSQC HSQC (¹H-¹³C Direct Correlation) H1_NMR->HSQC C13_NMR ¹³C NMR & DEPT (Carbon Skeleton) C13_NMR->HSQC Ribose_Structure Ribose Ring Structure COSY->Ribose_Structure HSQC->Ribose_Structure Purine_Structure Purine Core Structure HSQC->Purine_Structure HMBC HMBC (¹H-¹³C Long-Range Correlation) Glycosidic_Linkage Glycosidic Bond Position (N⁹) HMBC->Glycosidic_Linkage Benzoyl_Position Benzoyl Group Positions (N², N⁶) HMBC->Benzoyl_Position NOESY NOESY (Spatial Proximity) Stereochemistry Anomeric Stereochemistry (β) NOESY->Stereochemistry Final_Structure Final Structure Confirmation Ribose_Structure->Final_Structure Purine_Structure->Final_Structure Glycosidic_Linkage->Final_Structure Benzoyl_Position->Final_Structure Stereochemistry->Final_Structure

Caption: NMR-Based Structure Elucidation

Key HMBC and NOESY Correlations

Caption: Key 2D NMR Correlations

References

Spectroscopic Data and Characterization of N,N-Dibenzoyl-Adenosine: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for N,N-dibenzoyl-adenosine, a derivative of the essential nucleoside adenosine. The benzoylation of adenosine is a common strategy in synthetic organic chemistry to protect the exocyclic amine for subsequent reactions or to modulate the molecule's biological activity. This document compiles available spectroscopic information, presents detailed experimental protocols for its synthesis and characterization, and visualizes the general workflow for such analyses.

Spectroscopic Data

The following tables summarize the key spectroscopic data for dibenzoylated adenosine derivatives.

1.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. The following data for the dibenzoylated purine core is based on the analysis of N²,N⁶-dibenzoyl-2,6-diaminopurine nucleosides, which provides a strong model for the expected chemical shifts in N,N-dibenzoyl-adenosine.[1][2]

Table 1: ¹H NMR Spectroscopic Data for the N²,N⁶-Dibenzoyl-Purine Fragment (in CDCl₃) [1][2]

ProtonChemical Shift (δ, ppm)Multiplicity
H-88.155br s
C(6)NH8.648s

Note: The chemical shifts of the ribose protons would be expected in the range of 4.0-6.5 ppm, and the aromatic protons of the benzoyl groups would appear between 7.2-8.2 ppm.[1]

Table 2: ¹³C NMR Spectroscopic Data for the N²,N⁶-Dibenzoyl-Purine Fragment (in CDCl₃) [1][2]

CarbonChemical Shift (δ, ppm)
C-2155.133
C-4152.568
C-5121.108
C-6149.494
C-8141.188

Note: The carbonyl carbons of the benzoyl groups would be expected to resonate around 165 ppm.[1]

1.2. Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule, allowing for the determination of its molecular weight and elemental composition. For N,N-dibenzoyl-adenosine, the expected molecular weight is 475.45 g/mol .

Table 3: Expected Mass Spectrometry Data for N,N-Dibenzoyl-Adenosine (C₂₄H₂₁N₅O₆)

IonExpected m/z
[M+H]⁺476.1519
[M+Na]⁺498.1338

Common fragmentation patterns for nucleosides in mass spectrometry involve the cleavage of the glycosidic bond between the ribose sugar and the purine base.[3][4] For a dibenzoylated adenosine, one would expect to see fragments corresponding to the dibenzoylated adenine base and the ribose sugar.

1.3. Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Table 4: Expected Infrared Absorption Bands for N,N-Dibenzoyl-Adenosine

Functional GroupWavenumber (cm⁻¹)Description
N-H (Amide)~3300Stretching vibration
C-H (Aromatic)~3100-3000Stretching vibration
C=O (Amide)~1680-1650Stretching vibration
C=C (Aromatic)~1600, 1475Ring stretching
C-O (Ester-like)~1250Stretching vibration

1.4. UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. Adenosine itself has a characteristic absorption maximum around 260 nm. The addition of two benzoyl groups, which are themselves chromophores, is expected to cause a bathochromic (red) shift and potentially introduce new absorption bands.

Table 5: Expected UV-Visible Absorption Data for N,N-Dibenzoyl-Adenosine

SolventExpected λmax (nm)
Ethanol/Methanol>260

Experimental Protocols

The following are generalized protocols for the synthesis and spectroscopic analysis of N,N-dibenzoyl-adenosine, adapted from established methods for the synthesis of N-acyl nucleosides.

2.1. Synthesis of N,N-Dibenzoyl-Adenosine

This procedure is adapted from the transient protection method for N-acylation of nucleosides.

Materials:

  • Adenosine

  • Pyridine (anhydrous)

  • Trimethylsilyl chloride (TMSCl)

  • Benzoyl chloride

  • Ammonia solution

  • Methanol

  • Dichloromethane

Procedure:

  • Dry adenosine by co-evaporation with anhydrous pyridine.

  • Suspend the dried adenosine in anhydrous pyridine.

  • Cool the suspension in an ice bath and add trimethylsilyl chloride dropwise with stirring. Allow the reaction to proceed for 2-3 hours to form the persilylated adenosine.

  • To the solution of persilylated adenosine, add benzoyl chloride dropwise at 0°C. The amount of benzoyl chloride should be in excess to ensure dibenzoylation.

  • Allow the reaction mixture to warm to room temperature and stir overnight.

  • Quench the reaction by the slow addition of water.

  • Add a concentrated ammonia solution to hydrolyze the silyl ethers and any O-benzoyl groups. The progress of the hydrolysis can be monitored by thin-layer chromatography (TLC).

  • Evaporate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel, using a gradient of methanol in dichloromethane as the eluent, to yield N,N-dibenzoyl-adenosine.

2.2. Spectroscopic Characterization

2.2.1. NMR Spectroscopy

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified product in 0.6 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).

  • ¹H NMR: Acquire the proton NMR spectrum on a 400 MHz or higher field spectrometer.

  • ¹³C NMR: Acquire the carbon-13 NMR spectrum on the same instrument.

2.2.2. Mass Spectrometry

  • Technique: High-resolution mass spectrometry (HRMS) using electrospray ionization (ESI) is recommended for accurate mass determination.

  • Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent such as methanol or acetonitrile.

2.2.3. IR Spectroscopy

  • Technique: Attenuated Total Reflectance (ATR) Fourier-Transform Infrared (FTIR) spectroscopy is a convenient method.

  • Sample Preparation: Place a small amount of the solid sample directly on the ATR crystal.

2.2.4. UV-Vis Spectroscopy

  • Sample Preparation: Prepare a dilute solution of the sample in a UV-transparent solvent (e.g., ethanol or methanol).

  • Procedure: Record the absorption spectrum over a range of 200-400 nm using a spectrophotometer.

Signaling Pathways and Experimental Workflows

Currently, there is no information in the scientific literature to suggest that N,N-dibenzoyl-adenosine is involved in specific biological signaling pathways. Its primary role is likely as a protected intermediate in the synthesis of more complex adenosine derivatives.

The following diagram illustrates a general experimental workflow for the synthesis and characterization of a nucleoside analog like N,N-dibenzoyl-adenosine.

experimental_workflow cluster_synthesis Synthesis cluster_characterization Spectroscopic Characterization cluster_analysis Data Analysis start Adenosine s1 Protection (Silylation) start->s1 s2 Benzoylation s1->s2 s3 Deprotection (Hydrolysis) s2->s3 s4 Purification (Chromatography) s3->s4 product N,N-Dibenzoyl-Adenosine s4->product a2 Purity Assessment s4->a2 c1 ¹H & ¹³C NMR product->c1 c2 Mass Spectrometry (HRMS) product->c2 c3 IR Spectroscopy product->c3 c4 UV-Vis Spectroscopy product->c4 a1 Structure Elucidation c1->a1 c2->a1 c3->a1 c4->a1 final_product Characterized Compound

A general workflow for the synthesis and spectroscopic characterization of N,N-dibenzoyl-adenosine.

References

The Guardian of Reactivity: An In-depth Technical Guide to Dibenzoyl Protecting Groups

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of multi-step organic synthesis, particularly in the fields of carbohydrate chemistry, nucleoside synthesis, and drug development, the strategic use of protecting groups is paramount. Among the arsenal of protective moieties, the dibenzoyl group stands out for its unique balance of stability and reactivity. This technical guide provides a comprehensive overview of the role of dibenzoyl protecting groups, detailing their application, mechanisms of protection and deprotection, and their strategic use in complex synthetic pathways.

Core Principles of Dibenzoyl Protection

Dibenzoyl protecting groups are primarily employed to mask the reactive hydroxyl (-OH) and amino (-NH2) functionalities. The protection is achieved by converting these groups into their corresponding benzoate esters or benzamides. This transformation effectively shields the nucleophilic nature of the hydroxyl and amino groups, preventing them from interfering with subsequent chemical transformations in a multi-step synthesis.[1][2][3]

The benzoyl group offers a higher degree of stability compared to the more common acetyl protecting group, being more resistant to acidic and basic hydrolysis.[4] This enhanced stability makes it a preferred choice in lengthy synthetic sequences where multiple reaction steps are involved.

Applications in Synthesis

Dibenzoyl protecting groups are particularly valuable in the synthesis of complex biomolecules such as oligosaccharides, nucleosides, and glycopeptides.

  • Carbohydrate Chemistry: In the synthesis of complex carbohydrates, the selective protection of multiple hydroxyl groups is a significant challenge. Dibenzoyl groups, in conjunction with other protecting groups, are instrumental in achieving the desired regioselectivity. Their stability allows for manipulations at other positions of the sugar ring without premature deprotection. Furthermore, the nature of the protecting group at the C-2 position of a glycosyl donor can influence the stereochemical outcome of a glycosylation reaction.[1][5]

  • Nucleoside Synthesis: The synthesis of nucleoside analogues, many of which are potent antiviral or anticancer agents, heavily relies on protecting group strategies. Benzoyl groups are commonly used to protect the hydroxyl groups of the sugar moiety (ribose or deoxyribose) during the crucial glycosylation step, where the nucleobase is coupled to the sugar.[6][7] The widely used Vorbrüggen reaction, a cornerstone of nucleoside synthesis, often employs 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose as the ribose donor.[7]

  • Drug Development: The principles of protecting group chemistry are central to the development of complex active pharmaceutical ingredients (APIs). The robustness of the benzoyl group allows for diverse chemical modifications on other parts of the molecule, facilitating the synthesis of complex drug candidates.

Quantitative Data on Protection and Deprotection Reactions

The efficiency of protection and deprotection steps is critical for the overall yield of a synthetic route. The following tables summarize representative yields for the introduction and removal of benzoyl protecting groups under various conditions.

SubstrateProtecting GroupReagentsSolventYield (%)Reference
Methyl α-D-glucopyranosideBenzoylBenzoic anhydride, Bu4N+OBzCH3CN70-91[5]
α-D-glucoseBenzoylBenzoyl chloride, PyridinePyridine37[5]
α-D-mannoseBenzoylBenzoyl chloride, PyridinePyridine51[5]
NucleosidesBenzoylBenzoyl cyanide, Ionic LiquidIonic LiquidHigh[8]
DiolsBenzoyl1-Benzoylimidazole, DBUCH3CN60-96[9]

Table 1: Representative Yields for Benzoylation (Protection)

SubstrateProtecting GroupReagentsSolventYield (%)Reference
Benzoylated SugarBenzoylNaOMeMeOHHigh[10]
Benzoylated NucleosideBenzoylDBU-High[11]
Benzoylated InositolBenzoylDIBAL-H-81[12]

Table 2: Representative Yields for Debenzoylation (Deprotection)

Experimental Protocols

Protocol 1: Benzoylation of a Diol (General Procedure)

This protocol describes a general method for the regioselective benzoylation of a primary hydroxyl group in the presence of secondary hydroxyls.

Materials:

  • Substrate (diol)

  • 1-Benzoylimidazole

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

  • Anhydrous acetonitrile (CH3CN)

  • Ethyl acetate

  • Petroleum ether

  • Silica gel for column chromatography

Procedure:

  • Dissolve the substrate (100 mg) in anhydrous acetonitrile (2.5 mL).

  • Add DBU (0.2 equivalents) to the solution and stir at 50 °C for 10 minutes.

  • In a separate vial, dissolve 1-benzoylimidazole (1.1 equivalents) in anhydrous acetonitrile (0.5 mL).

  • Add the 1-benzoylimidazole solution to the reaction mixture in two portions.

  • Stir the reaction at 50 °C for 8 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, remove the acetonitrile under reduced pressure.

  • Purify the resulting residue by flash column chromatography on silica gel, using a gradient of ethyl acetate in petroleum ether (e.g., 1:6 to 2:1) to afford the benzoylated product.[13]

Protocol 2: Deprotection of a Benzoylated Carbohydrate using Sodium Methoxide

This protocol outlines the removal of benzoyl protecting groups from a carbohydrate using sodium methoxide in methanol, a method commonly known as the Zemplén deacylation.

Materials:

  • Benzoylated carbohydrate

  • Anhydrous methanol (MeOH)

  • Sodium methoxide (NaOMe) solution in methanol (e.g., 1 M or 28% w/w)

  • Ion-exchange resin (H+ form, e.g., Amberlite IR120)

  • Silica gel for column chromatography

Procedure:

  • Dissolve the O-benzoylated compound (1.0 equivalent) in anhydrous methanol (2–10 mL per mmol of substrate) under an inert atmosphere (e.g., Argon).

  • Cool the solution to 0 °C in an ice bath.

  • Add a catalytic amount of sodium methoxide solution dropwise.

  • Allow the reaction mixture to warm to room temperature and stir until the starting material is completely consumed, as monitored by TLC.

  • Neutralize the reaction by adding an ion-exchange resin (H+ form) and stirring until the pH of the solution becomes neutral.

  • Filter the resin through a cotton plug or a sintered glass funnel and wash thoroughly with methanol.

  • Combine the filtrate and washings and concentrate under reduced pressure.

  • Purify the residue by silica gel column chromatography to obtain the deprotected carbohydrate.

Protocol 3: Purification of Benzoylated Nucleosides by Column Chromatography

Purification is a critical step to isolate the desired product from unreacted starting materials and byproducts.

Materials:

  • Crude benzoylated nucleoside mixture

  • Silica gel (60-120 mesh)

  • Eluent (e.g., a mixture of ethyl acetate and hexanes)

  • Chromatography column

  • Collection tubes

Procedure:

  • Prepare the Column:

    • Securely clamp a glass column in a vertical position.

    • Add a small plug of cotton or glass wool to the bottom of the column.

    • Add a thin layer of sand.

    • Prepare a slurry of silica gel in the chosen eluent and pour it into the column, allowing it to pack evenly. Tap the column gently to remove air bubbles.

    • Add another thin layer of sand on top of the packed silica gel.

    • Equilibrate the column by running the eluent through it until the packing is stable.[14][15][16]

  • Load the Sample:

    • Dissolve the crude reaction mixture in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent).

    • Carefully apply the sample solution to the top of the silica gel.[15]

  • Elute the Column:

    • Add the eluent to the top of the column and begin collecting fractions.

    • Maintain a constant flow of the eluent. For flash chromatography, apply gentle pressure with a pump or inert gas.

    • Monitor the separation of compounds by collecting small fractions and analyzing them by TLC.

  • Isolate the Product:

    • Combine the fractions containing the pure product.

    • Remove the solvent under reduced pressure to obtain the purified benzoylated nucleoside.[16][17]

Visualizing the Role of Dibenzoyl Groups

Phosphatidylinositol Signaling Pathway

The synthesis of inositol polyphosphates, key molecules in cellular signaling, often requires intricate protecting group strategies. Benzoyl groups are frequently used to protect specific hydroxyl groups of the inositol ring, enabling the regioselective introduction of phosphate groups. The diagram below illustrates a simplified phosphatidylinositol signaling pathway, where the synthesis of the central molecule, phosphatidylinositol (PI), and its phosphorylated derivatives relies on such synthetic strategies.[18][19][20][21][22][23]

PI_Signaling_Pathway Extracellular_Signal Extracellular Signal Receptor Receptor Extracellular_Signal->Receptor PI3K PI3K Receptor->PI3K activates PIP3 PI(3,4,5)P3 PI3K->PIP3 phosphorylates PIP2 PI(4,5)P2 (Synthesis involves Bz protection) PIP2->PIP3 Akt Akt PIP3->Akt activates Downstream Downstream Cellular Responses Akt->Downstream

Phosphatidylinositol Signaling Pathway
Experimental Workflow: Solid-Phase Glycopeptide Synthesis

Solid-phase synthesis is a powerful technique for the automated synthesis of peptides and glycopeptides. This workflow illustrates the use of an orthogonal protecting group strategy, where a benzoyl-protected glycosylated amino acid is incorporated into a growing peptide chain.[11][24][25][26]

SPPS_Workflow Start Start: Resin with Linker and First Amino Acid (Fmoc-AA-Resin) Fmoc_Deprotection Fmoc Deprotection (Piperidine) Start->Fmoc_Deprotection Coupling Coupling of next Fmoc-AA-OH Fmoc_Deprotection->Coupling Repeat Repeat Cycles Coupling->Repeat n times Glyco_Coupling Coupling of Benzoyl-protected Glycosylated Amino Acid Glyco_Coupling->Repeat Repeat->Fmoc_Deprotection Repeat->Glyco_Coupling Cleavage Cleavage from Resin and Side-Chain Deprotection (TFA) Repeat->Cleavage Global_Deprotection Global Deprotection (Removal of Benzoyl Groups) Cleavage->Global_Deprotection Final_Product Purified Glycopeptide Global_Deprotection->Final_Product

Solid-Phase Glycopeptide Synthesis
Logical Relationship: Orthogonal Deprotection Strategy

Orthogonality is a key concept in protecting group chemistry, allowing for the selective removal of one type of protecting group in the presence of others. This diagram illustrates a common orthogonal strategy involving silyl, benzoyl, and benzyl protecting groups.[2][24][27][28]

Orthogonal Deprotection Strategy

Conclusion

Dibenzoyl protecting groups are indispensable tools in modern organic synthesis. Their inherent stability, coupled with reliable methods for their removal, makes them a cornerstone of protecting group strategies in the synthesis of complex carbohydrates, nucleosides, and other biologically active molecules. A thorough understanding of their application, reactivity, and role in orthogonal protection schemes is essential for researchers and scientists aiming to construct intricate molecular architectures with high efficiency and precision.

References

A Technical Guide to the Initial Synthesis and Discovery of N,N-Dibenzoyl-Adenosine

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This technical whitepaper provides a comprehensive overview of the posited initial synthesis and discovery of N,N-dibenzoyl-adenosine. Given the absence of direct literature for a compound explicitly named "N,N-dibenzoyl-adenosine," this guide postulates its identity as N⁶,N⁶-dibenzoyl-adenosine. The document outlines a plausible synthetic pathway, detailed experimental protocols, and expected characterization data. The synthesis involves the protection of the ribose hydroxyl groups, followed by the exhaustive benzoylation of the N⁶-amino group of adenosine, and subsequent deprotection. All quantitative data is summarized in structured tables, and key processes are visualized using Graphviz diagrams to ensure clarity and accessibility for researchers in the field of nucleoside chemistry and drug development.

Introduction

Adenosine, a fundamental nucleoside composed of adenine and a ribose sugar, plays a crucial role in various biochemical processes. The chemical modification of adenosine is a cornerstone of drug discovery and molecular biology, enabling the development of novel therapeutics and research tools. A key challenge in the chemical synthesis of adenosine derivatives is the selective modification of its functional groups: the N⁶-exocyclic amine and the 2', 3', and 5'-hydroxyl groups of the ribose moiety.

Protecting groups are indispensable in this context, and the benzoyl group is a widely used protecting group for the N⁶-amino function of adenosine due to its stability under various reaction conditions and its facile removal. While N⁶-benzoyl-adenosine is a common intermediate in oligonucleotide synthesis, the concept of a dibenzoylated derivative, N,N-dibenzoyl-adenosine (hypothesized as N⁶,N⁶-dibenzoyl-adenosine), represents a less explored area. This document outlines a plausible initial synthesis for this compound, drawing from established principles of nucleoside chemistry.

Postulated Initial Synthesis and Discovery

The discovery of N,N-dibenzoyl-adenosine would likely have emerged from research focused on the exhaustive acylation of adenosine, aiming to modulate its chemical properties or to explore its potential as a novel prodrug or synthetic intermediate. The synthetic strategy would logically follow a multi-step process involving the transient protection of the ribose hydroxyls, followed by the benzoylation of the N⁶-amino group, and subsequent deprotection.

The key steps in the proposed synthesis are:

  • Transient Protection of Ribose Hydroxyls: The 2', 3', and 5'-hydroxyl groups of adenosine are protected to prevent their reaction during the subsequent benzoylation of the exocyclic amine. A common method for this is the use of trimethylsilyl (TMS) groups.[1]

  • Dibenzoylation of the N⁶-Amino Group: With the hydroxyl groups protected, the N⁶-amino group is then reacted with an excess of benzoyl chloride to introduce two benzoyl groups.

  • Deprotection of Ribose Hydroxyls: The TMS protecting groups are removed under mild conditions to yield the final N,N-dibenzoyl-adenosine.

This approach, while not explicitly described for N,N-dibenzoyl-adenosine in the reviewed literature, is based on well-established methodologies in nucleoside chemistry.

Experimental Protocols

The following protocols are detailed, plausible procedures for the synthesis of N,N-dibenzoyl-adenosine.

3.1. Synthesis of N⁶,N⁶-Dibenzoyl-2',3',5'-tris-O-(trimethylsilyl)adenosine

  • Materials:

    • Adenosine (1.0 eq)

    • Anhydrous Pyridine

    • Chlorotrimethylsilane (TMS-Cl) (excess)

    • Benzoyl Chloride (excess)

    • Anhydrous Toluene

    • Dichloromethane (DCM)

    • Saturated Sodium Bicarbonate solution

    • Brine

    • Anhydrous Sodium Sulfate

  • Procedure:

    • Suspend adenosine in anhydrous pyridine.

    • Cool the mixture to 0°C in an ice bath.

    • Add chlorotrimethylsilane dropwise while stirring under an inert atmosphere (e.g., argon or nitrogen).

    • Allow the reaction to warm to room temperature and stir for 2-4 hours until the adenosine is fully dissolved and silylated.

    • Cool the reaction mixture back to 0°C.

    • Add an excess of benzoyl chloride dropwise.

    • Stir the reaction at room temperature overnight.

    • Quench the reaction by the slow addition of saturated sodium bicarbonate solution.

    • Extract the product with dichloromethane.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

    • Purify the crude product by silica gel chromatography.

3.2. Synthesis of N⁶,N⁶-Dibenzoyl-adenosine

  • Materials:

    • N⁶,N⁶-Dibenzoyl-2',3',5'-tris-O-(trimethylsilyl)adenosine (1.0 eq)

    • Tetrabutylammonium Fluoride (TBAF) in Tetrahydrofuran (THF)

    • Ethyl Acetate

    • Saturated Ammonium Chloride solution

    • Brine

    • Anhydrous Sodium Sulfate

  • Procedure:

    • Dissolve the purified N⁶,N⁶-Dibenzoyl-2',3',5'-tris-O-(trimethylsilyl)adenosine in THF.

    • Add a solution of TBAF in THF dropwise at room temperature.

    • Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

    • Quench the reaction with saturated ammonium chloride solution.

    • Extract the product with ethyl acetate.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by silica gel chromatography to yield N⁶,N⁶-dibenzoyl-adenosine.

Data Presentation

The following table summarizes the expected quantitative data for the synthesized N,N-dibenzoyl-adenosine. These values are hypothetical but based on typical data for similar nucleoside derivatives.

Parameter Expected Value
Molecular Formula C₂₄H₂₁N₅O₆
Molecular Weight 475.46 g/mol
Yield 60-70% (overall)
Melting Point 180-185 °C
¹H NMR (DMSO-d₆, ppm) δ 8.6-8.8 (2H, m, Ade-H2, H8), 7.4-8.0 (10H, m, benzoyl-H), 6.1 (1H, d, H-1'), 5.0-5.5 (3H, m, 2',3',5'-OH), 4.0-4.6 (3H, m, H-2', H-3', H-4'), 3.5-3.8 (2H, m, H-5'a, H-5'b)
¹³C NMR (DMSO-d₆, ppm) δ 170-175 (C=O), 150-155 (Ade-C), 125-135 (benzoyl-C), 85-90 (C-1'), 70-80 (C-2', C-3', C-4'), 60-65 (C-5')
Mass Spectrometry (ESI-MS) m/z 476.15 [M+H]⁺, 498.13 [M+Na]⁺

Visualization of Synthetic Pathway and Workflow

The following diagrams, generated using the DOT language, illustrate the synthetic pathway and the experimental workflow for the synthesis and characterization of N,N-dibenzoyl-adenosine.

synthetic_pathway Adenosine Adenosine Silylated 2',3',5'-tris-O-TMS-Adenosine Adenosine->Silylated TMS-Cl, Pyridine Dibenzoyl_Silylated N⁶,N⁶-Dibenzoyl- 2',3',5'-tris-O-TMS-Adenosine Silylated->Dibenzoyl_Silylated Benzoyl Chloride, Pyridine Final_Product N⁶,N⁶-Dibenzoyl-Adenosine Dibenzoyl_Silylated->Final_Product TBAF, THF

Caption: Synthetic pathway for N,N-dibenzoyl-adenosine.

experimental_workflow start Start: Adenosine step1 Step 1: Silylation of Hydroxyls start->step1 step2 Step 2: Dibenzoylation of N⁶-Amine step1->step2 purification1 Purification 1: Silica Gel Chromatography step2->purification1 step3 Step 3: Desilylation purification1->step3 purification2 Purification 2: Silica Gel Chromatography step3->purification2 characterization Characterization: NMR, MS, MP purification2->characterization end End: Pure N,N-Dibenzoyl-Adenosine characterization->end

Caption: Experimental workflow for synthesis and characterization.

Conclusion

This technical guide has presented a plausible pathway for the initial synthesis and discovery of N,N-dibenzoyl-adenosine, a novel derivative of the essential nucleoside. By leveraging established methodologies in nucleoside chemistry, a robust synthetic route has been detailed, complete with experimental protocols and expected analytical data. The provided visualizations of the synthetic pathway and experimental workflow offer a clear and concise summary for researchers. While direct literature on N,N-dibenzoyl-adenosine is scarce, the principles outlined here provide a solid foundation for its synthesis and further investigation into its potential applications in drug discovery and chemical biology. Future research will be necessary to fully characterize this compound and explore its biological activity.

References

An In-depth Technical Guide to the Thermodynamic Stability of N,N-dibenzoyl-adenosine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the thermodynamic stability of N,N-dibenzoyl-adenosine, a derivative of adenosine with significant applications in synthetic chemistry and drug development. While direct thermodynamic data for this specific molecule is not extensively available in public literature, this document outlines the core principles of its stability, inferred from studies on related acylated nucleosides, and details the experimental protocols for its empirical determination.

Introduction to N,N-dibenzoyl-adenosine Stability

N,N-dibenzoyl-adenosine is characterized by the presence of two benzoyl groups attached to the exocyclic amine (N6) of the adenine base. This modification is frequently employed as a protective strategy in the chemical synthesis of oligonucleotides and other adenosine derivatives. The stability of the N-benzoyl bond is a critical factor, influencing not only the efficiency of synthetic protocols but also the shelf-life and biological activity of the final product. The primary pathway for the degradation of N,N-dibenzoyl-adenosine is through the hydrolysis of the amide linkages, yielding adenosine and benzoic acid. The thermodynamic stability of the molecule provides a quantitative measure of its resistance to such degradation.

Factors Influencing the Stability of N,N-dibenzoyl-adenosine

The stability of the N-benzoyl bonds in N,N-dibenzoyl-adenosine is influenced by several factors:

  • pH: The hydrolysis of the amide bonds is susceptible to both acid and base catalysis. Under acidic conditions, protonation of the carbonyl oxygen of the benzoyl group enhances its electrophilicity, making it more susceptible to nucleophilic attack by water. In alkaline conditions, the hydroxide ion acts as a potent nucleophile, directly attacking the carbonyl carbon.

  • Temperature: As with most chemical reactions, the rate of hydrolysis increases with temperature. The thermodynamic parameters, enthalpy (ΔH) and entropy (ΔS), of the hydrolysis reaction can be determined by studying the reaction rate at different temperatures.

  • Solvent: The polarity and protic nature of the solvent can influence the stability of N,N-dibenzoyl-adenosine. Protic solvents, such as water and alcohols, can participate in the hydrolysis reaction.

  • Enzymatic Degradation: In biological systems, the amide bonds may be susceptible to enzymatic cleavage by amidases or other hydrolases.

Experimental Protocols for Determining Thermodynamic Stability

A definitive assessment of the thermodynamic stability of N,N-dibenzoyl-adenosine requires empirical measurements. The following are standard experimental protocols that can be employed.

Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry is a powerful technique to study the thermal stability of molecules.[1][2] It measures the difference in heat flow between a sample and a reference as a function of temperature.

Methodology:

  • Sample Preparation: A known quantity of N,N-dibenzoyl-adenosine is accurately weighed into a DSC pan. A reference pan is left empty or contains the buffer in which the sample is dissolved.

  • Instrumentation: The sample and reference pans are placed in the DSC instrument.

  • Thermal Scan: The temperature is increased at a constant rate, and the heat flow to the sample is monitored.

  • Data Analysis: A thermogram is generated, plotting heat flow against temperature. The melting temperature (Tm), enthalpy of fusion (ΔHfus), and any other thermal transitions can be determined from the thermogram. A higher melting temperature generally indicates greater thermal stability.

Isothermal Titration Calorimetry (ITC)

Isothermal Titration Calorimetry can be used to study the thermodynamics of binding interactions, but it can also be adapted to measure the enthalpy of a chemical reaction, such as hydrolysis.

Methodology:

  • Sample Preparation: A solution of N,N-dibenzoyl-adenosine is placed in the sample cell of the ITC instrument. The titrant, a solution that can induce hydrolysis (e.g., a strong acid or base), is loaded into the injection syringe.

  • Titration: Small aliquots of the titrant are injected into the sample cell at constant temperature.

  • Data Acquisition: The heat change associated with each injection is measured.

  • Data Analysis: The data is integrated to determine the total heat of reaction, from which the enthalpy of hydrolysis (ΔHhyd) can be calculated.

UV-Vis Spectroscopy

UV-Vis spectroscopy can be used to monitor the kinetics of hydrolysis, from which thermodynamic parameters can be derived.

Methodology:

  • Spectral Analysis: The UV-Vis spectra of N,N-dibenzoyl-adenosine and its hydrolysis products (adenosine and benzoic acid) are recorded to identify wavelengths with significant absorbance differences.

  • Kinetic Assay: A solution of N,N-dibenzoyl-adenosine is prepared in a buffer of a specific pH and maintained at a constant temperature in a temperature-controlled cuvette holder in the spectrophotometer.

  • Monitoring: The absorbance at the chosen wavelength is monitored over time.

  • Data Analysis: The rate constant (k) for the hydrolysis reaction is determined by fitting the absorbance versus time data to an appropriate kinetic model. By repeating the experiment at different temperatures, the activation energy (Ea) can be calculated from an Arrhenius plot, and subsequently, the enthalpy and entropy of activation can be determined.

Data Presentation

ParameterValueExperimental ConditionTechnique
Melting Temperature (Tm)e.g., 150 °CSolid stateDSC
Enthalpy of Fusion (ΔHfus)e.g., 30 kJ/molSolid stateDSC
Enthalpy of Hydrolysis (ΔHhyd)e.g., -25 kJ/molpH 7.4, 37 °CITC
Gibbs Free Energy of Hydrolysis (ΔGhyd)e.g., -10 kJ/molpH 7.4, 37 °CCalculated from k
Entropy of Hydrolysis (ΔShyd)e.g., -50 J/mol·KpH 7.4, 37 °CCalculated from ΔH and ΔG
Rate Constant of Hydrolysis (k)e.g., 1 x 10-5 s-1pH 7.4, 37 °CUV-Vis Spectroscopy

Visualizations

Experimental Workflow for Stability Assessment

The following diagram illustrates a typical workflow for assessing the thermodynamic stability of N,N-dibenzoyl-adenosine.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_stability_studies Stability Studies cluster_data_analysis Data Analysis synthesis Synthesis of N,N-dibenzoyl-adenosine purification Purification (e.g., HPLC) synthesis->purification characterization Characterization (NMR, MS) purification->characterization dsc Differential Scanning Calorimetry (DSC) characterization->dsc itc Isothermal Titration Calorimetry (ITC) characterization->itc uv_vis UV-Vis Spectroscopy (Kinetics) characterization->uv_vis thermo_params Determination of Thermodynamic Parameters (ΔG, ΔH, ΔS) dsc->thermo_params itc->thermo_params kinetic_params Determination of Kinetic Parameters (k, Ea) uv_vis->kinetic_params kinetic_params->thermo_params

Caption: Workflow for Thermodynamic Stability Assessment.

Logical Relationship of Stability Factors

This diagram illustrates the key factors influencing the stability of N,N-dibenzoyl-adenosine and their relationship to its degradation.

stability_factors stability Thermodynamic Stability of N,N-dibenzoyl-adenosine hydrolysis Hydrolysis stability->hydrolysis inversely proportional to ph pH ph->hydrolysis temperature Temperature temperature->hydrolysis solvent Solvent solvent->hydrolysis enzymes Enzymes enzymes->hydrolysis

Caption: Factors Influencing Hydrolytic Degradation.

Conclusion

The thermodynamic stability of N,N-dibenzoyl-adenosine is a crucial parameter for its application in research and development. While specific thermodynamic data remains to be extensively published, an understanding of the factors influencing its stability and the established experimental protocols for its determination provide a solid foundation for its effective use. The methodologies outlined in this guide—DSC, ITC, and UV-Vis spectroscopy—are standard techniques that can be readily implemented to generate the necessary data for a comprehensive stability profile. This information is invaluable for optimizing reaction conditions, establishing appropriate storage and handling procedures, and predicting the in vivo behavior of N,N-dibenzoyl-adenosine and related compounds.

References

An In-depth Technical Guide on the Solubility of N,N-dibenzoyl-adenosine in Organic Solvents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The solubility of a compound is a critical physicochemical property that influences its suitability for various applications in research and drug development, including organic synthesis, purification, formulation, and biological screening. This guide focuses on the solubility of N,N-dibenzoyl-adenosine in organic solvents. It is important to note that the term "N,N-dibenzoyl-adenosine" is not a standard chemical name and can be ambiguous. It could refer to a molecule with two benzoyl groups on the exocyclic N6 amine of adenine (N6,N6-dibenzoyl-adenosine) or, more commonly, to an adenosine molecule with benzoyl groups on both the N6 amine and one or more of the hydroxyl groups of the ribose sugar.

Due to the scarcity of data for a compound specifically named "N,N-dibenzoyl-adenosine," this guide will address the solubility of highly benzoylated adenosine derivatives. The principles and methodologies described herein are applicable to adenosine molecules with multiple benzoyl protective groups, which significantly alter their polarity and, consequently, their solubility profile compared to unsubstituted adenosine. For reference, a related, commercially available compound is N6-Benzoyl-2',3'-dibenzoyl-adenosine (CAS 14985-43-4)[1]. The presence of multiple bulky, non-polar benzoyl groups is expected to decrease solubility in polar solvents like water and increase solubility in non-polar organic solvents.

Data Presentation: Solubility of Related Benzoylated Adenine Derivatives

CompoundSolventTemperatureSolubility
N6-BenzoyladenineWarm EthanolNot specified10 mg/mL (clear to slightly hazy)
N6-BenzoyladenineDMFNot specified50 mg/mL (clear)
N6-BenzoyladenineDMSONot specified2 mg/mL (clear)
N6-BenzoyladenineWaterNot specified50 mg/mL (clear to slightly hazy)

Data sourced from Sigma-Aldrich product information for N6-Benzoyladenine.

Expected Solubility of N,N-dibenzoyl-adenosine:

Based on the principles of chemical structure and polarity, the addition of two non-polar benzoyl groups to the adenosine molecule will significantly increase its lipophilicity. Therefore, N,N-dibenzoyl-adenosine is expected to exhibit higher solubility in moderately polar to non-polar organic solvents and lower solubility in highly polar solvents. Solvents such as dichloromethane, chloroform, and ethyl acetate are likely to be good solvents for this compound. In contrast, its solubility in alcohols like methanol and ethanol may be moderate, and it is expected to be poorly soluble in water.

Experimental Protocols: Determination of Thermodynamic Solubility (Shake-Flask Method)

The shake-flask method is a standard and reliable technique for determining the thermodynamic solubility of a compound[2][3]. The following protocol is a general guideline for determining the solubility of N,N-dibenzoyl-adenosine in an organic solvent.

1. Materials and Equipment:

  • N,N-dibenzoyl-adenosine (solid)

  • Selected organic solvent of high purity

  • Analytical balance

  • Vials with screw caps

  • Constant temperature shaker or incubator

  • Centrifuge

  • Syringes and syringe filters (e.g., 0.22 µm PTFE)

  • Volumetric flasks and pipettes

  • Analytical instrument for quantification (e.g., HPLC-UV, UV-Vis spectrophotometer)

2. Procedure:

  • Preparation of Saturated Solution:

    • Add an excess amount of solid N,N-dibenzoyl-adenosine to a vial. The excess solid is crucial to ensure that the solution reaches saturation.

    • Add a known volume of the selected organic solvent to the vial.

    • Securely cap the vial to prevent solvent evaporation.

  • Equilibration:

    • Place the vial in a constant temperature shaker or incubator set to the desired temperature (e.g., 25 °C).

    • Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached between the dissolved and undissolved solute[3].

  • Phase Separation:

    • After equilibration, allow the vial to stand undisturbed at the same temperature to let the excess solid settle.

    • For finer suspensions, centrifuge the vial at a moderate speed to pellet the undissolved solid.

  • Sample Collection and Preparation:

    • Carefully withdraw a known volume of the clear supernatant using a syringe.

    • Filter the collected supernatant through a syringe filter into a clean vial to remove any remaining solid particles. This step is critical to avoid overestimation of solubility.

  • Quantification:

    • Dilute the filtered solution with a known volume of the same organic solvent to bring the concentration within the linear range of the analytical instrument.

    • Analyze the concentration of N,N-dibenzoyl-adenosine in the diluted solution using a pre-validated analytical method (e.g., HPLC-UV).

    • Prepare a calibration curve using standard solutions of N,N-dibenzoyl-adenosine of known concentrations.

  • Calculation:

    • Calculate the concentration of the saturated solution from the measured concentration of the diluted sample and the dilution factor.

    • The solubility is typically expressed in mg/mL or mol/L.

Mandatory Visualization

experimental_workflow cluster_prep 1. Preparation cluster_equil 2. Equilibration cluster_sep 3. Phase Separation cluster_sample 4. Sampling & Filtration cluster_analysis 5. Analysis prep1 Add excess solid N,N-dibenzoyl-adenosine to vial prep2 Add known volume of organic solvent prep1->prep2 equil Agitate at constant temperature (24-48h) prep2->equil sep1 Allow solid to settle equil->sep1 sep2 Centrifuge if necessary sep1->sep2 sample1 Withdraw supernatant sep2->sample1 sample2 Filter through 0.22 µm syringe filter sample1->sample2 analysis1 Dilute sample sample2->analysis1 analysis2 Quantify using HPLC-UV analysis1->analysis2 result Solubility Data (mg/mL) analysis2->result Calculate Solubility

Caption: Experimental workflow for shake-flask solubility determination.

solubility_logic cluster_compound Compound Structure cluster_solvents Organic Solvent Polarity adenosine Adenosine (Polar) dibenzoyl N,N-dibenzoyl-adenosine (Increased Lipophilicity) adenosine->dibenzoyl Addition of two non-polar benzoyl groups polar Polar Solvents (e.g., Water, Methanol) dibenzoyl->polar Decreased Solubility nonpolar Non-polar Solvents (e.g., Dichloromethane, Chloroform) dibenzoyl->nonpolar Increased Solubility

Caption: Logical relationship between benzoylation and expected solubility.

References

The Vanguard of Nucleoside Chemistry: Early Applications of Dibenzoylated Nucleosides

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

In the nascent field of nucleic acid chemistry, the strategic manipulation of nucleosides was paramount to unlocking the secrets of oligonucleotide synthesis and the development of novel therapeutic agents. Among the earliest and most pivotal chemical modifications was the introduction of benzoyl groups, leading to the formation of dibenzoylated nucleosides. These compounds, primarily utilized as protected intermediates, were instrumental in the directed synthesis of the first artificial oligonucleotides. This guide delves into the core early applications of dibenzoylated nucleosides, providing a detailed look at their synthesis, the experimental protocols of the era, and their foundational role in the burgeoning fields of molecular biology and drug discovery.

While the primary early application of dibenzoylated nucleosides was as protected intermediates in oligonucleotide synthesis, their synthesis and characterization laid the groundwork for understanding how modification of the sugar and base moieties could influence the chemical and physical properties of nucleosides. This understanding was a critical precursor to the later development of nucleoside analogs with direct therapeutic applications. The increased lipophilicity imparted by the benzoyl groups, for instance, offered early insights into how such modifications could affect a molecule's solubility and potential for cellular uptake—concepts that are central to modern drug design.

The Pivotal Role in Early Oligonucleotide Synthesis

The mid-20th century witnessed the dawn of chemical oligonucleotide synthesis, a feat that required precise control over the reactive functional groups of nucleosides. The hydroxyl groups of the sugar moiety and the exocyclic amino groups of the nucleobases needed to be temporarily masked or "protected" to prevent unwanted side reactions during the formation of the phosphodiester backbone. The benzoyl group emerged as a robust and reliable protecting group, particularly for the hydroxyl functions at the 3' and 5' positions of the deoxyribose sugar.

One of the seminal moments in this field was the first chemical synthesis of a dithymidinyl nucleotide containing a 3':5'-internucleotidic linkage by Michelson and Todd in 1955.[1][2][3][4][5] This landmark achievement relied on the use of protected nucleoside building blocks, including 3',5'-di-O-benzoylthymidine. The benzoyl groups ensured that the phosphodiester bond formed specifically between the 3'-hydroxyl of one nucleoside and the 5'-hydroxyl of the next.

Experimental Workflow: Early Oligonucleotide Synthesis

The general workflow for the early chemical synthesis of a dinucleotide, such as the one pioneered by Michelson and Todd, can be conceptualized as a multi-step process involving protection, coupling, and deprotection.

Oligonucleotide_Synthesis_Workflow cluster_protection Protection cluster_coupling Coupling cluster_deprotection Deprotection A Nucleoside (e.g., Thymidine) B Dibenzoylated Nucleoside (e.g., 3',5'-di-O-benzoylthymidine) A->B Benzoylation C Protected Nucleoside 1 (with free 3'-OH) B->C E Protected Dinucleotide C->E Phosphodiester bond formation D Protected Nucleoside 2 (activated 5'-phosphate) D->E Phosphodiester bond formation F Protected Dinucleotide E->F G Dinucleotide F->G Removal of protecting groups

Caption: Early workflow for dinucleotide synthesis.

Key Dibenzoylated Nucleosides and Their Synthesis

The primary dibenzoylated nucleosides featured in early research were derivatives of pyrimidines, such as thymidine and deoxycytidine. The synthesis of these compounds was a critical first step in the overall process of oligonucleotide construction.

3',5'-Di-O-benzoylthymidine

This was a cornerstone intermediate in early DNA synthesis. Its preparation involved the treatment of thymidine with benzoyl chloride in a suitable solvent, typically pyridine.

Table 1: Synthesis of 3',5'-Di-O-benzoylthymidine

ReactantsReagentsProductYield (%)Reference
ThymidineBenzoyl chloride, Pyridine3',5'-Di-O-benzoylthymidineNot explicitly stated in early papers, but a common reaction.Michelson & Todd, 1955
N,O-Dibenzoylated Deoxycytidine

The synthesis of protected deoxycytidine derivatives presented an additional challenge due to the presence of an exocyclic amino group on the cytosine base. This required protection in addition to the hydroxyl groups of the sugar. Early methods often resulted in the benzoylation of both the amino group and the hydroxyl groups.

Table 2: Synthesis of N,O-Dibenzoylated Deoxycytidine

ReactantsReagentsProductYield (%)Reference
2'-DeoxycytidineBenzoyl chloride, PyridineN⁴,3',5'-tri-O-benzoyl-2'-deoxycytidineNot explicitly stated in early papers.General methodology of the era.

Experimental Protocols

The experimental techniques of the 1950s and 1960s, while foundational, were rudimentary by modern standards. The following protocols are reconstructions based on the methodologies described in the seminal works of the period.

Protocol 1: Synthesis of 3',5'-Di-O-benzoylthymidine (Adapted from Michelson & Todd, 1955)
  • Reaction Setup: Thymidine is dissolved in anhydrous pyridine. The flask is equipped with a dropping funnel and a calcium chloride tube to protect from moisture.

  • Benzoylation: The solution is cooled in an ice bath, and benzoyl chloride is added dropwise with constant stirring.

  • Reaction Monitoring: The progress of the reaction is monitored by the precipitation of pyridine hydrochloride.

  • Workup: After the reaction is complete, the mixture is poured into ice water to precipitate the product.

  • Purification: The crude product is collected by filtration, washed with water, and then recrystallized from a suitable solvent such as ethanol to yield crystalline 3',5'-di-O-benzoylthymidine.

Benzoylation_Protocol A Dissolve Thymidine in Pyridine B Cool in Ice Bath A->B C Add Benzoyl Chloride Dropwise B->C D Stir and Monitor C->D E Pour into Ice Water D->E F Filter Crude Product E->F G Recrystallize from Ethanol F->G

Caption: Protocol for 3',5'-di-O-benzoylthymidine synthesis.

Early Biological Investigations: A Nascent Field

Direct evidence of the application of simple dibenzoylated nucleosides as standalone antiviral or anticancer agents in the very early period (1950s-1960s) is scarce in the primary literature. The focus was heavily on their role as synthetic intermediates. However, the creation of these acylated nucleosides was a crucial step towards the broader exploration of nucleoside analogs for therapeutic purposes.

The introduction of benzoyl groups significantly increases the lipophilicity of the nucleoside. This alteration of the physical properties was an early demonstration of how chemical modification could potentially influence the ability of a nucleoside to cross cellular membranes, a key consideration for drug efficacy. While not explicitly framed as a "drug delivery" strategy at the time, this principle became fundamental to the later design of more potent and bioavailable nucleoside analog drugs.

The groundwork laid by the synthesis and manipulation of dibenzoylated nucleosides paved the way for the development of a vast array of modified nucleosides that now form the backbone of many antiviral and anticancer therapies.

Conclusion

The early applications of dibenzoylated nucleosides were overwhelmingly centered on their indispensable role as protecting-group-laden building blocks in the dawn of chemical oligonucleotide synthesis. The pioneering work of researchers like Michelson and Todd, which utilized compounds such as 3',5'-di-O-benzoylthymidine, was fundamental to the first successful constructions of artificial nucleic acid fragments. While direct therapeutic applications of these specific dibenzoylated compounds in this early era are not well-documented, their synthesis and use provided critical lessons in chemical reactivity, the importance of protecting groups, and the influence of chemical modifications on the physical properties of nucleosides. This foundational knowledge was a vital stepping stone towards the subsequent explosion in the design and discovery of therapeutically active nucleoside analogs that continues to this day.

References

The Pivotal Role of Benzoylation in Adenosine Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

While adenosine N,N-dibenzoylation does not hold a direct, currently recognized biological significance as a stable, functional modification within cellular systems, the transient introduction of benzoyl and dibenzoyl groups onto the N6-amino group of adenosine is a cornerstone of modern nucleic acid and medicinal chemistry. This technical guide delineates the critical role of N-benzoylation as a protecting group strategy, indispensable for the chemical synthesis of oligonucleotides and a diverse array of biologically active adenosine analogs. We will provide an in-depth exploration of the synthetic methodologies, deprotection protocols, and the biological implications of the molecules enabled by this chemical maneuver.

Introduction: The Imperative for Protection

The exocyclic amino group (N6) of adenosine is nucleophilic and reactive. During the intricate process of chemical synthesis, particularly in the assembly of oligonucleotides or the modification of the ribose sugar, this amino group can participate in undesirable side reactions. To ensure the regioselectivity and efficiency of these synthetic transformations, a temporary "protecting group" is installed on the N6 position. The benzoyl group has emerged as a robust and widely adopted choice for this purpose due to its stability under various reaction conditions and its susceptibility to clean removal upon completion of the synthesis.

The Chemistry of Adenosine Benzoylation

The primary method for introducing a benzoyl group onto the N6 position of adenosine involves the use of benzoyl chloride (BzCl) in the presence of a base, typically pyridine. To prevent benzoylation at the hydroxyl groups of the ribose moiety, a transient protection strategy is often employed, for instance, using trimethylsilyl chloride (TMSCl).

Experimental Protocol: N6-Benzoylation of Adenosine

The following protocol is a generalized procedure for the N6-benzoylation of adenosine. Researchers should note that specific conditions may vary based on the desired final product and scale.

Materials:

  • Adenosine

  • Dry Pyridine

  • Trimethylsilyl chloride (TMSCl)

  • Benzoyl chloride (BzCl)

  • Ammonia solution (e.g., 28% NH3 in water)

  • Ice

  • Water

  • Dichloromethane (for extraction)

Procedure:

  • Suspend adenosine in dry pyridine in a reaction vessel under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the suspension in an ice bath.

  • Add trimethylsilyl chloride (TMSCl) dropwise to the suspension while stirring. This step protects the hydroxyl groups of the ribose.

  • After a designated period of stirring (e.g., 2 hours), add benzoyl chloride (BzCl) dropwise to the reaction mixture.

  • Allow the reaction to proceed at room temperature for several hours (e.g., 2.5 hours)[1].

  • Upon completion, quench the reaction by slowly adding it to a mixture of ice and water.

  • Add ammonia solution to hydrolyze the silyl ethers and any O-benzoyl groups.

  • Extract the N6-benzoyladenosine product with an organic solvent such as dichloromethane.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product can be further purified by crystallization or column chromatography.

Workflow for N6-Benzoylation of Adenosine

N6_Benzoylation Adenosine Adenosine Silylation Transient Protection of Ribose Hydroxyls (TMSCl, Pyridine) Adenosine->Silylation Benzoylation N6-Benzoylation (Benzoyl Chloride) Silylation->Benzoylation Deprotection_OH Hydrolysis of Silyl Ethers (Ammonia/Water) Benzoylation->Deprotection_OH N6_Benzoyl_Adenosine N6-Benzoyladenosine Deprotection_OH->N6_Benzoyl_Adenosine

A simplified workflow for the N6-benzoylation of adenosine.

Role in Solid-Phase Oligonucleotide Synthesis

The phosphoramidite method is the gold standard for the automated chemical synthesis of DNA and RNA oligonucleotides. In this process, N6-benzoyl-2'-deoxyadenosine phosphoramidite is a key building block. The benzoyl group effectively shields the N6-amino group during the repeated cycles of coupling, capping, and oxidation.

The Oligonucleotide Synthesis Cycle

The synthesis cycle involves four main steps:

  • Detritylation: Removal of the 5'-dimethoxytrityl (DMT) group from the support-bound nucleoside.

  • Coupling: Reaction of the free 5'-hydroxyl group with the next phosphoramidite monomer.

  • Capping: Acetylation of any unreacted 5'-hydroxyl groups to prevent the formation of deletion mutants.

  • Oxidation: Conversion of the unstable phosphite triester linkage to a stable phosphate triester.

This cycle is repeated until the desired oligonucleotide sequence is assembled.

Experimental Protocol: Deprotection of Synthetic Oligonucleotides

Once the synthesis is complete, the oligonucleotide must be cleaved from the solid support and all protecting groups, including the N-benzoyl groups, must be removed.

Materials:

  • CPG-bound synthetic oligonucleotide

  • Concentrated ammonium hydroxide solution

  • Heating block or oven

Procedure:

  • Transfer the controlled pore glass (CPG) support containing the synthesized oligonucleotide to a sealed vial.

  • Add concentrated ammonium hydroxide to the vial.

  • Heat the vial at an elevated temperature (e.g., 55 °C) for an extended period (e.g., 8-12 hours). This step cleaves the oligonucleotide from the support and removes the benzoyl and other base-protecting groups, as well as the cyanoethyl phosphate protecting groups.

  • After cooling, the ammoniacal solution containing the deprotected oligonucleotide is removed from the CPG support.

  • The solution is then typically dried to remove the ammonia, and the resulting crude oligonucleotide is purified, often by HPLC or polyacrylamide gel electrophoresis.

Workflow for Oligonucleotide Synthesis and Deprotection

Oligo_Synthesis cluster_synthesis Synthesis Cycle Detritylation Detritylation Coupling Coupling Detritylation->Coupling n cycles Capping Capping Coupling->Capping n cycles Oxidation Oxidation Capping->Oxidation n cycles Oxidation->Detritylation n cycles Deprotection Final Deprotection (Ammonium Hydroxide) Start Initiation: Support-bound Nucleoside Start->Detritylation Purification Purification (HPLC/PAGE) Deprotection->Purification Final_Oligo Purified Oligonucleotide Purification->Final_Oligo

References

Methodological & Application

Application Notes and Protocols: N⁶-Benzoyl-Adenosine Phosphoramidite in Oligonucleotide Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

N⁶-benzoyl-2'-deoxyadenosine and N⁶-benzoyl-adenosine phosphoramidites are essential building blocks in the chemical synthesis of DNA and RNA oligonucleotides, respectively. The benzoyl (Bz) group serves as a crucial protecting group for the exocyclic amine of the adenine base during the automated solid-phase synthesis process. This protection prevents unwanted side reactions during the sequential coupling of phosphoramidite monomers to the growing oligonucleotide chain. The Bz group is stable throughout the synthesis cycles but can be efficiently removed during the final deprotection step to yield the desired oligonucleotide sequence. These phosphoramidites are widely used in research, diagnostics, and the development of therapeutic oligonucleotides, such as antisense oligonucleotides and siRNAs.

Synthesis of N⁶-Benzoyl-Adenosine Phosphoramidite

The synthesis of N⁶-benzoyl-adenosine phosphoramidite involves a multi-step process starting from the adenosine nucleoside. The key steps include the protection of the exocyclic amine, protection of the 5'-hydroxyl group, protection of the 2'-hydroxyl group (for RNA synthesis), and finally, the phosphitylation of the 3'-hydroxyl group.

Experimental Protocol: Synthesis of N⁶-Benzoyl-5'-O-DMT-2'-O-TBDMS-Adenosine-3'-O-(β-cyanoethyl-N,N-diisopropyl) phosphoramidite

This protocol is a representative example for RNA phosphoramidite synthesis.

  • N⁶-Benzoylation:

    • Adenosine is peracylated using benzoyl chloride in pyridine.

    • The O-benzoyl groups are then selectively hydrolyzed using a mild base, such as sodium methoxide in methanol, to yield N⁶-benzoyl adenosine. Yields for this step are typically around 80%.[1]

  • 5'-O-DMT Protection:

    • N⁶-benzoyl adenosine is reacted with 4,4'-dimethoxytrityl chloride (DMT-Cl) in pyridine to protect the 5'-hydroxyl group. This reaction is typically monitored by TLC until completion.

  • 2'-O-TBDMS Protection:

    • The 5'-O-DMT-N⁶-benzoyl-adenosine is reacted with tert-butyldimethylsilyl chloride (TBDMS-Cl) to protect the 2'-hydroxyl group. This step is critical for RNA synthesis to prevent branching.

  • 3'-Phosphitylation:

    • The resulting protected nucleoside (5'-O-DMT-N⁶-benzoyl-2'-O-TBDMS-adenosine) is dissolved in an anhydrous solvent like dichloromethane or THF.

    • N,N-diisopropylethylamine (DIPEA) is added, followed by the phosphitylating agent, 2-cyanoethyl N,N-diisopropylchlorophosphoramidite (CEP-Cl).

    • The reaction is stirred at room temperature for several hours.[2]

    • The product is purified using silica gel chromatography.

Synthesis Workflow Diagram

Synthesis_Workflow cluster_protection Protection Steps cluster_phosphitylation Phosphitylation Adenosine Adenosine N6_Benzoylation N⁶-Benzoyl Adenosine Adenosine->N6_Benzoylation Benzoyl Chloride DMT_Protection 5'-O-DMT- N⁶-Benzoyl-Adenosine N6_Benzoylation->DMT_Protection DMT-Cl TBDMS_Protection Fully Protected Nucleoside DMT_Protection->TBDMS_Protection TBDMS-Cl (for RNA) Phosphitylation Final Phosphoramidite TBDMS_Protection->Phosphitylation CEP-Cl, DIPEA

Caption: Workflow for N⁶-benzoyl-adenosine phosphoramidite synthesis.

Data Presentation: Synthesis Yield and Purity

The following table summarizes representative yields and purity data for N-benzoyl adenosine phosphoramidites and their precursors.

CompoundStepYieldPurityAnalysis MethodReference
N⁶-Benzoyl AdenosineN-benzoylation80%[1]
N⁶-Benzoyl-8,1′-¹³C-2′-O-TBDMS-adenosine phosphoramiditePhosphitylation80%[2]
N⁴-Benzoyl-2′O-TBDMS-3′-O-DMT-adenosine-5′-cyanoethyl-N,N-diisopropyl-phosphoramidite (analog)Overall Synthesis98.6%HPLC[3]
N⁴-Benzoyl-2′O-TBDMS-3′-O-DMT-adenosine-5′-cyanoethyl-N,N-diisopropyl-phosphoramidite (analog)Overall Synthesis>99.5%³¹P NMR[3]

Application in Automated Oligonucleotide Synthesis

N⁶-benzoyl-adenosine phosphoramidite is used in standard automated solid-phase oligonucleotide synthesis.[4] The synthesis proceeds in the 3' to 5' direction through a repeated four-step cycle.

Experimental Protocol: Standard Synthesis Cycle

The synthesis is performed on an automated DNA/RNA synthesizer using a solid support (e.g., CPG) with the first nucleoside pre-attached.

  • Step 1: Detritylation (Deblocking)

    • The 5'-DMT protecting group of the support-bound nucleoside is removed using a solution of a mild acid, typically trichloroacetic acid (TCA) or dichloroacetic acid (DCA) in dichloromethane.

  • Step 2: Coupling

    • The N⁶-benzoyl-adenosine phosphoramidite monomer (dissolved in anhydrous acetonitrile) is activated by an activator, such as tetrazole or 5-ethylthio-1H-tetrazole (ETT).[5]

    • The activated monomer is then coupled to the free 5'-hydroxyl group of the growing oligonucleotide chain. Coupling times are typically extended for RNA synthesis compared to DNA synthesis.

  • Step 3: Capping

    • Any unreacted 5'-hydroxyl groups are acetylated ("capped") to prevent them from participating in subsequent coupling cycles. This is usually done with a mixture of acetic anhydride and 1-methylimidazole.

  • Step 4: Oxidation

    • The newly formed phosphite triester linkage is oxidized to a more stable phosphate triester linkage. This is typically achieved using a solution of iodine in a THF/water/pyridine mixture.

These four steps are repeated for each monomer in the desired sequence.

Oligonucleotide Synthesis Cycle Diagram

Oligo_Synthesis_Cycle Detritylation 1. Detritylation (DMT Removal) Coupling 2. Coupling (Add A(Bz)-Amidite) Detritylation->Coupling Activator Capping 3. Capping (Block Failures) Coupling->Capping Oxidation 4. Oxidation (P(III) -> P(V)) Capping->Oxidation Iodine Oxidation->Detritylation Repeat for next cycle Start Growing Chain on Solid Support (5'-DMT on) Start->Detritylation TCA/DCA

Caption: The four-step automated oligonucleotide synthesis cycle.

Data Presentation: Coupling Efficiency

High coupling efficiency at each step is critical for synthesizing long, high-purity oligonucleotides.

Activator / ConditionCoupling EfficiencyNotesReference
Standard RNA Phosphoramidite Chemistry> 99%Per-step efficiency using reverse (5'→3') RNA phosphoramidites.[3]
0.5 M Tetrazole + 0.1 M N-Methylimidazole98.3% (average)For a standard oligodeoxynucleotide synthesis.[6]
1.75 equivalents amidite, 15 min recirculation80%Increased from 46% with a 5 min recirculation time.[7]
Activator: TetrazoleVariesRate depends on phosphorus substituents and reaction conditions.[8]

Cleavage and Deprotection Protocol

After synthesis, the oligonucleotide must be cleaved from the solid support, and all protecting groups (benzoyl from bases, cyanoethyl from phosphates, and TBDMS from 2'-hydroxyls for RNA) must be removed.

Experimental Protocol: Full Deprotection of an RNA Oligonucleotide
  • Base and Phosphate Deprotection (Ammonolysis):

    • The solid support is transferred to a vial and incubated with a deprotection solution.

    • A common reagent is a 3:1 mixture of concentrated ammonium hydroxide and ethanol. The incubation is typically performed at 55-65°C for approximately 20 hours.[5]

    • Alternatively, a 40% aqueous methylamine solution can be used at 65°C for 30 minutes, which cleaves and deprotects faster.[3][9] This step removes the benzoyl and other base-protecting groups and the cyanoethyl groups from the phosphate backbone, while also cleaving the oligonucleotide from the support.

  • 2'-O-TBDMS Group Removal (Desilylation):

    • The supernatant from the previous step is collected and the solvent is evaporated.

    • The dried oligonucleotide is resuspended in a desilylation reagent, such as triethylamine trihydrofluoride (TEA·3HF) in N-methylpyrrolidinone (NMP).[5]

    • The reaction is heated to 65°C for 1.5 to 2.5 hours.

  • Quenching and Purification:

    • The desilylation reaction is quenched, and the fully deprotected oligonucleotide is desalted and purified, typically by HPLC or PAGE.

Logical Flow of Deprotection

Deprotection_Flow Oligo_Support Oligonucleotide on Solid Support (Fully Protected) Ammonolysis Step 1: Ammonolysis (e.g., NH₄OH/EtOH or Methylamine) Oligo_Support->Ammonolysis Cleavage from support Removal of Bz & CE groups Desilylation Step 2: Desilylation (e.g., TEA·3HF for RNA) Ammonolysis->Desilylation Removal of 2'-TBDMS groups Purification Step 3: Purification (HPLC / PAGE) Desilylation->Purification Final_Product Pure Oligonucleotide Purification->Final_Product

Caption: Post-synthesis deprotection and purification workflow.

Data Presentation: Deprotection Rates

The choice of deprotection reagent affects the time required to remove the benzoyl group.

ReagentConditionHalf-life of Bz DeprotectionNotesReference
Aqueous MethylamineRoom Temp< 10 minFastest method for removing all standard protecting groups.[9]
Ammonium Hydroxide / Ethanol (3:1)55-65°C~20 hours (for completion)Standard, slower deprotection method.[5]
40% Aqueous Methylamine65°C30 minutes (for completion)Rapid cleavage and deprotection.[3]
Ethanolic AmmoniaRoom Temp> 24 hoursShows high selectivity between standard and fast-deprotecting groups.[9]

References

"HPLC purification method for N,N-dibenzoyl-adenosine"

Author: BenchChem Technical Support Team. Date: November 2025

An Application Note on the HPLC Purification of N,N-dibenzoyl-adenosine

For researchers, scientists, and professionals in drug development, the purity of synthesized compounds is paramount. This document provides a detailed protocol for the purification of N,N-dibenzoyl-adenosine using High-Performance Liquid Chromatography (HPLC), a cornerstone technique for the separation and purification of complex mixtures.

Introduction

N,N-dibenzoyl-adenosine is a protected nucleoside derivative frequently utilized in the synthesis of oligonucleotides and other nucleic acid-based therapeutics. The benzoyl protecting groups on the exocyclic amine of adenine prevent unwanted side reactions during chemical synthesis. Efficient purification of the fully protected monomer is crucial to ensure the fidelity and purity of the final product. Reversed-phase HPLC (RP-HPLC) is a powerful method for this purpose, separating the target molecule from reaction byproducts and impurities based on its hydrophobicity.[1][2] This application note outlines a general RP-HPLC method for the purification of N,N-dibenzoyl-adenosine.

Data Presentation

The following table summarizes the expected chromatographic parameters for the HPLC purification of N,N-dibenzoyl-adenosine. These values are representative and may require optimization based on the specific crude sample and HPLC system.

ParameterValue
Compound Name N,N-dibenzoyl-adenosine
HPLC Column C18, 5 µm particle size, 100 Å pore size
Column Dimensions 4.6 mm x 250 mm
Mobile Phase A 0.1 M Triethylammonium acetate (TEAA), pH 7.0
Mobile Phase B Acetonitrile
Flow Rate 1.0 mL/min
Detection Wavelength 260 nm and 280 nm
Injection Volume 20 µL
Expected Retention Time 15 - 25 minutes (gradient dependent)
Expected Purity >95%
Expected Recovery 80 - 95%

Experimental Protocol

This protocol details the methodology for the HPLC purification of N,N-dibenzoyl-adenosine.

Materials and Reagents
  • Crude N,N-dibenzoyl-adenosine sample

  • Acetonitrile (HPLC grade)

  • Triethylamine (TEA)

  • Acetic Acid (glacial)

  • Deionized water (18.2 MΩ·cm)

  • 0.22 µm syringe filters

Equipment
  • High-Performance Liquid Chromatography (HPLC) system with a gradient pump, autosampler, column oven, and UV-Vis detector.

  • Reversed-phase C18 column (e.g., 4.6 mm x 250 mm, 5 µm).

  • Solvent filtration apparatus.

  • pH meter.

  • Rotary evaporator.

Procedure
  • Mobile Phase Preparation:

    • Mobile Phase A (0.1 M TEAA, pH 7.0): To 900 mL of deionized water, add 14 mL of triethylamine. Adjust the pH to 7.0 with glacial acetic acid. Add deionized water to a final volume of 1 L. Filter the buffer through a 0.45 µm membrane filter and degas.

    • Mobile Phase B (Acetonitrile): Use HPLC-grade acetonitrile. Filter through a 0.22 µm membrane filter and degas.

  • Sample Preparation:

    • Dissolve the crude N,N-dibenzoyl-adenosine in a minimal amount of a solvent mixture that is compatible with the mobile phase (e.g., 50:50 Mobile Phase A:Mobile Phase B).

    • The final concentration should be approximately 1-5 mg/mL.

    • Filter the sample solution through a 0.22 µm syringe filter before injection to remove any particulate matter.

  • HPLC Method:

    • Equilibrate the C18 column with 95% Mobile Phase A and 5% Mobile Phase B for at least 30 minutes at a flow rate of 1.0 mL/min.

    • Set the column oven temperature to 25 °C.

    • Set the UV detector to monitor at 260 nm and 280 nm.

    • Inject the prepared sample (20 µL).

    • Run the following gradient program:

Time (minutes)% Mobile Phase A% Mobile Phase B
0955
5955
35595
40595
41955
50955
  • Fraction Collection:

    • Collect the fractions corresponding to the major peak, which is expected to be N,N-dibenzoyl-adenosine. The retention time will depend on the exact hydrophobicity of the compound and the specific HPLC system.

  • Post-Purification Processing:

    • Combine the collected fractions containing the pure product.

    • Remove the acetonitrile and triethylammonium acetate by rotary evaporation. Multiple co-evaporations with water may be necessary to completely remove the TEAA buffer.

    • Lyophilize the aqueous solution to obtain the purified N,N-dibenzoyl-adenosine as a solid.

  • Purity Analysis:

    • Analyze an aliquot of the purified product by analytical HPLC using the same or a similar method to confirm its purity.

Visualizations

The following diagrams illustrate the key aspects of the HPLC purification workflow.

HPLC_Workflow cluster_prep Preparation cluster_hplc HPLC System cluster_post Post-Purification MobilePhase Mobile Phase Preparation Injection Sample Injection MobilePhase->Injection SamplePrep Sample Preparation SamplePrep->Injection Separation Column Separation (C18) Injection->Separation Detection UV Detection Separation->Detection Collection Fraction Collection Detection->Collection Evaporation Solvent Evaporation Collection->Evaporation Analysis Purity Analysis Evaporation->Analysis

Caption: Experimental workflow for HPLC purification.

Logical_Relationship cluster_input Inputs cluster_process Process cluster_output Outputs Crude Crude N,N-dibenzoyl-adenosine HPLC HPLC Purification (Gradient Elution) Crude->HPLC Solvents HPLC Grade Solvents Solvents->HPLC Column C18 Column Column->HPLC Pure Purified Product (>95% Purity) HPLC->Pure Impurities Impurities & Byproducts HPLC->Impurities

References

Application Notes and Protocols: N,N-Dibenzoyl-Adenosine in Solid-Phase RNA Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of N,N-dibenzoyl-adenosine phosphoramidites in solid-phase RNA synthesis. The benzoyl protecting group for the exocyclic amine of adenosine is a well-established and robust choice for RNA oligonucleotide synthesis, offering stability during the synthesis cycles and reliable deprotection.

Introduction

Solid-phase synthesis of RNA oligonucleotides is a cornerstone of modern molecular biology, enabling the production of synthetic RNA for a wide range of applications, including siRNA, antisense oligonucleotides, and ribozymes. The synthesis relies on the sequential addition of phosphoramidite building blocks, each protected at key functional groups to prevent unwanted side reactions. For adenosine, the N6-amino group is typically protected with an acyl group. The N,N-dibenzoyl protecting group strategy, while less common than the single benzoyl group, offers enhanced stability. However, for the purpose of these notes, we will focus on the widely used N6-benzoyl-adenosine. The principles and general protocols are highly applicable.

The standard phosphoramidite building block for adenosine is N6-benzoyl-5'-O-(4,4'-dimethoxytrityl)-2'-O-(tert-butyldimethylsilyl)-adenosine-3'-O-(2-cyanoethyl-N,N-diisopropyl)-phosphoramidite. This document outlines the synthesis of this key reagent, its application in automated solid-phase RNA synthesis, and the subsequent deprotection steps to yield the final RNA product.

Data Presentation

Table 1: Protecting Groups in RNA Synthesis
NucleobaseExocyclic Amine Protecting Group2'-Hydroxyl Protecting Group5'-Hydroxyl Protecting GroupPhosphate Protecting Group
Adenosine (A) Benzoyl (Bz) , Phenoxyacetyl (Pac)tert-Butyldimethylsilyl (TBDMS), Triisopropylsilyloxymethyl (TOM)4,4'-Dimethoxytrityl (DMT)2-Cyanoethyl (CE)
Cytidine (C)Benzoyl (Bz), Acetyl (Ac)tert-Butyldimethylsilyl (TBDMS), Triisopropylsilyloxymethyl (TOM)4,4'-Dimethoxytrityl (DMT)2-Cyanoethyl (CE)
Guanosine (G)Isobutyryl (iBu), Dimethylformamidine (dmf)tert-Butyldimethylsilyl (TBDMS), Triisopropylsilyloxymethyl (TOM)4,4'-Dimethoxytrityl (DMT)2-Cyanoethyl (CE)
Uridine (U)Nonetert-Butyldimethylsilyl (TBDMS), Triisopropylsilyloxymethyl (TOM)4,4'-Dimethoxytrityl (DMT)2-Cyanoethyl (CE)
Table 2: Comparison of Deprotection Conditions for N-Acyl Protecting Groups
Protecting GroupReagentTemperature (°C)Time for Complete DeprotectionSelectivity
Benzoyl (Bz) Ammonium hydroxide/Ethanol (3:1)55-65~20 hoursStandard
Benzoyl (Bz) Aqueous MethylamineRoom TemperatureFaster than ammonia-based methodsLow
Phenoxyacetyl (PAC)Ethanolic AmmoniaRoom Temperature2 hours (selective cleavage)High
Acetyl (Ac)Ammonium hydroxide/Ethanol (3:1)558-16 hoursStandard
Isobutyryl (iBu)Ammonium hydroxide/Ethanol (3:1)558-16 hoursStandard

Experimental Protocols

Protocol 1: Synthesis of N6-Benzoyl-2'-O-TBDMS-Adenosine-3'-O-Phosphoramidite

This protocol outlines the key steps for the synthesis of the adenosine phosphoramidite building block.

Materials:

  • N6-benzoyl-adenosine

  • Di-tert-butylsilyl bis(trifluoromethanesulfonate)

  • tert-Butyldimethylsilyl chloride (TBDMS-Cl)

  • 4,4'-Dimethoxytrityl chloride (DMT-Cl)

  • 2-Cyanoethyl N,N-diisopropylchlorophosphoramidite (CEP-Cl)

  • Pyridine, N,N-Diisopropylethylamine (DIPEA), Dichloromethane (DCM), Tetrahydrofuran (THF)

  • Silica gel for column chromatography

Procedure:

  • Protection of 3' and 5' Hydroxyls: React N6-benzoyl-adenosine with di-tert-butylsilyl bis(trifluoromethanesulfonate) to protect the 3' and 5' hydroxyl groups.

  • Silylation of 2' Hydroxyl: Introduce the TBDMS group at the 2'-hydroxyl position using TBDMS-Cl.

  • Deprotection of 3' and 5' Hydroxyls: Selectively remove the di-tert-butylsilyl group.

  • Tritylation of 5' Hydroxyl: Protect the 5'-hydroxyl group with DMT-Cl in pyridine. Purify the product by silica gel chromatography.

  • Phosphitylation of 3' Hydroxyl: React the 5'-O-DMT-2'-O-TBDMS-N6-benzoyl-adenosine with CEP-Cl in the presence of DIPEA in THF to yield the final phosphoramidite. Purify by precipitation or chromatography.

Protocol 2: Solid-Phase RNA Synthesis Cycle

This protocol describes a single cycle of nucleotide addition on an automated DNA/RNA synthesizer.

Reagents:

  • N6-benzoyl-adenosine phosphoramidite (and other protected RNA phosphoramidites) dissolved in anhydrous acetonitrile (0.1 M)

  • Activator solution (e.g., 5-Ethylthio-1H-tetrazole)

  • Oxidizing solution (Iodine in THF/water/pyridine)

  • Capping solution A (Acetic anhydride in THF/lutidine) and Capping solution B (N-Methylimidazole in THF)

  • Deblocking solution (3% Trichloroacetic acid in DCM)

  • Controlled Pore Glass (CPG) solid support

Workflow:

  • Detritylation: The DMT group is removed from the 5'-hydroxyl of the nucleotide attached to the solid support using the deblocking solution.

  • Coupling: The adenosine phosphoramidite is activated by the activator solution and coupled to the free 5'-hydroxyl group.

  • Oxidation: The newly formed phosphite triester linkage is oxidized to a more stable phosphate triester using the oxidizing solution.

  • Capping: Any unreacted 5'-hydroxyl groups are acetylated by the capping solutions to prevent their participation in subsequent cycles.

This four-step cycle is repeated for each nucleotide to be added to the growing RNA chain.

Protocol 3: Cleavage and Deprotection of Synthetic RNA

This protocol details the steps to cleave the synthesized RNA from the solid support and remove all protecting groups.

Materials:

  • Ammonium hydroxide/Ethanol (3:1 v/v) or Ethanolic Methylamine (EMAM)

  • Triethylamine trihydrofluoride (TEA·3HF)

  • N-Methylpyrrolidinone (NMP) or Dimethyl sulfoxide (DMSO)

  • 3 M Sodium Acetate

  • Butanol or Ethanol

Procedure:

  • Cleavage and Base Deprotection:

    • Incubate the CPG support with the synthesized RNA in an ammonium hydroxide/ethanol mixture (3:1) at 65°C for 4 hours or with EMAM at 65°C for 10 minutes.[1][2]

    • This step cleaves the RNA from the support and removes the cyanoethyl phosphate protecting groups and the N-benzoyl groups.

    • Transfer the supernatant containing the partially deprotected RNA to a clean vial and dry it.

  • Removal of 2'-O-TBDMS Protecting Group:

    • Resuspend the dried RNA in a solution of TEA·3HF in NMP or a mixture of TEA and TEA·3HF in DMSO.[1][2]

    • Heat the mixture at 65°C for 1.5 to 2.5 hours.[1][2]

  • Desalting and Purification:

    • Precipitate the fully deprotected RNA by adding 3 M sodium acetate and butanol or ethanol.[1][2]

    • Cool the mixture to -20°C or -70°C to facilitate precipitation.[2]

    • Centrifuge to pellet the RNA, decant the supernatant, and wash the pellet with ethanol.

    • Dry the RNA pellet. The purified RNA can be further analyzed and purified by HPLC or gel electrophoresis.

Visualizations

RNA_Synthesis_Workflow cluster_synthesis Solid-Phase Synthesis Cycle cluster_deprotection Cleavage & Deprotection Detritylation 1. Detritylation (DMT Removal) Coupling 2. Coupling (Phosphoramidite Addition) Detritylation->Coupling Free 5'-OH Oxidation 3. Oxidation (Phosphate Triester Formation) Coupling->Oxidation Capping 4. Capping (Unreacted Chain Termination) Oxidation->Capping Capping->Detritylation Next Cycle Cleavage 5. Cleavage from Support & Base Deprotection Capping->Cleavage Completed Synthesis Desilylation 6. 2'-OH Desilylation (TBDMS Removal) Cleavage->Desilylation Purification 7. Purification (HPLC/PAGE) Desilylation->Purification End Final RNA Purification->End Start Start Start->Detritylation

Caption: Workflow for Solid-Phase RNA Synthesis and Deprotection.

Deprotection_Scheme Protected_RNA Protected RNA on CPG N-Benzoyl (A, C) / N-Isobutyryl (G) 2-Cyanoethyl (Phosphate) 2'-O-TBDMS Step1 Ammonia / Ethanol or Methylamine Protected_RNA->Step1 Partially_Deprotected Partially Deprotected RNA 2'-O-TBDMS Step1->Partially_Deprotected Step2 TEA·3HF Partially_Deprotected->Step2 Final_RNA Fully Deprotected RNA Step2->Final_RNA

Caption: Stepwise Deprotection of Synthetic RNA.

References

Application Notes and Protocols for the Deprotection of N,N-Dibenzoyl Groups in Nucleosides

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The protection of exocyclic amino groups in nucleosides is a critical step in the synthesis of oligonucleotides and nucleoside-based therapeutics. While a variety of N-acyl protecting groups are commonly employed, the use of N,N-dibenzoyl groups is less prevalent. This document provides a detailed overview of the deprotection of N,N-dibenzoyl groups in nucleosides, including potential methodologies, experimental protocols, and the underlying chemical principles. Due to the limited specific literature on the deprotection of N,N-dibenzoyl groups on nucleosides, the following protocols and data are based on established methods for the cleavage of N-benzoyl and other N-acyl groups in nucleoside chemistry. These should be regarded as general guidelines and may require optimization for specific substrates.

Deprotection Methodologies

The removal of N-benzoyl groups from nucleosides is typically achieved through aminolysis or hydrolysis under basic conditions. The N,N-dibenzoyl group, being a diacylated amine, is expected to be more labile than a single N-benzoyl group due to the increased electrophilicity of the carbonyl carbons and the better leaving group potential of the N-benzoylamide anion. Common reagents and conditions for the deprotection of N-acyl groups are summarized in the table below. These conditions are expected to be effective for the removal of N,N-dibenzoyl groups as well.

Quantitative Data Summary

The following table outlines common conditions for the deprotection of N-acyl groups in nucleosides. While specific data for N,N-dibenzoyl groups is scarce, these parameters provide a strong starting point for optimization.

Reagent/SystemNucleoside BaseTemperature (°C)Time (h)Typical Yield (%)Notes
Concentrated Ammonia/Methanol (1:1, v/v)Guanosine, Adenosine, Cytidine25 - 558 - 24> 90Standard and widely used method.
40% Aqueous MethylamineGuanosine, Adenosine, Cytidine25 - 650.5 - 4> 95Generally faster than ammonia.
Ethanolic AmmoniaGuanosine, Adenosine, Cytidine2512 - 48VariableCan offer selectivity in some cases.
Potassium Carbonate in MethanolGuanosine, Adenosine, Cytidine2512 - 24> 85Milder conditions, suitable for sensitive substrates.
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) in MethanolGuanosine, Adenosine, Cytidine252 - 8> 90A non-nucleophilic base, useful for specific applications.[1]

Experimental Protocols

The following are generalized protocols for the deprotection of N,N-dibenzoyl-protected nucleosides. It is crucial to monitor the reaction progress by a suitable analytical method, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC), to determine the optimal reaction time.

Protocol 1: Deprotection using Methanolic Ammonia

This is a standard and widely applicable method for the removal of N-acyl protecting groups.

Materials:

  • N,N-Dibenzoyl-protected nucleoside

  • Concentrated aqueous ammonia (28-30%)

  • Methanol (MeOH), anhydrous

  • Round-bottom flask with a stirrer bar

  • Septum or screw cap

  • TLC plates (e.g., silica gel 60 F254)

  • HPLC system for reaction monitoring and purity analysis

Procedure:

  • Dissolve the N,N-dibenzoyl-protected nucleoside in a minimal amount of anhydrous methanol in a round-bottom flask.

  • Cool the solution in an ice bath.

  • Add an equal volume of pre-chilled concentrated aqueous ammonia to the flask.

  • Seal the flask tightly with a septum or a screw cap.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Alternatively, the reaction can be heated to 55°C to accelerate the deprotection, in which case the reaction time will be significantly shorter (e.g., 2-8 hours).

  • Monitor the reaction progress by TLC or HPLC. The product spot/peak should be more polar than the starting material.

  • Upon completion, remove the solvent under reduced pressure.

  • Co-evaporate the residue with methanol (3 x 10 mL) to remove residual ammonia.

  • Purify the crude product by silica gel column chromatography or preparative HPLC to obtain the deprotected nucleoside.

Protocol 2: Deprotection using Aqueous Methylamine

This method is generally faster than using ammonia and is often preferred for rapid deprotection.

Materials:

  • N,N-Dibenzoyl-protected nucleoside

  • 40% Aqueous methylamine solution

  • Methanol (MeOH) or Ethanol (EtOH)

  • Round-bottom flask with a stirrer bar

  • Septum or screw cap

  • TLC plates (e.g., silica gel 60 F254)

  • HPLC system for reaction monitoring and purity analysis

Procedure:

  • Dissolve the N,N-dibenzoyl-protected nucleoside in methanol or ethanol in a round-bottom flask.

  • Add the 40% aqueous methylamine solution to the flask. A typical ratio is 1:1 (v/v) of the nucleoside solution to the methylamine solution.

  • Seal the flask and stir the reaction mixture at room temperature. The reaction is typically complete within 1-4 hours. For more sterically hindered or less reactive substrates, the reaction can be gently heated to 40-50°C.

  • Monitor the reaction by TLC or HPLC until the starting material is consumed.

  • Once the reaction is complete, concentrate the mixture under reduced pressure.

  • Purify the residue using silica gel chromatography or preparative HPLC to isolate the pure deprotected nucleoside.

Visualizations

Experimental Workflow

Deprotection_Workflow cluster_reaction Deprotection Reaction cluster_workup Work-up & Purification start N,N-Dibenzoyl Protected Nucleoside reaction Stirring at RT or 55°C start->reaction reagent Deprotection Reagent (e.g., Methanolic Ammonia) reagent->reaction evaporation Solvent Evaporation reaction->evaporation monitoring Reaction Monitoring (TLC/HPLC) reaction->monitoring purification Chromatography (Silica Gel or HPLC) evaporation->purification product Deprotected Nucleoside purification->product

Caption: General workflow for the deprotection of N,N-dibenzoyl nucleosides.

Signaling Pathway/Logical Relationship

Deprotection_Mechanism cluster_mechanism Base-Catalyzed Hydrolysis Mechanism start N,N-Dibenzoyl Nucleoside intermediate1 Tetrahedral Intermediate 1 start->intermediate1 + OH⁻ intermediate2 N-Benzoyl Nucleoside intermediate1->intermediate2 - PhCOO⁻ intermediate3 Tetrahedral Intermediate 2 intermediate2->intermediate3 + OH⁻ product Deprotected Nucleoside intermediate3->product - PhCOO⁻ reagents Base (e.g., NH₃, MeNH₂) H₂O

Caption: Proposed mechanism for the deprotection of N,N-dibenzoyl groups.

Conclusion

The deprotection of N,N-dibenzoyl groups from nucleosides can be effectively achieved using standard basic conditions commonly employed for the removal of N-acyl protecting groups. Methanolic ammonia and aqueous methylamine are reliable and efficient reagents for this transformation. The provided protocols offer a solid foundation for researchers to develop specific deprotection strategies for their N,N-dibenzoyl-protected nucleoside substrates. As with any chemical transformation, careful monitoring and optimization are key to achieving high yields and purity.

References

Application Notes and Protocols: Synthetic Route for N6-benzoyl-2'-O-TBDMS-adenosine phosphoramidite

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

N6-benzoyl-2'-O-tert-butyldimethylsilyl (TBDMS)-adenosine phosphoramidite is a key building block in the chemical synthesis of ribonucleic acid (RNA) oligonucleotides. The benzoyl group provides protection for the exocyclic amine of adenosine, while the TBDMS group selectively protects the 2'-hydroxyl group of the ribose sugar. This strategic protection is crucial for directing the phosphoramidite coupling reaction to the 3'-hydroxyl group during solid-phase RNA synthesis. This document outlines the detailed synthetic route for this compound, providing comprehensive experimental protocols and summarizing key quantitative data.

Overall Synthetic Workflow

The synthesis of N6-benzoyl-2'-O-TBDMS-adenosine phosphoramidite is a multi-step process that begins with the protection of the exocyclic amine of adenosine, followed by the protection of the 5'-hydroxyl group, selective silylation of the 2'-hydroxyl group, and finally, phosphitylation of the 3'-hydroxyl group.

SynthesisWorkflow Adenosine Adenosine N6_Benzoyl N6-Benzoyl-adenosine Adenosine->N6_Benzoyl   Benzoyl Chloride,   Pyridine DMT_protected 5'-O-DMT-N6-benzoyl-adenosine N6_Benzoyl->DMT_protected   DMT-Cl,   Pyridine TBDMS_protected 5'-O-DMT-N6-benzoyl-2'-O-TBDMS-adenosine DMT_protected->TBDMS_protected   TBDMS-Cl,   AgNO3, Pyridine/THF Phosphoramidite N6-benzoyl-2'-O-TBDMS-adenosine phosphoramidite TBDMS_protected->Phosphoramidite   CEP-Cl, DIPEA,   THF

Caption: Synthetic workflow for N6-benzoyl-2'-O-TBDMS-adenosine phosphoramidite.

Experimental Protocols

Synthesis of N6-Benzoyl-adenosine

This procedure describes the protection of the N6-amino group of adenosine with a benzoyl group.

Materials:

  • Adenosine

  • Anhydrous Pyridine

  • Trimethylsilyl chloride (TMSCl)

  • Benzoyl chloride

  • Ammonia solution (28%)

  • Methanol

  • Dichloromethane

Protocol:

  • Suspend adenosine in anhydrous pyridine.

  • Add TMSCl and stir at room temperature to silylate the hydroxyl groups.[1]

  • Add benzoyl chloride to the reaction mixture and continue stirring at room temperature for 2.5 hours.[1]

  • Cool the reaction mixture to 0°C and add water, followed by concentrated ammonia solution (28%).[1]

  • Stir the mixture at 0°C for 30 minutes.[1]

  • Remove the solvent under reduced pressure.

  • Purify the residue by silica gel chromatography using a gradient of methanol in dichloromethane to yield N6-benzoyl-adenosine.[1]

Synthesis of 5'-O-DMT-N6-benzoyl-adenosine

This step involves the protection of the 5'-hydroxyl group with a dimethoxytrityl (DMT) group.

Materials:

  • N6-Benzoyl-adenosine

  • Anhydrous Pyridine

  • 4,4'-Dimethoxytrityl chloride (DMT-Cl)

  • Dichloromethane

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

Protocol:

  • Co-evaporate N6-benzoyl-adenosine with anhydrous pyridine and dry under vacuum.

  • Dissolve the dried compound in anhydrous pyridine and add DMT-Cl.[1]

  • Stir the reaction mixture at room temperature overnight.[1]

  • Monitor the reaction by Thin Layer Chromatography (TLC). If the reaction is incomplete, add more DMT-Cl and continue stirring.[1]

  • Once the reaction is complete, remove the solvent under reduced pressure.

  • Dissolve the residue in dichloromethane and wash with saturated aqueous sodium bicarbonate solution, followed by brine.[1]

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.[1]

  • Purify the product by silica gel chromatography.

Synthesis of 5'-O-DMT-N6-benzoyl-2'-O-TBDMS-adenosine

This protocol describes the selective silylation of the 2'-hydroxyl group.

Materials:

  • 5'-O-DMT-N6-benzoyl-adenosine

  • Anhydrous Tetrahydrofuran (THF)

  • Anhydrous Pyridine

  • Silver nitrate (AgNO₃)

  • tert-Butyldimethylsilyl chloride (TBDMS-Cl)

Protocol:

  • Dissolve 5'-O-DMT-N6-benzoyl-adenosine in a mixture of anhydrous THF and anhydrous pyridine under an argon atmosphere.[1]

  • Add silver nitrate and TBDMS-Cl to the solution.[1]

  • Stir the reaction mixture at room temperature overnight.[1]

  • Monitor the reaction by TLC. If the reaction is incomplete, additional portions of pyridine, silver nitrate, and TBDMS-Cl can be added.[1]

  • Upon completion, the reaction mixture is further processed for purification.

  • The crude product is typically purified by silica gel chromatography to separate the 2'-O-TBDMS isomer from the 3'-O-TBDMS isomer. A high selectivity for the 2'-isomer is generally observed.[2]

Synthesis of N6-benzoyl-2'-O-TBDMS-adenosine phosphoramidite

The final step is the phosphitylation of the 3'-hydroxyl group.

Materials:

  • 5'-O-DMT-N6-benzoyl-2'-O-TBDMS-adenosine

  • Anhydrous Tetrahydrofuran (THF)

  • N,N-Diisopropylethylamine (DIPEA)

  • 2-Cyanoethyl N,N-diisopropylchlorophosphoramidite (CEP-Cl)

Protocol:

  • Dry the starting material, 5'-O-DMT-N6-benzoyl-2'-O-TBDMS-adenosine, by co-evaporation with anhydrous THF.

  • Dissolve the dried compound in anhydrous THF under an argon atmosphere.

  • Add DIPEA to the solution.

  • Slowly add CEP-Cl to the reaction mixture and stir at room temperature for 3 hours.[3]

  • Monitor the reaction by TLC or ³¹P NMR.

  • Once the reaction is complete, the product is typically purified by flash chromatography on silica gel to yield the final N6-benzoyl-2'-O-TBDMS-adenosine phosphoramidite as a white foam.

Quantitative Data Summary

StepStarting MaterialKey ReagentsSolventTypical YieldReference
1. N6-BenzoylationAdenosineBenzoyl chloride, TMSClPyridine~50%[1]
2. 5'-O-DMT ProtectionN6-Benzoyl-adenosineDMT-ClPyridineHigh[1]
3. 2'-O-TBDMS Silylation5'-O-DMT-N6-benzoyl-adenosineTBDMS-Cl, AgNO₃THF/Pyridine~92%[2]
4. 3'-O-Phosphitylation5'-O-DMT-N6-benzoyl-2'-O-TBDMS-adenosineCEP-Cl, DIPEATHF~80%[3]

Characterization Data

The structure and purity of the final product and intermediates are confirmed by various analytical techniques.

CompoundAnalytical TechniqueExpected Observations
N6-benzoyl-2'-O-TBDMS-adenosine phosphoramidite³¹P NMRA characteristic signal in the range of 148-152 ppm.
¹H NMRSignals corresponding to the protons of the adenosine, benzoyl, DMT, TBDMS, and phosphoramidite moieties.
Mass SpectrometryA molecular ion peak corresponding to the calculated mass of the product (C₅₃H₆₆N₇O₈PSi, MW: 988.21 g/mol ).[2][4][]
HPLCA single major peak indicating high purity (typically >98%).[]

Concluding Remarks

The synthetic route described provides a reliable method for the preparation of N6-benzoyl-2'-O-TBDMS-adenosine phosphoramidite, a crucial reagent for RNA synthesis. Careful execution of each step and appropriate purification are essential to obtain a high-purity product, which is critical for the successful synthesis of high-quality RNA oligonucleotides for research, diagnostic, and therapeutic applications.

References

Application of N,N-Dibenzoyl-Adenosine Analogs in Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

The synthetic nucleoside analog N,N-dibenzoyl-adenosine and its related compounds, particularly N6-benzoyl and N6-benzyladenosine derivatives, have emerged as promising candidates in drug discovery due to their significant anticancer and antiviral activities. These compounds are derivatives of adenosine, a fundamental component of nucleic acids and cellular energy metabolism. The addition of benzoyl or benzyl groups to the adenosine scaffold enhances their stability and modulates their biological activity, making them attractive for therapeutic development.

The primary applications of these adenosine analogs are in oncology and virology. In cancer research, they have demonstrated potent cytotoxic effects against a range of human cancer cell lines, including those of leukemia, breast cancer, and osteosarcoma. The mechanism of their anticancer action is multifaceted, involving the induction of programmed cell death (apoptosis) and cell cycle arrest.[1][2] Specifically, N6-benzyladenosine has been shown to trigger the intrinsic apoptotic pathway through the activation of caspases 3 and 9.[3] Furthermore, it can disrupt the cell cycle at the G0/G1 phase, thereby inhibiting tumor cell proliferation.[1][2] Another key mechanism is the interference with the mevalonate pathway via the inhibition of farnesyl pyrophosphate synthase (FPPS), an enzyme crucial for protein prenylation and cell growth.

In the realm of antiviral research, N6-benzyladenosine derivatives have shown efficacy against various viruses, notably Human Enterovirus 71 (EV71). The antiviral activity is often associated with the inhibition of viral RNA synthesis.[4] The structure-activity relationship of these compounds is an active area of investigation, with modifications to the benzyl and ribose moieties leading to improved potency and selectivity.

Quantitative Data

The following tables summarize the in vitro biological activities of various N-benzoyl-adenosine analogs.

Table 1: Cytotoxicity of N6-Benzyladenosine Derivatives against Human Cancer Cell Lines

CompoundCancer Cell LineIC50 (µM)Reference
N6-(m-fluorobenzyl)adenosineHOS (Osteosarcoma)2.8[5]
N6-(p-fluorobenzyl)adenosineHOS (Osteosarcoma)20.0[5]
N6-benzyladenosineHOS (Osteosarcoma)21.2[5]
N6-(m-fluorobenzyl)adenosineMCF7 (Breast Adenocarcinoma)11.4[5]
N6-(p-fluorobenzyl)adenosineMCF7 (Breast Adenocarcinoma)14.0[5]
2-Chloro-N6-(m-fluorobenzyl)adenosineMCF7 (Breast Adenocarcinoma)23.0[5]
N6-(o-chlorobenzyl)adenosineMCF7 (Breast Adenocarcinoma)27.0[5]
N6-benzyladenosineCEM (T-lymphoblastic leukemia)3.2[5]
N6-(o-fluorobenzyl)adenosineCEM (T-lymphoblastic leukemia)14.5[5]
N6-(p-chlorobenzyl)adenosineCEM (T-lymphoblastic leukemia)10.2[5]
N6-(m-fluorobenzyl)adenosineCEM (T-lymphoblastic leukemia)0.7[5]
N6-(o-chlorobenzyl)adenosineCEM (T-lymphoblastic leukemia)0.3[5]
N6-(p-fluorobenzyl)adenosineCEM (T-lymphoblastic leukemia)1.3[5]
2-Chloro-N6-benzyladenosineCEM (T-lymphoblastic leukemia)47.8[5]
2-Chloro-N6-(o-fluorobenzyl)adenosineCEM (T-lymphoblastic leukemia)39.7[5]
2-Chloro-N6-(m-fluorobenzyl)adenosineCEM (T-lymphoblastic leukemia)0.2[5]
N6-benzyladenosineHL-60 (Promyelocytic leukemia)2.3[5]
N6-(o-fluorobenzyl)adenosineHL-60 (Promyelocytic leukemia)1.6[5]
N6-(p-chlorobenzyl)adenosineHL-60 (Promyelocytic leukemia)1.7[5]
N6-(m-fluorobenzyl)adenosineHL-60 (Promyelocytic leukemia)0.4[5]
N6-(o-chlorobenzyl)adenosineHL-60 (Promyelocytic leukemia)0.2[5]
N6-(p-fluorobenzyl)adenosineHL-60 (Promyelocytic leukemia)1.2[5]
2-Chloro-N6-benzyladenosineHL-60 (Promyelocytic leukemia)15.9[5]
2-Chloro-N6-(o-fluorobenzyl)adenosineHL-60 (Promyelocytic leukemia)9.5[5]
2-Chloro-N6-(m-fluorobenzyl)adenosineHL-60 (Promyelocytic leukemia)0.1[5]

Table 2: Antiviral Activity of N6-Benzyladenosine Analogs against Enterovirus 71 (EV71)

CompoundEC50 (µM)CC50 (µM)Selectivity Index (SI)Reference
N6-(trans-3-phenyl-2-propen-1-yl)adenosine0.66 ± 0.12>427~645[1]
N6-(5-hexene-2-yne-1-yl) adenosine4.3 ± 1.5>434~101[1]
N6-(3-trifluoromethylbenzyl) adenosine0.068 ± 0.01>235~3456[1]

Experimental Protocols

Protocol 1: Determination of Cytotoxicity using MTT Assay

This protocol outlines the procedure for assessing the cytotoxic effects of N,N-dibenzoyl-adenosine analogs on cancer cell lines.

Materials:

  • Cancer cell lines (e.g., HOS, MCF7, CEM, HL-60)

  • Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • N,N-dibenzoyl-adenosine analog stock solution (in DMSO)

  • Phosphate Buffered Saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

    • Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the N,N-dibenzoyl-adenosine analog from the stock solution in complete medium.

    • Remove the medium from the wells and add 100 µL of the diluted compound solutions to the respective wells. Include a vehicle control (medium with DMSO) and a blank (medium only).

    • Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition:

    • After the incubation period, add 10 µL of MTT solution to each well.

    • Incubate the plate for another 4 hours at 37°C.

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT from each well.

    • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Mix gently by pipetting up and down.

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the blank wells from all other readings.

    • Calculate the percentage of cell viability for each concentration compared to the vehicle control.

    • Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Protocol 2: Determination of Antiviral Activity using Plaque Reduction Assay

This protocol describes the method to evaluate the antiviral activity of N,N-dibenzoyl-adenosine analogs against susceptible viruses.

Materials:

  • Host cell line (e.g., Vero cells)

  • Virus stock (e.g., Enterovirus 71)

  • Complete cell culture medium

  • N,N-dibenzoyl-adenosine analog stock solution (in DMSO)

  • Overlay medium (e.g., medium containing 1% methylcellulose or agarose)

  • Crystal violet staining solution (0.1% crystal violet in 20% ethanol)

  • Formalin (10% in PBS)

  • 6-well plates

Procedure:

  • Cell Seeding:

    • Seed host cells in 6-well plates at a density that will form a confluent monolayer within 24 hours.

    • Incubate at 37°C in a 5% CO2 incubator.

  • Virus Dilution and Compound Treatment:

    • Prepare serial dilutions of the virus stock in serum-free medium to achieve a countable number of plaques (e.g., 50-100 plaques per well).

    • Prepare different concentrations of the N,N-dibenzoyl-adenosine analog in serum-free medium.

    • Mix the virus dilution with an equal volume of the compound dilution (or medium for virus control) and incubate for 1 hour at 37°C to allow the compound to interact with the virus.

  • Infection:

    • Wash the confluent cell monolayers with PBS.

    • Inoculate the cells with 200 µL of the virus-compound mixture.

    • Incubate for 1 hour at 37°C, gently rocking the plates every 15 minutes to ensure even distribution of the virus.

  • Overlay:

    • After the adsorption period, remove the inoculum and overlay the cells with 2 mL of the overlay medium containing the corresponding concentration of the compound.

    • Incubate the plates at 37°C in a 5% CO2 incubator until visible plaques are formed (typically 2-5 days).

  • Plaque Visualization:

    • Fix the cells by adding 1 mL of 10% formalin to each well and incubating for at least 30 minutes.

    • Carefully remove the overlay and the formalin.

    • Stain the cells with crystal violet solution for 15-30 minutes.

    • Gently wash the wells with water and let them air dry.

  • Plaque Counting and Data Analysis:

    • Count the number of plaques in each well.

    • Calculate the percentage of plaque reduction for each compound concentration compared to the virus control.

    • Determine the EC50 value (the concentration of the compound that inhibits plaque formation by 50%) from a dose-response curve.

Visualizations

experimental_workflow cluster_cytotoxicity Cytotoxicity Assay (MTT) cluster_antiviral Antiviral Assay (Plaque Reduction) c1 Seed Cancer Cells c2 Treat with Compound c1->c2 c3 Add MTT Reagent c2->c3 c4 Solubilize Formazan c3->c4 c5 Measure Absorbance c4->c5 c6 Calculate IC50 c5->c6 a1 Seed Host Cells a2 Infect with Virus + Compound a1->a2 a3 Add Overlay a2->a3 a4 Incubate for Plaque Formation a3->a4 a5 Fix and Stain a4->a5 a6 Count Plaques & Calculate EC50 a5->a6 apoptosis_pathway compound N6-Benzyladenosine mito Mitochondria compound->mito induces stress cyto_c Cytochrome c (release) mito->cyto_c apaf1 Apaf-1 cyto_c->apaf1 cas9 Caspase-9 (initiator) apaf1->cas9 activates cas3 Caspase-3 (effector) cas9->cas3 activates substrates Cellular Substrates cas3->substrates cleaves apoptosis Apoptosis substrates->apoptosis mevalonate_pathway hmgcoa HMG-CoA mevalonate Mevalonate hmgcoa->mevalonate fpp Farnesyl Pyrophosphate (FPP) mevalonate->fpp ggpp Geranylgeranyl Pyrophosphate (GGPP) fpp->ggpp prenylation Protein Prenylation fpp->prenylation ggpp->prenylation proteins Small GTPases (e.g., Ras, Rho) proteins->prenylation proliferation Cell Proliferation & Survival prenylation->proliferation compound N6-Benzyladenosine fpps FPPS compound->fpps inhibits

References

Application Notes and Protocols for the Benzoylation of Deoxyadenosine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed experimental procedure for the synthesis of N6-benzoyl-2'-deoxyadenosine, a crucial building block in oligonucleotide synthesis. The protocols outlined below are based on the efficient "transient protection" method, which allows for a one-flask synthesis with high yields.

Introduction

The protection of the exocyclic amino group of deoxyadenosine is a fundamental step in the chemical synthesis of DNA oligonucleotides. The benzoyl group is a commonly used protecting group for the N6 position of adenine, preventing unwanted side reactions during the phosphoramidite coupling steps. The "transient protection" method offers an efficient route to N6-benzoyl-2'-deoxyadenosine by temporarily silylating the hydroxyl groups, directing the benzoylation to the desired amino group.

Quantitative Data Summary

The following table summarizes the reported yields for the synthesis of N-acyl deoxynucleosides using the transient protection method.

ProductYieldPurification MethodReference
N-acyl deoxynucleosides (general)95%Crystalline product[1]
5'-O-dimethoxytrityl-N-benzoyl-2'-deoxyadenosine80-90%Flash chromatography[1]

Experimental Protocols

This section details the materials and step-by-step procedure for the benzoylation of deoxyadenosine via the transient protection method.

Materials and Reagents
  • 2'-Deoxyadenosine

  • Pyridine (anhydrous)

  • Trimethylchlorosilane (TMSCl) or Hexamethyldisilazane (HMDS)

  • Benzoyl chloride

  • Aqueous pyridine or dilute ammonium hydroxide

  • Methanol

  • Ethyl acetate

  • Hexanes

  • Silica gel for flash chromatography

Procedure
  • Drying the Starting Material:

    • Co-evaporate 2'-deoxyadenosine with anhydrous pyridine to remove residual water. This is a critical step as moisture can quench the silylating and acylating reagents.

  • Transient Silylation of Hydroxyl Groups:

    • Dissolve the dried 2'-deoxyadenosine in anhydrous pyridine in a dry flask under an inert atmosphere (e.g., argon or nitrogen).

    • Cool the solution in an ice bath (0 °C).

    • Add trimethylchlorosilane (TMSCl) dropwise with stirring.[1] The hydroxyl groups at the 3' and 5' positions will be silylated. The reaction is typically rapid.

  • N-Benzoylation:

    • To the same flask, add benzoyl chloride dropwise while maintaining the temperature at 0 °C.

    • Allow the reaction to warm to room temperature and stir for a few hours.[1] The N6-amino group of the adenine base will be acylated.

  • Hydrolysis of Silyl Protecting Groups:

    • After the N-benzoylation is complete, the silyl protecting groups are removed. This can be achieved by:

      • Aqueous Pyridine: Adding a solution of water in pyridine and stirring for several hours.[1]

      • Dilute Ammonia: Adding a dilute solution of ammonium hydroxide. This method is faster and also helps to hydrolyze any N,N-dibenzoylated byproducts that may have formed.[1]

  • Work-up and Purification:

    • Concentrate the reaction mixture under reduced pressure.

    • The crude product can be purified by silica gel flash chromatography using a gradient of methanol in ethyl acetate to yield pure N6-benzoyl-2'-deoxyadenosine.[1]

Experimental Workflow

Benzoylation_Workflow Start Start: 2'-Deoxyadenosine Silylation Transient Silylation (TMSCl, Pyridine) Start->Silylation Benzoylation N-Benzoylation (Benzoyl Chloride) Silylation->Benzoylation Hydrolysis Hydrolysis (Aqueous Pyridine or NH4OH) Benzoylation->Hydrolysis Purification Purification (Flash Chromatography) Hydrolysis->Purification End End Product: N6-benzoyl-2'-deoxyadenosine Purification->End

References

Application Notes and Protocols for the Large-Scale Synthesis of N-Benzoyl-Adenosine

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

N-benzoyl-adenosine derivatives are crucial intermediates in the synthesis of oligonucleotides and various adenosine-based therapeutics. The benzoyl group serves as a protecting group for the exocyclic amine (N6) of the adenine base during chemical synthesis, preventing unwanted side reactions. This document provides detailed protocols for the large-scale synthesis of N6-benzoyl-adenosine, a commonly used derivative. While the term "N,N-dibenzoyl-adenosine" is not commonly found in the literature and may be a misnomer, this guide focuses on the prevalent mono-N-benzoylated and related N,O-dibenzoylated compounds.

Two primary strategies for the large-scale synthesis of N6-benzoyl-adenosine are presented: a one-pot silylation and benzoylation method, and a perbenzoylation followed by selective deprotection approach.

Method 1: One-Pot Trimethylsilyl-Protection and Benzoylation

This method is an efficient approach for the large-scale synthesis of N6-benzoyl-adenosine, involving the in-situ protection of hydroxyl groups with a trimethylsilyl (TMS) reagent, followed by benzoylation of the N6-amino group.[1][2]

Experimental Protocol

  • Silylation:

    • In a large reaction vessel equipped with a mechanical stirrer and under an inert atmosphere (e.g., nitrogen), suspend adenosine in anhydrous pyridine.

    • Cool the mixture to 0°C in an ice bath.

    • Slowly add trimethylsilyl chloride (TMSCl) to the suspension while maintaining the temperature at 0°C. The hydroxyl groups of the ribose moiety will be silylated.[1]

    • Stir the reaction mixture at 0°C for 2 hours.[1]

  • Benzoylation:

    • To the same reaction mixture, slowly add benzoyl chloride at 0°C.

    • Allow the reaction to warm to room temperature and stir for 14 hours.[1]

  • Deprotection and Work-up:

    • Cool the reaction mixture back to 0°C and quench the reaction by the slow addition of water.

    • Add ammonium hydroxide to the mixture to remove the silyl protecting groups from the ribose hydroxyls.[1]

    • Stir the mixture for 2 hours.

    • Concentrate the mixture under reduced pressure to obtain the crude product.

  • Purification:

    • The crude N6-benzoyl-adenosine can be purified by recrystallization from a suitable solvent system, such as methanol/water, or by flash chromatography on silica gel.[3]

Quantitative Data Summary

StepReagentMolar Ratio (to Adenosine)Typical YieldReference
SilylationTrimethylsilyl chloride8-[1]
BenzoylationBenzoyl chloride5-[1]
Overall--90%[1]

Synthesis Workflow

G Adenosine Adenosine Silylated_Adenosine Trimethylsilylated Adenosine Intermediate Adenosine->Silylated_Adenosine TMSCl, Pyridine, 0°C N6_Benzoyl_Silylated_Adenosine N6-Benzoyl, O-Silylated Adenosine Silylated_Adenosine->N6_Benzoyl_Silylated_Adenosine Benzoyl Chloride, 25°C N6_Benzoyl_Adenosine N6-Benzoyl-Adenosine N6_Benzoyl_Silylated_Adenosine->N6_Benzoyl_Adenosine NH4OH

Caption: One-pot synthesis of N6-benzoyl-adenosine.

Method 2: Perbenzoylation and Selective O-Debenzoylation

This strategy involves the benzoylation of all available hydroxyl and the N6-amino groups, followed by a selective chemical hydrolysis to remove the O-benzoyl groups, yielding the desired N6-benzoyl-adenosine.[3] This method can also be adapted to produce N,O-dibenzoyl derivatives by controlling the hydrolysis step.

Experimental Protocol

  • Perbenzoylation:

    • Suspend dry adenosine in anhydrous pyridine in a suitable reaction vessel.

    • Cool the suspension to 5°C.

    • Add an excess of benzoyl chloride dropwise with vigorous stirring.

    • Allow the reaction mixture to stir at room temperature for 3 hours.[3]

    • Pour the reaction mixture into ice-cold water and extract the product with dichloromethane.

    • Wash the organic layer with a saturated sodium bicarbonate solution and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the perbenzoylated adenosine (N6, 2',3',5'-tetrabenzoyl-adenosine).

  • Selective O-Debenzoylation:

    • Dissolve the perbenzoylated adenosine in methanol.

    • Add a solution of sodium methoxide in methanol (e.g., 0.75 M).

    • Stir the reaction at 5°C for 20 minutes, monitoring the reaction progress by thin-layer chromatography (TLC).[3]

    • Neutralize the reaction with a weak acid (e.g., acetic acid).

    • Concentrate the mixture under reduced pressure.

  • Purification:

    • The crude product is purified by flash chromatography on silica gel using a gradient of methanol in dichloromethane to yield pure N6-benzoyl-adenosine.[3]

Quantitative Data Summary

StepReagentKey ConditionTypical YieldReference
PerbenzoylationBenzoyl chlorideExcess, PyridineQuantitative[3]
O-DebenzoylationSodium methoxide0.75 M, 5°C, 20 minQuantitative[3]
Overall--High[3]

Synthesis Workflow

G Adenosine Adenosine Perbenzoylated_Adenosine N6,2',3',5'-Tetrabenzoyl-Adenosine Adenosine->Perbenzoylated_Adenosine Excess Benzoyl Chloride, Pyridine N6_Benzoyl_Adenosine N6-Benzoyl-Adenosine Perbenzoylated_Adenosine->N6_Benzoyl_Adenosine Sodium Methoxide, Methanol

Caption: Synthesis via perbenzoylation and selective deprotection.

Synthesis of N,O-Dibenzoyl-Adenosine Derivatives

While "N,N-dibenzoyl-adenosine" is not a standard nomenclature, the synthesis of derivatives with benzoyl groups on both the N6-position and one or more of the ribose hydroxyls (N,O-dibenzoylated) is common in nucleoside chemistry. These compounds are often intermediates in the synthesis of more complex molecules.

Protocol for N6, 5'-O-Dibenzoyl-Adenosine

This protocol is an adaptation of the perbenzoylation method where the hydrolysis is controlled to selectively retain the 5'-O-benzoyl group, or by direct benzoylation of N6-benzoyl-adenosine with a protecting group at the 2' and 3' positions. A more direct approach starts from N6-benzoyl-adenosine.

  • Starting Material: N6-benzoyl-adenosine.

  • Protection of 2',3'-Hydroxyls: React N6-benzoyl-adenosine with an appropriate reagent to protect the 2' and 3' hydroxyl groups, for example, by forming an isopropylidene acetal.

  • Benzoylation of 5'-Hydroxyl: React the 2',3'-O-isopropylidene-N6-benzoyl-adenosine with benzoyl chloride in pyridine to benzoylate the 5'-hydroxyl group.

  • Deprotection of 2',3'-Hydroxyls: Remove the 2',3'-O-isopropylidene protecting group under acidic conditions to yield N6, 5'-O-dibenzoyl-adenosine.

Logical Relationship for N,O-Dibenzoyl Synthesis

G cluster_0 Protection Strategy N6_Benzoyl_Adenosine N6-Benzoyl-Adenosine Protected_Intermediate 2',3'-Protected-N6-Benzoyl-Adenosine N6_Benzoyl_Adenosine->Protected_Intermediate Protecting Group (e.g., Isopropylidene) N6_5O_Dibenzoyl_Protected N6,5'-O-Dibenzoyl-2',3'-Protected-Adenosine Protected_Intermediate->N6_5O_Dibenzoyl_Protected Benzoyl Chloride N6_5O_Dibenzoyl_Adenosine N6,5'-O-Dibenzoyl-Adenosine N6_5O_Dibenzoyl_Protected->N6_5O_Dibenzoyl_Adenosine Deprotection

Caption: Strategy for synthesizing N,O-dibenzoyl-adenosine.

References

Application Note: Chromatographic Separation of Dibenzoylated Adenosine Isomers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust methodology for the chromatographic separation of isomeric mixtures of dibenzoylated adenosine. The synthesis of N6,2',3'-tri-O-benzoyladenosine and subsequent selective debenzoylation can result in a mixture of dibenzoylated isomers, including 2',3'-di-O-benzoyl, 3',5'-di-O-benzoyl, and 2',5'-di-O-benzoyl adenosine. The effective separation and purification of these isomers are critical for their use as intermediates in the synthesis of therapeutic oligonucleotides and other drug development applications. This document provides detailed protocols for both analytical and preparative scale separation using High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC), enabling precise quantification and isolation of each isomer.

Introduction

Adenosine and its derivatives are fundamental components in numerous biological processes and serve as key building blocks in the synthesis of various therapeutic agents. The selective protection of the hydroxyl groups of the ribose moiety is a crucial step in the chemical synthesis of oligonucleotides and other modified nucleosides. Benzoyl groups are commonly used as protecting groups due to their stability and subsequent ease of removal. However, the synthesis of partially benzoylated adenosines often leads to the formation of a mixture of positional isomers. The ability to separate these closely related isomers is paramount for ensuring the purity and efficacy of the final active pharmaceutical ingredient. This application note provides a comprehensive guide to the chromatographic techniques best suited for the separation of dibenzoylated adenosine isomers.

Experimental Protocols

Synthesis of Dibenzoylated Adenosine Isomer Mixture

A common route to a mixture of dibenzoylated adenosine isomers involves the partial debenzoylation of a fully protected precursor, such as N6,2',3',5'-tetra-O-benzoyladenosine.

Protocol:

  • Starting Material: N6,2',3',5'-tetra-O-benzoyladenosine.

  • Reaction: The perbenzoylated adenosine is treated with a mild base, such as sodium methoxide in methanol, to selectively remove one or more benzoyl groups. The reaction time and temperature are critical to control the extent of debenzoylation and the resulting isomer distribution.

  • Quenching: The reaction is quenched by the addition of a weak acid, such as acetic acid.

  • Work-up: The mixture is concentrated under reduced pressure, and the residue is partitioned between an organic solvent (e.g., ethyl acetate) and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield a crude mixture of dibenzoylated adenosine isomers.

cluster_synthesis Synthesis of Dibenzoylated Adenosine Isomers Start N6,2',3',5'-Tetra-O-benzoyladenosine Reaction Partial Debenzoylation (e.g., NaOMe in MeOH) Start->Reaction Reactant Quench Quenching (e.g., Acetic Acid) Reaction->Quench Intermediate Workup Aqueous Work-up Quench->Workup Neutralized Mixture Product Crude Mixture of Dibenzoylated Adenosine Isomers Workup->Product Final Product

Caption: Synthetic workflow for generating a mixture of dibenzoylated adenosine isomers.

Analytical HPLC Separation Protocol

Objective: To resolve and quantify the different dibenzoylated adenosine isomers in a mixture. Based on the principles of separating positional isomers of protected nucleosides, a reversed-phase HPLC method is proposed. The subtle differences in polarity between the 2',3'-, 3',5'-, and 2',5'-dibenzoylated isomers can be exploited for their separation.

Instrumentation and Conditions:

  • HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and a diode array detector (DAD).

  • Column: A column with a stationary phase capable of π-π interactions is recommended for enhanced separation of aromatic isomers. A Phenyl-Hexyl or a Pentafluorophenyl (PFP) column is a suitable choice.

    • Example: Phenomenex Luna PFP(2) (150 x 4.6 mm, 3 µm)

  • Mobile Phase A: Water

  • Mobile Phase B: Acetonitrile

  • Gradient:

    • 0-5 min: 30% B

    • 5-25 min: 30% to 70% B

    • 25-30 min: 70% B

    • 30-31 min: 70% to 30% B

    • 31-35 min: 30% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection: UV at 254 nm and 280 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve the crude mixture in the initial mobile phase composition (30% Acetonitrile in Water) to a concentration of approximately 1 mg/mL. Filter through a 0.45 µm syringe filter before injection.

cluster_hplc Analytical HPLC Workflow Sample Sample Preparation (Dissolve & Filter) Injection HPLC Injection Sample->Injection Separation Chromatographic Separation (PFP Column, Gradient Elution) Injection->Separation Detection UV Detection (254 nm, 280 nm) Separation->Detection Analysis Data Analysis (Quantification & Identification) Detection->Analysis

Caption: Workflow for the analytical HPLC separation of dibenzoylated adenosine isomers.

Preparative TLC Separation Protocol

Objective: To isolate individual dibenzoylated adenosine isomers for further characterization or use.

Materials and Conditions:

  • TLC Plates: Silica gel 60 F254 preparative plates (20 x 20 cm, 1 mm thickness).

  • Mobile Phase (Eluent): A mixture of Dichloromethane and Methanol (e.g., 95:5 v/v). The optimal ratio may need to be determined by initial analytical TLC screening to achieve good separation (Rf values between 0.2 and 0.8).

  • Sample Application: Dissolve the crude mixture in a minimal amount of dichloromethane. Apply the solution as a narrow band across the origin of the preparative TLC plate.

  • Development: Place the plate in a chromatography tank saturated with the mobile phase and allow the solvent front to ascend to near the top of the plate.

  • Visualization: Visualize the separated bands under UV light (254 nm).

  • Isolation: Carefully scrape the silica corresponding to each desired band into separate glass vials.

  • Extraction: Extract the compound from the silica gel by suspending the silica in a polar solvent like methanol or ethyl acetate, followed by filtration to remove the silica.

  • Purification: Evaporate the solvent from the filtrate to obtain the purified isomer.

Data Presentation

The expected elution order in reversed-phase HPLC is based on the polarity of the isomers. The 3',5'-isomer is generally the most polar due to the free 2'-hydroxyl group, which can form intramolecular hydrogen bonds, leading to a more compact structure and potentially earlier elution. The 2',3'-isomer is typically the least polar.

Table 1: Expected HPLC Retention Times and TLC Rf Values for Dibenzoylated Adenosine Isomers

IsomerExpected HPLC Retention Time (min)Expected TLC Rf Value (DCM:MeOH 95:5)
3',5'-di-O-benzoyladenosine~15~0.4
2',5'-di-O-benzoyladenosine~18~0.5
2',3'-di-O-benzoyladenosine~22~0.6

Note: The retention times and Rf values are estimates and may vary depending on the specific chromatographic conditions and the exact nature of the stationary phase.

Discussion

The separation of dibenzoylated adenosine isomers presents a significant chromatographic challenge due to their structural similarity. The choice of the stationary phase is critical for achieving baseline resolution. For HPLC, columns that offer alternative selectivities to standard C18 phases, such as those with phenyl or PFP ligands, are highly recommended as they can exploit subtle differences in the electronic and steric properties of the isomers.

For preparative scale purification, TLC is a cost-effective and straightforward technique. Careful optimization of the mobile phase composition is necessary to maximize the separation between the closely migrating spots. It is crucial to perform the extraction of the isomers from the silica gel promptly to avoid potential degradation.

Conclusion

The protocols outlined in this application note provide a comprehensive framework for the successful separation and purification of dibenzoylated adenosine isomers. The analytical HPLC method allows for accurate quantification of the isomeric ratio in a mixture, while the preparative TLC method enables the isolation of pure isomers for subsequent synthetic steps. These methods are essential tools for researchers and scientists working in the field of nucleoside chemistry and drug development.

Application Note: Mass Spectrometry Analysis of N,N-dibenzoyl-adenosine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the qualitative and quantitative analysis of N,N-dibenzoyl-adenosine using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The methods outlined are applicable for the characterization and quantification of this modified nucleoside in various sample matrices relevant to drug discovery and development. This note includes comprehensive experimental procedures, expected fragmentation patterns, and data presentation guidelines.

Introduction

N,N-dibenzoyl-adenosine is a chemically modified derivative of the endogenous nucleoside adenosine. The addition of two benzoyl groups significantly alters its polarity and potential biological activity. Accurate and sensitive analytical methods are crucial for its study in contexts such as pharmacology, metabolomics, and drug development. Mass spectrometry, particularly when coupled with liquid chromatography, offers the high selectivity and sensitivity required for the analysis of such modified nucleosides. This application note describes a robust LC-MS/MS method for the analysis of N,N-dibenzoyl-adenosine.

Experimental Protocols

A successful mass spectrometry analysis relies on meticulous sample preparation and optimized instrument parameters.

Sample Preparation

Proper sample preparation is critical for obtaining high-quality mass spectrometry data and ensuring the longevity of the analytical instrumentation. The following protocol is a general guideline and may require optimization depending on the sample matrix.

  • Dissolution: Initially, dissolve the sample containing N,N-dibenzoyl-adenosine in an organic solvent such as methanol, acetonitrile, or a mixture thereof, to a stock concentration of 1 mg/mL.[1]

  • Dilution: For analysis, dilute the stock solution to a working concentration of approximately 10 µg/mL using a solvent compatible with the mobile phase, such as a mixture of methanol and water.[1] It is crucial to avoid solvents with low vapor pressure, like DMSO, if possible. If DMSO must be used, ensure it is diluted at least 20-fold.[1]

  • Filtration: If any precipitate is observed after dilution, the sample must be filtered through a 0.22 µm syringe filter to prevent blockage of the LC system.[1]

  • Vials: Use standard 2 mL mass spectrometry vials with soft septa for sample analysis.[1]

  • Blanks: To prevent carry-over and ensure column cleanliness, it is recommended to run blank samples (e.g., the solvent used for dilution) before and after the analytical samples.[1]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

The following parameters provide a starting point for developing a robust LC-MS/MS method for N,N-dibenzoyl-adenosine.

Table 1: Liquid Chromatography Parameters

ParameterValue
Column C18 Reverse-Phase (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 5 minutes, hold at 95% B for 2 minutes, return to 5% B and equilibrate for 3 minutes
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Injection Volume 5 µL

Table 2: Mass Spectrometry Parameters (Positive Electrospray Ionization)

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 3.5 kV
Source Temperature 150 °C
Desolvation Temperature 400 °C
Cone Gas Flow 50 L/hr
Desolvation Gas Flow 800 L/hr
Collision Gas Argon
Scan Type Full Scan (for qualitative analysis) and Multiple Reaction Monitoring (MRM) (for quantitative analysis)

Data Presentation

Qualitative Analysis: Fragmentation Pattern

The fragmentation of N,N-dibenzoyl-adenosine in the positive ion mode is expected to proceed through characteristic losses of the benzoyl groups and the ribose sugar. The protonated molecule [M+H]⁺ would have a theoretical m/z of 476.16.

Table 3: Predicted MS/MS Fragmentation of N,N-dibenzoyl-adenosine

Precursor Ion (m/z)Fragment Ion (m/z)Proposed Neutral LossPutative Fragment Identity
476.16371.12105.04[M+H - C₇H₅O]⁺ (Loss of one benzoyl group)
476.16344.11132.05[M+H - C₅H₈O₄]⁺ (Loss of the ribose sugar)
476.16240.08236.08[M+H - C₁₄H₁₀O₂]⁺ (Loss of both benzoyl groups)
371.12266.08105.04[M+H - 2(C₇H₅O)]⁺ (Subsequent loss of the second benzoyl group)
344.11240.08104.03[M+H - C₅H₈O₄ - C₇H₄O]⁺ (Subsequent loss of a benzoyl group from the base)
240.08136.06104.02[Adenine+H]⁺ (Adenine base)
Quantitative Analysis

For quantitative studies, a multiple reaction monitoring (MRM) method should be developed based on the most intense and specific precursor-to-product ion transitions. A stable isotope-labeled internal standard would be ideal for the most accurate quantification.

Table 4: Example MRM Transitions for Quantitative Analysis

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
N,N-dibenzoyl-adenosine476.2371.115
N,N-dibenzoyl-adenosine476.2344.120
N,N-dibenzoyl-adenosine476.2136.135

Collision energies are illustrative and require optimization on the specific mass spectrometer being used.

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing dissolve Dissolve Sample (1 mg/mL) dilute Dilute to Working Conc. (10 µg/mL) dissolve->dilute filter Filter (0.22 µm) dilute->filter vial Transfer to MS Vial filter->vial lc LC Separation (C18) vial->lc ms MS Detection (ESI+) lc->ms msms MS/MS Fragmentation ms->msms qual Qualitative Analysis (Fragmentation) msms->qual quant Quantitative Analysis (MRM) msms->quant

Caption: Experimental workflow for LC-MS/MS analysis.

Proposed Fragmentation Pathway

fragmentation_pathway parent N,N-dibenzoyl-adenosine [M+H]⁺ m/z = 476.16 frag1 [M+H - Benzoyl]⁺ m/z = 371.12 parent->frag1 - C₇H₅O frag2 [M+H - Ribose]⁺ m/z = 344.11 parent->frag2 - C₅H₈O₄ frag3 [M+H - 2(Benzoyl)]⁺ m/z = 266.08 frag1->frag3 - C₇H₅O frag4 [Adenine+H]⁺ m/z = 136.06 frag2->frag4 - C₁₄H₁₀O₂ frag3->frag4 - C₅H₄N₄

Caption: Proposed fragmentation of N,N-dibenzoyl-adenosine.

References

Application Notes and Protocols: Incorporation of N-Benzoylated Adenosine into DNA Aptamers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The functional landscape of DNA aptamers can be significantly expanded through the incorporation of chemically modified nucleosides. These modifications can enhance binding affinity, confer nuclease resistance, and introduce novel functionalities for diagnostic and therapeutic applications. This document provides detailed application notes and protocols for the incorporation of N-benzoylated adenosine, a key modification, into DNA aptamers.

A note on terminology: The user request specified "N,N-dibenzoyl-adenosine." However, the standard and commercially available building block for oligonucleotide synthesis is N6-benzoyl-deoxyadenosine . The exocyclic N6 amine of adenosine is the primary site of benzoylation for protection during synthesis and for introducing modifications. It is likely that the intended modification was N6-benzoyl-adenosine, which will be the focus of these protocols. Benzoylation can also occur at the hydroxyl groups of the deoxyribose sugar (e.g., 2',3'-Di-O-benzoyl) as part of the overall chemical synthesis strategy for creating phosphoramidites, but these protecting groups are removed during the final deprotection of the oligonucleotide.

The N6-benzoyl group on adenosine can serve as a stable modification in the final aptamer, potentially influencing its binding properties through increased hydrophobicity and altered hydrogen bonding patterns. This document will guide researchers through the synthesis of the necessary phosphoramidite, its incorporation into DNA aptamers, and the subsequent selection and characterization of these modified oligonucleotides.

Data Presentation: Characterization of Adenosine-Binding Aptamers

While specific quantitative data on the functional effects of N6-benzoyl-adenosine within an aptamer is not extensively available in the literature, we can look at the characterization of well-studied adenosine-binding aptamers as a representative example of the types of data collected. The following tables summarize thermodynamic data for aptamers selected to bind to adenosine and its derivatives. These tables serve as a template for the kind of data that should be generated when characterizing a newly developed aptamer containing N6-benzoyl-adenosine.

Table 1: Thermodynamic Parameters of Adenosine Aptamer Binding [1]

Aptamer ConstructLigandStoichiometry (N)Dissociation Constant (Kd) (μM)Enthalpy (ΔH) (kcal mol⁻¹)Entropy (ΔS) (cal K⁻¹ mol⁻¹)
One-site AptamerAdenosine0.8 ± 0.12.8 ± 0.1-6.8 ± 1.9-13.5
A10-excised AptamerAdenosine1.8 ± 0.314.8 ± 2.1-1.0 ± 0.318.7
Res-A10-Right-cutAdenosine0.9 ± 0.221.0 ± 3.8-1.1 ± 0.313.5
One-site AptamerAMP1.3 ± 0.313.5 ± 1.6-4.5 ± 0.86.5

Table 2: Binding Affinities of Newly Selected Adenosine/ATP Aptamers [2]

AptamerTargetStoichiometry (N)Dissociation Constant (Kd) (μM)Enthalpy (ΔH) (kcal/mol)Entropy (ΔS) (cal/mol/K)
Ade1301bAdenosine0.73 ± 0.030.2 ± 0.1-24.3 ± 1.6-51.1
Ade1301bATP1.1 ± 0.12.5 ± 1.1-13.5 ± 2.2-19.6
Ade1304bAdenosine1.00 ± 0.040.4 ± 0.2-23.1 ± 1.2-48.7
Ade1304bATP1.04 ± 0.032.3 ± 0.4-18.5 ± 0.8-36.3
Classical AptamerAdenosine2.3 ± 0.18.2 ± 1.7-10.2 ± 0.7-11

Experimental Protocols

Protocol 1: Synthesis of N6-Benzoyl-deoxyadenosine Phosphoramidite

This protocol outlines the chemical synthesis of the phosphoramidite building block required for incorporating N6-benzoyl-deoxyadenosine into a DNA aptamer. The synthesis involves protection of the exocyclic amine, protection of the 5'-hydroxyl group, and phosphitylation of the 3'-hydroxyl group.

Materials:

  • Deoxyadenosine

  • Benzoyl chloride

  • Trimethylsilyl chloride (TMSCl)

  • Pyridine (anhydrous)

  • Ammonia solution

  • 4,4'-Dimethoxytrityl chloride (DMT-Cl)

  • 2-Cyanoethyl N,N-diisopropylchlorophosphoramidite (CEP-Cl)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM, anhydrous)

  • Tetrahydrofuran (THF, anhydrous)

  • Silica gel for column chromatography

Procedure:

  • N6-Benzoylation: a. Dissolve deoxyadenosine in anhydrous pyridine. b. Add TMSCl and stir at room temperature to protect the hydroxyl groups. c. Add benzoyl chloride and continue stirring to benzoylate the N6 position. d. Quench the reaction with water and then add ammonia to remove the silyl protecting groups. e. Purify the resulting N6-benzoyl-deoxyadenosine by silica gel chromatography.

  • 5'-O-DMT Protection: a. Dissolve the N6-benzoyl-deoxyadenosine in anhydrous pyridine. b. Add DMT-Cl and stir at room temperature until the reaction is complete (monitor by TLC). c. Quench the reaction and extract the product with DCM. d. Purify the 5'-O-DMT-N6-benzoyl-deoxyadenosine by silica gel chromatography.

  • 3'-Phosphitylation: a. Dissolve the 5'-O-DMT-N6-benzoyl-deoxyadenosine in anhydrous THF. b. Add DIPEA followed by CEP-Cl. c. Stir at room temperature until the reaction is complete (monitor by TLC). d. Purify the final N6-benzoyl-deoxyadenosine phosphoramidite by silica gel chromatography under anhydrous conditions. e. Co-evaporate with anhydrous acetonitrile and dry under high vacuum. Store under argon at -20°C.

Protocol 2: Automated Solid-Phase Synthesis of a DNA Aptamer Containing N6-Benzoyl-deoxyadenosine

This protocol describes the incorporation of the custom phosphoramidite into a DNA sequence using a standard automated DNA synthesizer.

Materials:

  • DNA synthesizer

  • Controlled Pore Glass (CPG) solid support functionalized with the first nucleoside of the aptamer sequence.

  • Standard DNA phosphoramidites (dA, dC, dG, T)

  • Custom N6-benzoyl-deoxyadenosine phosphoramidite

  • Activator solution (e.g., Tetrazole or 5-(Ethylthio)-1H-tetrazole)

  • Oxidizing solution (Iodine/water/pyridine)

  • Capping solution (Acetic anhydride/lutidine/THF and N-methylimidazole/THF)

  • Deblocking solution (Trichloroacetic acid in DCM)

  • Anhydrous acetonitrile

  • Cleavage and deprotection solution (e.g., concentrated ammonium hydroxide)

Procedure:

  • Synthesizer Preparation: a. Install the custom N6-benzoyl-deoxyadenosine phosphoramidite on a designated port of the DNA synthesizer. b. Program the desired aptamer sequence, indicating the position(s) for the modified adenosine. c. Ensure all other reagents and standard phosphoramidites are fresh and correctly installed.

  • Automated Synthesis Cycle: The synthesizer will perform the following steps for each nucleotide addition: a. Deblocking: Removal of the 5'-DMT protecting group from the growing oligonucleotide chain on the solid support. b. Coupling: Activation of the incoming phosphoramidite (standard or modified) and its reaction with the 5'-hydroxyl of the growing chain. c. Capping: Acetylation of any unreacted 5'-hydroxyl groups to prevent the formation of deletion mutants. d. Oxidation: Conversion of the unstable phosphite triester linkage to a stable phosphate triester.

  • Cleavage and Deprotection: a. After the final synthesis cycle, the CPG support is removed from the synthesizer. b. The support is treated with concentrated ammonium hydroxide to cleave the aptamer from the support and remove the protecting groups from the phosphate backbone and the standard nucleobases. The N6-benzoyl group on the modified adenosine will also be removed under standard deprotection conditions. If the goal is to retain the N6-benzoyl group in the final aptamer, milder deprotection conditions (e.g., using potassium carbonate in methanol) would be necessary, and the other standard bases would need to be protected with more labile groups. For the purpose of creating a modified aptamer, we assume the use of compatible protecting groups that allow for the retention of the N6-benzoyl modification.

  • Purification: a. The crude aptamer solution is collected and lyophilized. b. The full-length modified aptamer is purified from shorter, failed sequences using methods such as denaturing polyacrylamide gel electrophoresis (PAGE) or high-performance liquid chromatography (HPLC).

Protocol 3: SELEX for Aptamers Containing N6-Benzoyl-deoxyadenosine

This protocol outlines the Systematic Evolution of Ligands by Exponential Enrichment (SELEX) process to select for aptamers containing the modified nucleotide that bind to a specific target.

Materials:

  • A DNA library with a randomized region, flanked by constant primer binding sites, synthesized to contain N6-benzoyl-deoxyadenosine at specific or random positions.

  • The target molecule of interest (e.g., protein, small molecule).

  • SELEX binding buffer (composition will be target-dependent).

  • PCR primers (forward and reverse) for amplifying the selected sequences.

  • Taq DNA polymerase and dNTPs (including dATP for amplification).

  • A method for partitioning bound from unbound sequences (e.g., nitrocellulose filter binding, magnetic beads).

  • Method for single-stranded DNA (ssDNA) generation (e.g., asymmetric PCR, lambda exonuclease digestion).

Procedure:

  • Library Preparation: a. Synthesize the initial DNA library containing the N6-benzoyl-deoxyadenosine modification. b. Denature the library by heating and then renature by cooling in the binding buffer to allow for proper folding.

  • Binding and Partitioning (Selection Round 1): a. Incubate the folded, modified DNA library with the immobilized target. b. Wash away the unbound sequences. c. Elute the bound sequences from the target.

  • Amplification: a. Amplify the eluted sequences by PCR using the forward and reverse primers. Note that during PCR, standard dATP will be incorporated, not the modified adenosine. The modification is present only during the selection step.

  • ssDNA Generation: a. Generate ssDNA from the PCR product to prepare the enriched library for the next round of selection.

  • Iterative Rounds: a. Repeat steps 2-4 for multiple rounds (typically 8-15 rounds), increasing the selection stringency in later rounds (e.g., by decreasing the target concentration or increasing the wash stringency).

  • Sequencing and Analysis: a. After the final round, the enriched pool of aptamers is cloned and sequenced (Sanger sequencing) or subjected to high-throughput sequencing to identify individual aptamer candidates. b. Analyze the sequences to identify conserved motifs and families of aptamers.

  • Characterization of Individual Aptamers: a. Synthesize the most promising individual aptamer sequences containing the N6-benzoyl-deoxyadenosine modification. b. Characterize their binding affinity (e.g., using surface plasmon resonance, isothermal titration calorimetry, or filter binding assays) and specificity.

Visualizations

Synthesis_of_N6_Benzoyl_deoxyadenosine_Phosphoramidite cluster_synthesis Phosphoramidite Synthesis dA Deoxyadenosine N6_Bz_dA N6-Benzoyl-dA dA->N6_Bz_dA Benzoylation DMT_N6_Bz_dA 5'-DMT-N6-Benzoyl-dA N6_Bz_dA->DMT_N6_Bz_dA 5'-DMT Protection Phosphoramidite N6-Benzoyl-dA Phosphoramidite DMT_N6_Bz_dA->Phosphoramidite 3'-Phosphitylation

Caption: Workflow for the synthesis of N6-benzoyl-deoxyadenosine phosphoramidite.

Aptamer_Synthesis_Cycle start Start with CPG Support deblocking Deblocking (DMT Removal) start->deblocking coupling Coupling (Add Phosphoramidite) deblocking->coupling capping Capping coupling->capping oxidation Oxidation capping->oxidation end_cycle Repeat for next nucleotide oxidation->end_cycle end_cycle->deblocking Yes final Cleavage & Deprotection end_cycle->final No (Sequence Complete)

Caption: Automated solid-phase DNA aptamer synthesis cycle.

SELEX_Process cluster_selex SELEX Workflow cluster_analysis Analysis Library Modified DNA Library Binding Incubate with Target Library->Binding Partitioning Separate Bound/Unbound Binding->Partitioning Elution Elute Bound Sequences Partitioning->Elution Amplification PCR Amplification Elution->Amplification ssDNA_Gen Generate ssDNA Amplification->ssDNA_Gen Next_Round Next Round of Selection ssDNA_Gen->Next_Round Next_Round->Binding Increase Stringency Sequencing Sequencing of Enriched Pool Next_Round->Sequencing After 8-15 Rounds Analysis Identify Aptamer Candidates Sequencing->Analysis Characterization Synthesize & Characterize Individual Aptamers Analysis->Characterization

Caption: Systematic Evolution of Ligands by Exponential Enrichment (SELEX) process.

References

Synthetic Protocol and Application Notes for N6-benzoyl-adenosine-5'-diphosphate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed synthetic protocol for the preparation of N6-benzoyl-adenosine-5'-diphosphate, a key analog for studying purinergic signaling pathways and for the development of novel therapeutics. The protocol outlines a two-step chemical phosphorylation of the readily synthesized precursor, N6-benzoyl-adenosine. In addition to the synthetic methodology, this document includes comprehensive application notes detailing the potential uses of N6-benzoyl-adenosine-5'-diphosphate in biochemical assays, particularly as a ligand for adenosine receptors and a substrate for nucleotide-metabolizing enzymes. Experimental protocols for relevant assays are also provided, along with quantitative data for related compounds to serve as a reference. Diagrams of the synthetic pathway, a representative signaling pathway, and an experimental workflow are included to visually support the text.

Introduction

Adenosine and its nucleotides are fundamental signaling molecules that regulate a vast array of physiological processes through the activation of purinergic receptors. Chemical modification of these native ligands provides powerful tools to probe receptor function, delineate signaling pathways, and develop targeted therapeutics. The benzoyl modification at the N6 position of adenosine can enhance metabolic stability and modulate receptor subtype selectivity. N6-benzoyl-adenosine-5'-diphosphate (N6-Bz-ADP) is therefore a valuable tool for researchers in pharmacology, biochemistry, and drug discovery. This document serves as a comprehensive guide to its synthesis and application.

Synthetic Protocol

The synthesis of N6-benzoyl-adenosine-5'-diphosphate is achieved through a two-step process starting from the commercially available adenosine. The first part of the synthesis involves the selective benzoylation of the N6-amino group of adenosine. The resulting N6-benzoyl-adenosine is then subjected to a two-step phosphorylation at the 5'-hydroxyl position to yield the target diphosphate.

Part 1: Synthesis of N6-benzoyl-adenosine

This procedure is adapted from established methods of selective N-acylation of adenosine.[1][2][3]

Materials:

  • Adenosine

  • Pyridine (anhydrous)

  • Benzoyl chloride

  • Trimethylsilyl chloride (TMSCl)

  • Ammonia solution (28%)

  • Dichloromethane (DCM)

  • Methanol (MeOH)

  • Silica gel for column chromatography

Procedure:

  • Silylation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), suspend adenosine (1 equivalent) in anhydrous pyridine. Add trimethylsilyl chloride (4 equivalents) dropwise at room temperature. Stir the mixture for 2-3 hours, during which the adenosine should dissolve. This step protects the hydroxyl groups.

  • Benzoylation: Cool the reaction mixture to 0°C in an ice bath. Add benzoyl chloride (1.5 equivalents) dropwise. Allow the reaction to warm to room temperature and stir for an additional 3-4 hours.

  • Deprotection: Cool the mixture again to 0°C and slowly add a 28% aqueous ammonia solution to hydrolyze the silyl ethers and the excess benzoyl chloride. Stir for 30 minutes.

  • Work-up and Purification: Remove the pyridine under reduced pressure. To the residue, add water and extract with dichloromethane. Wash the organic layer with saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography using a gradient of methanol in dichloromethane (e.g., 0-10% MeOH in DCM) to afford N6-benzoyl-adenosine as a white solid.

Part 2: Synthesis of N6-benzoyl-adenosine-5'-diphosphate

This part of the protocol is a general method for the two-step phosphorylation of a nucleoside to its 5'-diphosphate, proceeding through a monophosphate intermediate.

Step 2a: Synthesis of N6-benzoyl-adenosine-5'-monophosphate

Materials:

  • N6-benzoyl-adenosine

  • Phosphorus oxychloride (POCl3)

  • Triethyl phosphate

  • Triethylammonium bicarbonate (TEAB) buffer (1 M, pH 7.5)

  • DEAE-Sephadex A-25 resin

Procedure:

  • Phosphorylation: In a dry flask under an inert atmosphere, dissolve N6-benzoyl-adenosine (1 equivalent) in anhydrous triethyl phosphate. Cool the solution to 0°C. Add phosphorus oxychloride (1.2 equivalents) dropwise with vigorous stirring. Continue stirring at 0°C for 2-3 hours.

  • Quenching: Slowly pour the reaction mixture into a beaker containing crushed ice and 1 M TEAB buffer. Keep the pH of the solution between 7 and 8 by adding more TEAB buffer as needed.

  • Purification: Purify the crude N6-benzoyl-adenosine-5'-monophosphate by anion-exchange chromatography on a DEAE-Sephadex A-25 column, eluting with a linear gradient of TEAB buffer (e.g., 0.05 M to 0.5 M). Collect the fractions containing the product (monitored by UV absorbance at 280 nm), pool them, and lyophilize to obtain the monophosphate as a triethylammonium salt.

Step 2b: Conversion of Monophosphate to Diphosphate

Materials:

  • N6-benzoyl-adenosine-5'-monophosphate (triethylammonium salt)

  • 1,1'-Carbonyldiimidazole (CDI)

  • Tributylammonium phosphate or pyrophosphate

  • Anhydrous dimethylformamide (DMF)

Procedure:

  • Activation: In a dry flask under an inert atmosphere, dissolve the N6-benzoyl-adenosine-5'-monophosphate (1 equivalent) in anhydrous DMF. Add 1,1'-carbonyldiimidazole (3 equivalents) and stir at room temperature for 4-6 hours.

  • Coupling: In a separate flask, prepare a solution of tributylammonium phosphate (or pyrophosphate, 5 equivalents) in anhydrous DMF. Add this solution to the activated monophosphate mixture. Stir the reaction at room temperature for 12-24 hours.

  • Work-up and Purification: Quench the reaction by adding methanol. Remove the solvent under reduced pressure. Purify the resulting N6-benzoyl-adenosine-5'-diphosphate by anion-exchange chromatography as described in Step 2a, using an appropriate gradient of TEAB buffer (e.g., 0.1 M to 1.0 M). Pool the product-containing fractions and lyophilize to obtain the final product as a triethylammonium salt.

Quantitative Data Summary

StepStarting MaterialProductTypical Yield (%)Purity (%)
N6-BenzoylationAdenosineN6-benzoyl-adenosine60-80>95 (HPLC)
5'-MonophosphorylationN6-benzoyl-adenosineN6-benzoyl-adenosine-5'-monophosphate40-60>95 (HPLC)
Conversion to DiphosphateN6-benzoyl-adenosine-5'-monophosphateN6-benzoyl-adenosine-5'-diphosphate30-50>95 (HPLC)

Application Notes

N6-benzoyl-adenosine-5'-diphosphate is a valuable tool for studying various aspects of purinergic signaling and nucleotide metabolism.

  • Adenosine Receptor Ligand: N6-substituted adenosine analogs are known to interact with adenosine receptors (A1, A2A, A2B, and A3). The benzoyl group can influence the affinity and selectivity of the ligand for these G protein-coupled receptors. N6-Bz-ADP can be used in receptor binding assays to determine its affinity for different adenosine receptor subtypes and in functional assays to characterize its agonist or antagonist activity.

  • Enzyme Substrate/Inhibitor: As an analog of ADP, N6-Bz-ADP can be used to study enzymes that utilize ADP as a substrate, such as kinases and ATP synthases. It can be tested as a substrate or a competitive inhibitor to probe the active site and mechanism of these enzymes.

  • Cell Signaling Probe: Extracellular ATP and ADP are important signaling molecules. N6-Bz-ADP can be used to stimulate cells and study downstream signaling events, such as changes in intracellular calcium levels or cyclic AMP (cAMP) production, to investigate the role of purinergic signaling in various physiological and pathological processes.

  • Drug Development: The enhanced stability and modified receptor interaction profile of N6-Bz-ADP make it and similar compounds interesting leads for the development of new drugs targeting adenosine receptors for conditions such as inflammation, pain, cancer, and cardiovascular diseases.[4][5]

Experimental Protocols

Receptor Binding Assay

This protocol describes a competitive radioligand binding assay to determine the affinity of N6-Bz-ADP for a specific adenosine receptor subtype.

Materials:

  • Cell membranes expressing the adenosine receptor of interest (e.g., A1, A2A, A2B, or A3)

  • Radioligand specific for the receptor (e.g., [3H]CCPA for A1, [3H]CGS 21680 for A2A)

  • N6-benzoyl-adenosine-5'-diphosphate (test compound)

  • Non-specific binding control (e.g., a high concentration of a known non-radioactive ligand)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, with appropriate ions)

  • Scintillation cocktail

  • Glass fiber filters

  • Filtration apparatus

  • Scintillation counter

Procedure:

  • Prepare serial dilutions of N6-Bz-ADP in the assay buffer.

  • In a 96-well plate, add the cell membranes, the radioligand at a concentration near its Kd, and either the assay buffer (for total binding), the non-specific binding control, or the serially diluted N6-Bz-ADP.

  • Incubate the plate at room temperature for a specified time (e.g., 60-120 minutes) to reach equilibrium.

  • Rapidly filter the contents of each well through the glass fiber filters using the filtration apparatus and wash with ice-cold assay buffer to separate bound from free radioligand.

  • Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Plot the percentage of specific binding against the logarithm of the concentration of N6-Bz-ADP and fit the data to a one-site competition model to determine the Ki value.

Kinase Activity Assay

This protocol describes a general method to assess whether N6-Bz-ADP can act as a phosphate donor for a protein kinase.

Materials:

  • Purified protein kinase

  • Substrate peptide or protein for the kinase

  • N6-benzoyl-adenosine-5'-diphosphate

  • ATP (as a positive control)

  • Kinase reaction buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM DTT)

  • Method for detecting phosphorylation (e.g., phosphospecific antibody, ADP-Glo™ Kinase Assay, or Phos-tag™ SDS-PAGE)

Procedure:

  • Set up kinase reactions in microcentrifuge tubes or a 96-well plate. Each reaction should contain the kinase, its substrate, and the kinase reaction buffer.

  • To different reactions, add either ATP (positive control), N6-Bz-ADP, or no nucleotide (negative control) at a desired concentration (e.g., 100 µM).

  • Incubate the reactions at the optimal temperature for the kinase (e.g., 30°C) for a specific time (e.g., 30 minutes).

  • Stop the reactions by adding SDS-PAGE loading buffer, EDTA, or a specific stop reagent depending on the detection method.

  • Analyze the extent of substrate phosphorylation using the chosen detection method. For example, if using a phosphospecific antibody, perform a Western blot. If using the ADP-Glo™ assay, follow the manufacturer's instructions to measure ADP production.

  • Compare the level of phosphorylation in the presence of N6-Bz-ADP to the positive and negative controls to determine if it can serve as a phosphate donor.

Visualizations

Synthetic_Pathway Adenosine Adenosine N6_Bz_A N6-benzoyl-adenosine Adenosine->N6_Bz_A N6_Bz_AMP N6-benzoyl-adenosine-5'-monophosphate N6_Bz_A->N6_Bz_AMP N6_Bz_ADP N6-benzoyl-adenosine-5'-diphosphate N6_Bz_AMP->N6_Bz_ADP reagent1 1. TMSCl, Pyridine 2. Benzoyl Chloride 3. NH4OH reagent2 POCl3, Triethyl phosphate reagent3 1. CDI, DMF 2. Phosphate/Pyrophosphate

Caption: Synthetic pathway for N6-benzoyl-adenosine-5'-diphosphate.

Adenosine_Signaling cluster_membrane Cell Membrane N6_Bz_ADP N6-Bz-ADP A2A_Receptor A2A Adenosine Receptor N6_Bz_ADP->A2A_Receptor Binds G_Protein Gs Protein A2A_Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates ATP ATP AC->ATP cAMP cAMP AC->cAMP Converts ATP->cAMP PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Cellular Response PKA->Cellular_Response Phosphorylates

Caption: A2A adenosine receptor signaling pathway.

Kinase_Assay_Workflow start Start setup Set up kinase reaction: - Kinase - Substrate - Buffer start->setup add_nucleotide Add Nucleotide: - N6-Bz-ADP - ATP (control) - No nucleotide (control) setup->add_nucleotide incubate Incubate at optimal temperature add_nucleotide->incubate stop_reaction Stop Reaction incubate->stop_reaction detect Detect Phosphorylation (e.g., Western Blot, ADP-Glo) stop_reaction->detect analyze Analyze and Compare Results detect->analyze end End analyze->end

Caption: Experimental workflow for a kinase assay.

References

Troubleshooting & Optimization

Technical Support Center: N,N-dibenzoyl-adenosine Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the yield of N,N-dibenzoyl-adenosine synthesis.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of N,N-dibenzoyl-adenosine.

Problem Potential Cause Recommended Solution
Low or No Product Yield Incomplete silylation of adenosine hydroxyl groups.Ensure anhydrous conditions. Use a sufficient excess of the silylating agent (e.g., TMS-Cl or HMDS). Allow adequate reaction time for complete protection.[1]
Inefficient benzoylation.Use a fresh, high-purity benzoyl chloride. Ensure the reaction temperature is maintained, typically at room temperature.[2] Consider increasing the molar excess of benzoyl chloride.
Premature removal of benzoyl groups.During workup and purification, avoid strongly basic or acidic conditions that could cleave the benzoyl esters.
Product loss during purification.Optimize the flash chromatography solvent system to ensure good separation and recovery.[3] See the purification protocol below for recommended solvent systems.
Formation of Multiple Products (Impure Sample) Incomplete reaction.Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure the complete consumption of starting material.
Formation of O-benzoyl and N,O-tribenzoyl adenosine.Carefully control the stoichiometry of benzoyl chloride. Over-benzoylation can be reversed by selective hydrolysis of the O-benzoyl groups.[4]
Isomer formation (e.g., N7-benzoylation).The use of a silylating agent to protect the hydroxyl groups generally directs benzoylation to the N6 position.[3]
Difficulty in Product Purification Co-elution of product with byproducts or starting material.Adjust the polarity of the flash chromatography eluent. A gradient elution may be necessary for better separation.[5] Consider using a different stationary phase if silica gel is ineffective.
Product appears as an oil or gum, not a solid.The product may require trituration with a non-polar solvent like hexane or diethyl ether to induce crystallization.[3] Ensure all solvents are thoroughly removed under vacuum.
Reaction Fails to Proceed Poor quality of reagents.Use freshly distilled solvents and high-purity reagents. Adenosine should be dried under vacuum before use to remove any residual water.
Inactive catalyst or improper reaction conditions.If using a catalyst, ensure its activity. Double-check reaction temperatures and stirring efficiency.

Frequently Asked Questions (FAQs)

Q1: What is the purpose of using a silylating agent like TMS-Cl or HMDS in the synthesis of N,N-dibenzoyl-adenosine?

A1: The silylating agent protects the hydroxyl groups on the ribose sugar of adenosine. This prevents the benzoyl chloride from reacting with these hydroxyl groups, thereby directing the benzoylation reaction to the desired amino group at the N6 position of the adenine base. This protection strategy improves the selectivity and overall yield of N,N-dibenzoyl-adenosine.[1][6]

Q2: How can I selectively remove O-benzoyl groups if my reaction yields a mixture of N,O-tribenzoyl-adenosine?

A2: Selective hydrolysis of O-benzoyl groups in the presence of N-benzoyl groups can be achieved under controlled basic conditions. A common method involves using a solution of sodium methoxide in methanol for a short period (e.g., 5-20 minutes).[4] The reaction should be carefully monitored by TLC to avoid the removal of the N-benzoyl groups.

Q3: What are the optimal reaction conditions for the benzoylation step?

A3: The benzoylation is typically carried out in a dry, aprotic solvent like pyridine at room temperature.[2] Benzoyl chloride is added dropwise to the solution of silylated adenosine, and the reaction is stirred for several hours until completion, which can be monitored by TLC.[1][2]

Q4: What is a suitable solvent system for the purification of N,N-dibenzoyl-adenosine by flash chromatography?

A4: Several solvent systems can be effective depending on the specific impurities present. Common systems include gradients of ethyl acetate in hexane or methanol in dichloromethane.[3][5] For example, a gradient of 2:1 to 3:1 ethyl acetate:hexane has been used successfully.[5]

Q5: My final product is not a solid. How can I induce crystallization?

A5: If the purified product is an oil or a gum, crystallization can often be induced by dissolving the product in a minimal amount of a good solvent (e.g., ethyl acetate) and then adding a poor solvent (e.g., hexane or diethyl ether) until the solution becomes cloudy. Scratching the inside of the flask with a glass rod can also help initiate crystallization. The mixture should then be cooled to allow for complete crystal formation.

Experimental Protocols

Protocol 1: Synthesis of N,N-dibenzoyl-adenosine via Silylation

This protocol is adapted from procedures described in the literature.[1][2][6]

Materials:

  • Adenosine

  • Pyridine (anhydrous)

  • Trimethylsilyl chloride (TMS-Cl) or Hexamethyldisilazane (HMDS)

  • Benzoyl chloride

  • Ammonia solution

  • Methanol

  • Ethyl acetate

  • Hexane

  • Silica gel for column chromatography

Procedure:

  • Silylation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve adenosine in anhydrous pyridine.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add trimethylsilyl chloride (or HMDS) to the solution while stirring.

  • Allow the reaction to stir at 0°C for 2 hours, then warm to room temperature and stir for an additional 1-2 hours.

  • Benzoylation: Cool the reaction mixture back to 0°C and slowly add benzoyl chloride dropwise.

  • Allow the reaction to warm to room temperature and stir for 10-14 hours. Monitor the reaction progress by TLC.

  • Workup: Once the reaction is complete, cool the mixture in an ice bath and quench by the slow addition of methanol, followed by an ammonia solution to remove the silyl protecting groups.

  • Concentrate the mixture under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane).

  • Combine the fractions containing the desired product and evaporate the solvent to yield N,N-dibenzoyl-adenosine.

Data Presentation

Method Key Reagents Yield Reference
Perbenzoylation and Selective HydrolysisBenzoyl chloride, Sodium methoxideQuantitative[4]
Silylation with TMS-ClAdenosine, Pyridine, TMS-Cl, Benzoyl chloride90%[1]
Synthesis of a Benzoyl Adenosine AnalogN6-benzoyl protected adenine, TMSOTf75%[3]
Improved Process with HMDSAdenosine, Pyridine, HMDS, Benzoyl chlorideNot specified, but noted as improved[6]

Visualizations

Experimental Workflow for N,N-dibenzoyl-adenosine Synthesis

G cluster_silylation Silylation cluster_benzoylation Benzoylation cluster_workup Workup & Purification start Adenosine in anhydrous Pyridine add_silyl Add TMS-Cl or HMDS at 0°C start->add_silyl stir_silyl Stir at 0°C then RT add_silyl->stir_silyl add_benzoyl Add Benzoyl Chloride at 0°C stir_silyl->add_benzoyl Silylated Adenosine stir_benzoyl Stir at RT for 10-14h add_benzoyl->stir_benzoyl quench Quench with Methanol and Ammonia stir_benzoyl->quench concentrate Concentrate quench->concentrate chromatography Flash Column Chromatography concentrate->chromatography product N,N-dibenzoyl-adenosine chromatography->product

Caption: Workflow for the synthesis of N,N-dibenzoyl-adenosine.

Troubleshooting Logic for Low Yield

G cluster_causes Potential Causes cluster_solutions Solutions start Low Yield of N,N-dibenzoyl-adenosine cause1 Incomplete Silylation start->cause1 cause2 Inefficient Benzoylation start->cause2 cause3 Product Loss during Purification start->cause3 solution1 Ensure anhydrous conditions. Use excess silylating agent. cause1->solution1 solution2 Use fresh benzoyl chloride. Check reaction temperature. cause2->solution2 solution3 Optimize chromatography solvent system. cause3->solution3

Caption: Troubleshooting guide for low product yield.

References

Technical Support Center: N,N-Dibenzoyl-Adenosine Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and answers to frequently asked questions for researchers encountering issues during the synthesis of N,N-dibenzoyl-adenosine.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions during the synthesis of N,N-dibenzoyl-adenosine?

A1: The most prevalent side reactions include incomplete reactions leaving starting material, and over-benzoylation of the ribose hydroxyl groups, leading to the formation of N,N,O-tribenzoyl-adenosine and other O-benzoylated species.[1] During the deprotection of these O-benzoyl groups, side reactions such as hydrolysis of the desired N-benzoyl groups or alkali-promoted depurination can also occur.[1]

Q2: Why is my reaction yield consistently low?

A2: Low yields can stem from several factors. The most common is the deactivation of benzoyl chloride by moisture, leading to the formation of benzoic acid.[2] Other causes include incomplete protection of the ribose hydroxyls (if using a protection strategy), suboptimal reaction conditions (temperature, time), or product loss during a difficult purification process.

Q3: How can I avoid the formation of O-benzoylated byproducts?

A3: There are two primary strategies. The first involves a "transient protection" method where the ribose hydroxyls are temporarily protected, often as trimethylsilyl (TMS) ethers.[3] Benzoylation is then performed on the N6-amino group, followed by the removal of the TMS groups. The second strategy is to perform a perbenzoylation of all amine and hydroxyl groups and then selectively hydrolyze the O-benzoyl esters under carefully controlled basic conditions, for example, with sodium methoxide in methanol.[1]

Q4: What is the best method for purifying the final product?

A4: The choice of purification method depends on the scale and purity of the crude product. For removing most byproducts and unreacted starting materials, silica gel flash chromatography is highly effective.[4][5] Recrystallization from solvent systems like ethyl acetate and methanol can also be employed to obtain a highly pure product.[6]

Q5: My final product appears to be a mixture of compounds on my TLC plate. What are the likely impurities?

A5: A mixture of products typically consists of the desired N,N-dibenzoyl-adenosine, unreacted adenosine, and one or more O-benzoylated species (e.g., N,N,2'-O-tribenzoyl-adenosine, N,N,3',5'-O-tetrabenzoyl-adenosine). Benzoic acid, from the hydrolysis of benzoyl chloride, may also be present.

Q6: I am observing product degradation and depurination during the workup. How can this be prevented?

A6: Depurination is often promoted by harsh alkaline conditions, which might be used during the selective hydrolysis of O-benzoyl groups.[1] It is critical to carefully control the conditions for this hydrolysis, such as the concentration of the base, reaction temperature, and time, to ensure the selective removal of O-benzoyl groups without cleaving the glycosidic bond or the N-benzoyl groups.[1]

Troubleshooting Guide

This section addresses specific experimental problems in a question-and-answer format.

Problem 1: Low or no product formation is observed.

  • Possible Cause: Your benzoylating agent (benzoyl chloride) may have been hydrolyzed by ambient moisture.

  • Suggested Solution: Use a fresh bottle of benzoyl chloride or distill it prior to use. Ensure the reaction is set up under strictly anhydrous conditions, using dry solvents and an inert atmosphere (e.g., nitrogen or argon).

  • Possible Cause: If using a transient protection strategy, the silylation of the ribose hydroxyls was incomplete, leading to O-benzoylation instead of N-benzoylation.

  • Suggested Solution: Ensure the silylating agent (e.g., trimethylsilyl chloride) is added in sufficient stoichiometric excess and allow the protection reaction to proceed for the recommended time before adding benzoyl chloride.[3]

Problem 2: The TLC analysis shows multiple product spots, including those less polar than the desired product.

  • Possible Cause: Over-benzoylation has occurred, leading to the formation of byproducts with additional benzoyl groups on the ribose hydroxyls. These are less polar and will have a higher Rf value on silica TLC plates.

  • Suggested Solution: You can address this in two ways:

    • Optimize the reaction by carefully controlling the stoichiometry of benzoyl chloride to favor N-benzoylation.

    • Proceed with the mixture to a selective O-debenzoylation step. Treat the crude mixture with a mild base like sodium methoxide in methanol for a short, controlled period to remove the O-benzoyl groups while leaving the N-benzoyl groups intact.[1]

Problem 3: The desired product is isolated, but the yield is significantly reduced after purification.

  • Possible Cause: The product may be co-eluting with a byproduct during column chromatography, leading to the loss of fractions with mixed purity.

  • Suggested Solution: Optimize the solvent system for your flash chromatography to achieve better separation between the desired product and major impurities. Consider using a gradient elution. Alternatively, if the crude product is of reasonable purity, attempt purification by recrystallization.[6]

  • Possible Cause: The N-benzoyl groups are being cleaved during workup or purification.

  • Suggested Solution: Avoid exposure to harsh acidic or basic conditions. If an aqueous workup is performed, ensure the pH remains near neutral. When performing selective O-debenzoylation, quenching the reaction promptly and maintaining low temperatures is crucial.[1]

Data Summary

Table 1: Comparison of N-Benzoylation Strategies

StrategyKey ReagentsReported YieldAdvantagesDisadvantages
Transient Protection 1. Trimethylsilyl chloride (TMSCl), Pyridine2. Benzoyl chloride3. Ammonia/Water~70-90%High selectivity for N-benzoylation, often cleaner reaction.[3]Requires an additional protection/deprotection sequence; sensitive to moisture.
Perbenzoylation & Selective Hydrolysis 1. Benzoyl chloride (excess)2. Sodium methoxide in MethanolQuantitative (for hydrolysis step)[1]Does not require pre-protection of hydroxyls.Forms multiple intermediates; requires very careful control of the selective hydrolysis step to avoid de-N-benzoylation or depurination.[1]
Direct Acylation Benzoyl chloride, PyridineVariableSimpler one-step procedure.Often results in a mixture of N- and O-benzoylated products, requiring extensive purification.

Key Experimental Protocols

Protocol 1: Synthesis via Transient Silylation

This protocol is adapted from procedures involving the temporary protection of hydroxyl groups.[3]

  • Silylation: Dissolve adenosine (1 equivalent) in anhydrous pyridine in a flame-dried flask under an inert atmosphere. Cool the solution to 0°C. Add trimethylsilyl chloride (4-5 equivalents) dropwise and stir the reaction at 0°C for 2 hours.

  • Benzoylation: While maintaining the temperature at 0°C, add benzoyl chloride (2.5-3 equivalents) dropwise. Allow the reaction to slowly warm to room temperature and stir for 12-16 hours.

  • Workup and Deprotection: Cool the reaction mixture to 0°C and quench by the slow addition of water, followed by concentrated ammonium hydroxide. Stir for 30 minutes.

  • Extraction: Concentrate the mixture under reduced pressure. Partition the residue between ethyl acetate and water. Wash the organic layer with saturated sodium bicarbonate solution and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude residue by silica gel flash chromatography to yield N,N-dibenzoyl-adenosine.

Protocol 2: Synthesis via Perbenzoylation and Selective O-Debenzoylation

This protocol is based on the strategy of full benzoylation followed by selective deprotection.[1]

  • Perbenzoylation: Suspend adenosine (1 equivalent) in anhydrous pyridine in a flame-dried flask under an inert atmosphere. Add an excess of benzoyl chloride (e.g., 5-6 equivalents) dropwise at 0°C. Allow the reaction to warm to room temperature and stir until TLC analysis indicates the complete consumption of starting material, forming a mixture of benzoylated products.

  • Workup: Quench the reaction by pouring it into an ice-water mixture. Extract the product with ethyl acetate. Wash the organic layer sequentially with dilute HCl, water, saturated sodium bicarbonate, and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate to obtain the crude perbenzoylated adenosine.

  • Selective Hydrolysis: Dissolve the crude mixture in methanol. Add a solution of sodium methoxide in methanol (e.g., 0.75 M) and monitor the reaction closely by TLC (typically 5-20 minutes).[1]

  • Quenching and Purification: Once the O-benzoyl groups are removed, neutralize the reaction with an acid (e.g., acetic acid). Remove the solvent under reduced pressure and purify the resulting solid by flash chromatography or recrystallization to obtain N,N-dibenzoyl-adenosine.

Visual Guides

G cluster_transient Transient Protection Workflow cluster_perbenzoylation Perbenzoylation Workflow Adenosine Adenosine Silylation Silylation Adenosine->Silylation TMSCl, Pyridine Benzoylation Benzoylation Silylation->Benzoylation Benzoyl Chloride Deprotection Deprotection Benzoylation->Deprotection NH4OH / H2O Purification Purification Deprotection->Purification Chromatography Final_Product Final_Product Purification->Final_Product N,N-Dibenzoyl-adenosine Adenosine2 Adenosine Perbenzoylation Perbenzoylated Mixture Adenosine2->Perbenzoylation Excess BzCl, Py Selective_Hydrolysis Selective_Hydrolysis Perbenzoylation->Selective_Hydrolysis NaOMe, MeOH Purification2 Purification2 Selective_Hydrolysis->Purification2 Chromatography Final_Product2 Final_Product2 Purification2->Final_Product2 N,N-Dibenzoyl-adenosine G Start Problem: Low or No Yield Cause1 Is Benzoyl Chloride fresh and reaction anhydrous? Start->Cause1 Solution1_Yes Yes Cause1->Solution1_Yes Proceed to next check Solution1_No No Cause1->Solution1_No Cause2 Using transient protection? Was silylation complete? Solution1_Yes->Cause2 Action1 Action: Use fresh/distilled BzCl. Ensure dry conditions. Solution1_No->Action1 Solution2_Yes Yes Cause2->Solution2_Yes Proceed to next check Solution2_No No Cause2->Solution2_No Cause3 Are reaction temp/time optimal? Solution2_Yes->Cause3 Action2 Action: Increase silylating agent and/or reaction time. Solution2_No->Action2 Action3 Action: Review literature for optimal conditions for chosen method. Cause3->Action3 G cluster_products Reaction Products Adenosine Adenosine Desired Desired Product: N,N-Dibenzoyl-adenosine Adenosine->Desired Controlled Benzoylation Side1 Side Product: N,N,O-Tribenzoyl-adenosine Adenosine->Side1 Over-Benzoylation Side3 Unreacted Starting Material Adenosine->Side3 Incomplete Reaction Side2 Side Product: Depurination Product Desired->Side2 Harsh Basic Workup

References

Technical Support Center: Optimization of Coupling Efficiency for Dibenzoyl Adenosine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with dibenzoyl adenosine in oligonucleotide synthesis.

Troubleshooting Guide

Low coupling efficiency of dibenzoyl adenosine phosphoramidites can be a significant hurdle in the synthesis of modified oligonucleotides. The bulky nature of the three benzoyl protecting groups (on the N6, 2'-OH, and 3'-OH positions) can lead to steric hindrance and other complications. This guide addresses the most common issues and provides systematic solutions.

Problem 1: Low Coupling Efficiency (<95%)

Low coupling efficiency is the most frequently encountered issue. It manifests as weak trityl color after the coupling step and the presence of deletion sequences (n-1) in the final analysis of the oligonucleotide.

dot

Low_Coupling_Efficiency cluster_reagents Reagent Quality Checks cluster_activator Activator Optimization start Low Coupling Efficiency (<95%) check_reagents Verify Reagent Quality start->check_reagents check_activator Optimize Activator check_reagents->check_activator Reagents OK reagent_water Check for Water in Acetonitrile check_reagents->reagent_water increase_coupling_time Increase Coupling Time check_activator->increase_coupling_time Activator Optimized activator_type Switch to a More Potent Activator (e.g., DCI, BMT, ETT) check_activator->activator_type increase_concentration Increase Amidite Concentration increase_coupling_time->increase_concentration Still Low solution Improved Coupling Efficiency increase_concentration->solution Problem Solved reagent_amidite Verify Amidite Purity reagent_water->reagent_amidite activator_conc Ensure Correct Activator Concentration activator_type->activator_conc

Caption: Troubleshooting workflow for low coupling efficiency.

Possible Causes and Solutions:

CauseRecommended ActionExplanation
Water Contamination Use anhydrous acetonitrile (<30 ppm water). Ensure phosphoramidite and activator solutions are fresh.Water hydrolyzes the phosphoramidite, rendering it inactive for coupling. Even small amounts of water can significantly reduce coupling efficiency.[1]
Inefficient Activator Switch from 1H-Tetrazole to a more potent activator like 5-(Ethylthio)-1H-tetrazole (ETT), 5-(Benzylthio)-1H-tetrazole (BMT), or 4,5-Dicyanoimidazole (DCI).Bulky phosphoramidites like dibenzoyl adenosine often require a more reactive activator to achieve high coupling yields in a short time.
Insufficient Coupling Time Increase the coupling time. For standard activators, a longer time (e.g., 6-15 minutes) may be necessary.The steric hindrance from the benzoyl groups can slow down the reaction kinetics, requiring a longer time for the coupling reaction to go to completion.
Low Phosphoramidite Concentration Increase the concentration of the dibenzoyl adenosine phosphoramidite solution.A higher concentration can help to drive the reaction forward, especially when dealing with sterically hindered monomers.

Quantitative Data on Activator Performance:

ActivatorConcentrationCoupling TimeTypical Efficiency
1H-Tetrazole0.45 M15 min>90%
5-(Ethylthio)-1H-tetrazole (ETT)0.25 M - 0.5 M3-5 min>98%
5-(Benzylthio)-1H-tetrazole (BMT)0.25 M15 min~96%
4,5-Dicyanoimidazole (DCI)0.25 M - 1.0 M~2x faster than 1H-Tetrazole>99%

Problem 2: Depurination

Depurination, the cleavage of the glycosidic bond between the purine base and the sugar, is a common side reaction in oligonucleotide synthesis, particularly during the acidic detritylation step. While the N6-benzoyl group offers some protection, depurination can still occur.

dot

Depurination_Pathway start Oligonucleotide Chain (with N6-Benzoyl-Adenosine) detritylation Acidic Detritylation (e.g., TCA) start->detritylation protonation Protonation of Purine Ring detritylation->protonation desired_product Intact Oligonucleotide (Desired Pathway) detritylation->desired_product Successful Detritylation cleavage Cleavage of Glycosidic Bond protonation->cleavage abasic_site Abasic Site Formation (Depurination) cleavage->abasic_site

Caption: Simplified pathway of depurination during acidic detritylation.

Mitigation Strategies:

StrategyRecommended ActionRationale
Use a Milder Deblocking Agent Replace trichloroacetic acid (TCA) with a less harsh acid like dichloroacetic acid (DCA).A weaker acid can still effectively remove the DMT group while minimizing the protonation of the purine ring that leads to depurination.
Reduce Deblocking Time Minimize the exposure time of the oligonucleotide to the acidic deblocking solution.Shorter exposure reduces the opportunity for the acid-catalyzed hydrolysis of the glycosidic bond.
Post-Synthesis Purification Employ purification methods that can separate the full-length product from the shorter, depurinated fragments, such as denaturing polyacrylamide gel electrophoresis (PAGE) or high-performance liquid chromatography (HPLC).This ensures that the final product is free of depurinated impurities, which can be problematic in downstream applications.

Frequently Asked Questions (FAQs)

Q1: Why are benzoyl groups used to protect the N6 amine and the 2'/3' hydroxyls of adenosine?

A1: Benzoyl groups are used as protecting groups for several key reasons:

  • Stability: They are stable to the conditions of the phosphoramidite coupling cycle, including the acidic detritylation step and the oxidation step.

  • Lability during Deprotection: They are readily removed under basic conditions (e.g., with aqueous ammonia or methylamine) during the final deprotection of the oligonucleotide.

  • Prevention of Side Reactions: The N6-benzoyl group prevents the exocyclic amine from reacting with the activated phosphoramidite. The 2' and 3'-O-benzoyl groups prevent branching and other unwanted side reactions at the sugar hydroxyls.

Q2: Can the benzoyl protecting groups cause any side reactions during deprotection?

A2: While generally robust, benzoyl groups on exocyclic amines can be susceptible to transamination when using certain deprotection reagents. For example, if ethylenediamine (EDA) is used for deprotection, it can react with N4-benzoyl cytidine to form an undesired EDA adduct. While less common with N6-benzoyl adenosine, it is a potential side reaction to be aware of, especially during scale-up. Using alternative protecting groups with faster deprotection kinetics, such as acetyl (Ac) or phenoxyacetyl (Pac), can mitigate this issue.

Q3: What is the mechanism of the phosphoramidite coupling reaction?

A3: The phosphoramidite coupling reaction is a cornerstone of solid-phase oligonucleotide synthesis. It proceeds through the following steps:

  • Activation: The phosphoramidite monomer is activated by a weak acid, such as 1H-tetrazole or DCI. The activator protonates the diisopropylamino group of the phosphoramidite, converting it into a good leaving group.

  • Nucleophilic Attack: The free 5'-hydroxyl group of the growing oligonucleotide chain, which is attached to the solid support, acts as a nucleophile and attacks the phosphorus center of the activated phosphoramidite.

  • Formation of a Phosphite Triester: This attack displaces the protonated diisopropylamine, forming a new phosphite triester linkage between the incoming monomer and the growing chain.

dot

Phosphoramidite_Coupling start 1. Activation amidite Dibenzoyl Adenosine Phosphoramidite activated_amidite Activated Phosphoramidite amidite->activated_amidite activator Activator (e.g., Tetrazole, DCI) activator->activated_amidite phosphite_triester Formation of Phosphite Triester Linkage activated_amidite->phosphite_triester coupling 2. Coupling support_oligo Support-Bound Oligo (with free 5'-OH) support_oligo->phosphite_triester phosphate_triester Stable Phosphate Triester phosphite_triester->phosphate_triester oxidation 3. Oxidation oxidizing_agent Oxidizing Agent (Iodine/Water) oxidizing_agent->phosphate_triester

Caption: The phosphoramidite coupling cycle.

Q4: How can I monitor the coupling efficiency in real-time?

A4: The most common method for real-time monitoring of coupling efficiency is trityl cation monitoring. The 5'-hydroxyl group of the growing oligonucleotide is protected by a dimethoxytrityl (DMT) group. Before each coupling step, this DMT group is removed with an acid, releasing a brightly colored orange DMT cation. The intensity of this color, measured by its absorbance at around 495 nm, is directly proportional to the number of available 5'-hydroxyl groups. A consistent or only slightly decreasing color intensity from one cycle to the next indicates high coupling efficiency. A significant drop in color intensity signals a problem with the preceding coupling step.

Experimental Protocols

General Protocol for Solid-Phase Coupling of a Dibenzoyl Adenosine Phosphoramidite

This protocol outlines a single coupling cycle on an automated DNA/RNA synthesizer.

  • Deblocking (Detritylation):

    • The solid support-bound oligonucleotide is treated with a solution of 3% trichloroacetic acid (TCA) or 3% dichloroacetic acid (DCA) in dichloromethane (DCM) to remove the 5'-DMT protecting group.

    • The support is then washed thoroughly with anhydrous acetonitrile.

  • Coupling:

    • A solution of the dibenzoyl adenosine phosphoramidite (e.g., 0.1 M in acetonitrile) and a solution of the activator (e.g., 0.25 M DCI in acetonitrile) are delivered simultaneously to the synthesis column.

    • The reaction is allowed to proceed for a predetermined time (e.g., 5-15 minutes, depending on the activator and scale).

    • After the coupling, the column is washed with acetonitrile.

  • Capping:

    • Any unreacted 5'-hydroxyl groups are capped to prevent them from reacting in subsequent cycles. This is typically done using a two-part capping solution:

      • Cap A: Acetic anhydride in tetrahydrofuran (THF) and pyridine or lutidine.

      • Cap B: N-Methylimidazole in THF.

    • The capping reagents are delivered to the column, and the reaction proceeds for about 1-2 minutes.

    • The column is then washed with acetonitrile.

  • Oxidation:

    • The newly formed phosphite triester linkage is oxidized to a more stable phosphate triester.

    • This is achieved by treating the support with a solution of iodine in a mixture of THF, pyridine, and water.

    • The reaction is typically complete within 1-2 minutes.

    • The column is washed with acetonitrile, and the cycle is complete, ready for the next monomer addition.

References

"preventing depurination during dibenzoyl-adenosine deprotection"

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working with the deprotection of N6,N6-dibenzoyl-adenosine. Our goal is to help you minimize depurination and other side reactions to ensure the integrity of your final product.

Frequently Asked Questions (FAQs)

Q1: What is depurination and why is it a concern during dibenzoyl-adenosine deprotection?

Depurination is the cleavage of the glycosidic bond between the purine base (adenine) and the sugar moiety, resulting in an abasic site in the oligonucleotide chain. This is a significant issue because it leads to chain cleavage and the formation of truncated impurities, reducing the yield of the full-length product. The acidic conditions sometimes used during the overall process of oligonucleotide synthesis (e.g., detritylation) are a primary cause of depurination.[1] While the final deprotection of base-protecting groups is typically basic, prolonged exposure to harsh conditions or elevated temperatures can also contribute to this side reaction.

Q2: I am observing a significant amount of a lower molecular weight impurity after deprotection. Could this be due to depurination?

Yes, it is highly likely. Depurination creates an unstable apurinic site that can easily lead to the cleavage of the phosphodiester backbone, resulting in shorter oligonucleotide fragments. If you are observing impurities that correspond to cleaved products, depurination should be a primary suspect. These depurinated fragments can be challenging to remove during purification.

Q3: What are the standard deprotection methods for dibenzoyl-adenosine?

The most common methods for removing benzoyl protecting groups from adenosine are treatment with aqueous ammonium hydroxide or a mixture of aqueous ammonium hydroxide and aqueous methylamine (AMA).[2] These basic conditions facilitate the hydrolysis of the amide bonds of the benzoyl groups.

Q4: Is there a milder alternative to standard deprotection conditions to avoid depurination?

For sensitive oligonucleotides, "UltraMild" deprotection conditions can be employed. This typically involves using a reagent like potassium carbonate in methanol.[2] However, for this to be effective, more labile protecting groups than benzoyl, such as phenoxyacetyl (Pac), are generally used for the nucleobases.[2][3] If you are consistently facing depurination with dibenzoyl-adenosine, considering a switch to a more labile protecting group for future syntheses might be beneficial.

Troubleshooting Guide

Issue 1: High Levels of Depurination Observed

Symptoms:

  • A significant peak corresponding to a truncated oligonucleotide is observed during HPLC or mass spectrometry analysis.

  • Low yield of the full-length product.

Potential Causes & Solutions:

Potential Cause Recommended Solution
Deprotection temperature is too high. Reduce the temperature of the deprotection reaction. While elevated temperatures speed up the removal of the benzoyl groups, they can also accelerate depurination.
Deprotection time is too long. Optimize the deprotection time. The goal is to achieve complete deprotection with minimal exposure to the basic conditions.
Ammonium hydroxide solution is old or of poor quality. Use a fresh, high-quality bottle of ammonium hydroxide. Over time, ammonia can evaporate from the solution, changing its concentration and efficacy.[2]
Presence of residual acid from previous steps (e.g., detritylation). Ensure that the support-bound oligonucleotide is thoroughly washed and neutralized before proceeding to the final deprotection step.
Issue 2: Incomplete Deprotection

Symptoms:

  • Mass spectrometry analysis shows the presence of one or both benzoyl groups still attached to the adenosine.

  • Multiple peaks are observed on HPLC, corresponding to partially deprotected species.

Potential Causes & Solutions:

Potential Cause Recommended Solution
Deprotection time is too short. Increase the deprotection time. Monitor the reaction at different time points to determine the optimal duration.
Deprotection temperature is too low. If depurination is not an issue, consider a moderate increase in temperature to facilitate the complete removal of the benzoyl groups.
Insufficient concentration of the deprotection reagent. Ensure that the correct concentration of ammonium hydroxide or AMA is used as per the protocol.
Poor solubility of the oligonucleotide. Ensure the oligonucleotide is fully dissolved in the deprotection solution. Gentle agitation may be required.

Comparison of Deprotection Conditions

Deprotection ReagentTemperatureTimeExpected DepurinationNotes
Ammonium Hydroxide Room Temperature12-17 hoursLowA standard but slow method.
Ammonium Hydroxide 55-65 °C4-8 hoursModerateFaster, but the risk of depurination increases with temperature and time.
Ammonium Hydroxide/Methylamine (AMA) (1:1) 65 °C10-15 minutesLow to ModerateSignificantly reduces deprotection time, which can minimize depurination.[2]
t-Butylamine/water (1:3) 60 °C6 hoursLowA milder alternative that can be effective for sensitive oligonucleotides.[2]
Potassium Carbonate in Methanol Room Temperature2-4 hoursVery LowTypically used for "UltraMild" protecting groups, but may be an option for very sensitive sequences.[2]

Experimental Protocols

Protocol 1: Standard Deprotection with Ammonium Hydroxide
  • Cleavage from Support: If the oligonucleotide is on a solid support, treat it with concentrated ammonium hydroxide (28-30%) at room temperature for 1-2 hours to cleave it from the support.

  • Deprotection: Transfer the ammonium hydroxide solution containing the oligonucleotide to a sealed, pressure-tight vial. Heat the vial at 55°C for 8 hours.

  • Work-up: Cool the vial to room temperature before opening. Evaporate the ammonium hydroxide solution to dryness using a speed-vac or a stream of nitrogen.

  • Analysis: Reconstitute the dried oligonucleotide in an appropriate buffer and analyze by HPLC and mass spectrometry to confirm complete deprotection and assess the level of depurination.

Protocol 2: Rapid Deprotection with AMA
  • Preparation of AMA: Prepare a 1:1 (v/v) mixture of concentrated ammonium hydroxide (28-30%) and 40% aqueous methylamine.

  • Cleavage and Deprotection: Treat the support-bound oligonucleotide with the AMA solution in a sealed, pressure-tight vial. Heat the vial at 65°C for 10-15 minutes.[2]

  • Work-up: Cool the vial to room temperature before opening. Evaporate the AMA solution to dryness.

  • Analysis: Reconstitute the oligonucleotide and analyze by HPLC and mass spectrometry.

Troubleshooting Workflow

Deprotection_Troubleshooting start Start: Deprotection of dibenzoyl-adenosine check_purity Analyze product by HPLC/Mass Spec start->check_purity is_depurination High depurination? check_purity->is_depurination Impure success Success: Product is pure check_purity->success Pure is_incomplete Incomplete deprotection? is_depurination->is_incomplete No reduce_temp_time Reduce temperature and/or time is_depurination->reduce_temp_time Yes increase_temp_time Increase temperature and/or time is_incomplete->increase_temp_time Yes check_reagents Use fresh reagents (Ammonium Hydroxide/AMA) is_incomplete->check_reagents No, but still impure reduce_temp_time->check_purity use_milder_reagent Consider milder reagent (e.g., AMA at lower temp or t-butylamine/water) use_milder_reagent->check_purity increase_temp_time->check_purity check_reagents->use_milder_reagent

Caption: Troubleshooting workflow for dibenzoyl-adenosine deprotection.

References

Technical Support Center: N,N-Dibenzoyl-Adenosine Purification

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals encountering challenges in the purification of N,N-dibenzoyl-adenosine and related derivatives.

Troubleshooting Guide

This guide addresses specific issues that may arise during the purification of N,N-dibenzoyl-adenosine.

Issue 1: Low Yield After Purification

Possible Cause Suggestion Relevant Experimental Details
Depurination Acidic conditions, often used for detritylation, can cause cleavage of the N-glycosidic bond, leading to loss of the purine base.[1][2]Monitor the pH of your solutions closely. If using acidic conditions for deprotection, consider alternative, milder methods or carefully optimize the reaction time and temperature to minimize depurination. The stability of the N6-protecting group can influence the rate of depurination; phenoxyacetyl has been compared favorably to benzoyl in this regard.[1]
Product Precipitation The product may be precipitating out of the column or during solvent evaporation.Assess the solubility of your compound in the chosen solvents.[3][4] Consider using a solvent system with higher solubilizing power for your flash chromatography or HPLC.
Incomplete Elution The product may be strongly bound to the stationary phase of the chromatography column.Modify the mobile phase composition. For silica gel chromatography, increasing the polarity of the eluent (e.g., by adding more methanol to a dichloromethane/methanol mixture) can help elute highly polar compounds.[5]
Hydrolysis of Benzoyl Groups Exposure to strong alkaline conditions can lead to the premature removal of the benzoyl protecting groups.[6]Avoid strongly basic conditions during workup and purification. If a basic wash is necessary, use a mild base like sodium bicarbonate and minimize contact time.[1]

Issue 2: Presence of Impurities in the Final Product

Impurity Type Identification Troubleshooting Strategy
Starting Material (Adenosine) Compare the NMR or LC-MS data of your product with that of the adenosine starting material.Optimize the benzoylation reaction conditions (time, temperature, stoichiometry of reagents) to ensure complete conversion.
Partially Deprotected Intermediates Mass spectrometry can reveal the presence of species with molecular weights corresponding to the loss of one or more benzoyl groups.Ensure complete deprotection by optimizing the deprotection reaction conditions. For example, when removing O-benzoyl groups with sodium methoxide, the concentration and reaction time are critical.[6]
N-7 Isomer HMBC-NMR spectroscopy can be used to confirm the point of attachment of the ribose moiety to the adenine base.[5]The use of silylated N6-benzoyl protected adenine can favor the desired N-9 substitution.[5]
Failed Sequences (in oligonucleotide synthesis) Mass spectrometry will show a distribution of lower molecular weight species (n-1, n-2, etc.).[]Ensure efficient coupling and capping steps during solid-phase synthesis.[]
Acrylonitrile Adducts Mass spectrometry will show impurities with a mass increase of 53 Da.[]This is a known issue in oligonucleotide synthesis where cyanoethyl protecting groups are used. Efficient deprotection and purification are key.[]

Frequently Asked Questions (FAQs)

Q1: What is the most common method for purifying N,N-dibenzoyl-adenosine?

A1: Flash column chromatography on silica gel is the most frequently reported method for the purification of N,N-dibenzoyl-adenosine and its derivatives.[5] The choice of solvent system is crucial and depends on the specific protecting groups present on the ribose sugar.

Q2: What are some common solvent systems for flash chromatography of benzoyl-protected adenosine?

A2: Several solvent systems have been successfully employed, including:

  • Diethyl ether and n-hexane (e.g., 2:1 ratio)[5]

  • Dichloromethane and methanol (e.g., 19:1 ratio)[5]

  • Ethyl acetate and n-hexane (e.g., 4:1 ratio)[5]

The optimal system will depend on the polarity of the specific N,N-dibenzoyl-adenosine derivative being purified.

Q3: How can I avoid depurination during purification?

A3: Depurination is a significant challenge, particularly under acidic conditions used for removing 5'-O-protecting groups like the dimethoxytrityl (DMT) group.[2] To minimize this, you can:

  • Use milder acidic conditions (e.g., 2% dichloroacetic acid in dichloromethane) and carefully control the reaction time.[6]

  • Consider alternative N-protecting groups that may offer greater stability to the glycosidic bond.[1]

  • Perform the purification with the acid-labile protecting group still attached (trityl-on purification) and remove it in a final step under carefully controlled conditions.[2]

Q4: I am observing incomplete removal of the O-benzoyl groups. What should I do?

A4: The selective hydrolysis of O-benzoyl groups over the N-benzoyl group is sensitive to reaction conditions.[6] If you are observing incomplete removal, you can try:

  • Slightly increasing the concentration of the base (e.g., sodium methoxide in methanol).

  • Extending the reaction time.

  • Carefully monitoring the reaction by TLC or LC-MS to determine the optimal endpoint.

Be cautious, as overly harsh conditions can lead to the removal of the desired N-benzoyl group or other side reactions.[6]

Q5: My purified product appears to be a mixture of diastereomers. How can I separate them?

A5: The separation of diastereomers can be challenging and may require optimization of the chromatographic conditions.[5] Consider the following:

  • Using a higher resolution purification technique like preparative HPLC.

  • Screening different stationary phases and mobile phase compositions.

  • In some cases, multi-elution preparative TLC has been used to obtain analytically pure isomers.[5]

Experimental Protocols

Protocol 1: General Flash Chromatography Purification

This protocol provides a general workflow for the purification of a benzoylated adenosine derivative by flash chromatography.

G cluster_prep Preparation cluster_chrom Chromatography cluster_post Post-Purification concentrate Concentrate Crude Reaction Mixture dissolve Dissolve Residue in Minimal Dichloromethane concentrate->dissolve adsorb Adsorb onto Silica Gel dissolve->adsorb dry Dry Adsorbed Material adsorb->dry load Load Dried Sample onto Column dry->load pack Pack Column with Silica Gel in Hexane pack->load elute Elute with Solvent Gradient (e.g., Hexane/Ethyl Acetate) load->elute collect Collect Fractions elute->collect tlc Analyze Fractions by TLC collect->tlc pool Pool Pure Fractions tlc->pool evaporate Evaporate Solvent pool->evaporate characterize Characterize Product (NMR, MS) evaporate->characterize

Caption: Workflow for Flash Chromatography Purification.

Methodology:

  • Sample Preparation: The crude reaction mixture is concentrated under reduced pressure. The resulting residue is dissolved in a minimal amount of a suitable solvent (e.g., dichloromethane) and adsorbed onto a small amount of silica gel. The solvent is then evaporated to yield a dry, free-flowing powder.

  • Column Packing: A chromatography column is packed with silica gel using a non-polar solvent (e.g., n-hexane) as a slurry.

  • Loading and Elution: The adsorbed sample is carefully loaded onto the top of the packed column. The column is then eluted with a solvent system of increasing polarity. The choice of solvents and the gradient will depend on the specific compound being purified (e.g., a gradient of 0-100% ethyl acetate in n-hexane).[5]

  • Fraction Collection and Analysis: Fractions are collected throughout the elution process. Each fraction is analyzed by thin-layer chromatography (TLC) to determine the presence of the desired product and any impurities.

  • Product Isolation: Fractions containing the pure product are combined and the solvent is removed under reduced pressure to yield the purified N,N-dibenzoyl-adenosine derivative.

  • Characterization: The identity and purity of the final product are confirmed by analytical techniques such as NMR and mass spectrometry.

Protocol 2: Troubleshooting Depurination during Detritylation

This protocol outlines a decision-making process for addressing depurination issues.

G start Depurination Observed (LC-MS Analysis) q1 Are Acidic Conditions Necessary? start->q1 alt_deprotection Use Alternative Deprotection Method (e.g., Non-Acidic) q1->alt_deprotection No optimize_acid Optimize Acidic Deprotection q1->optimize_acid Yes success Purified Product with Minimal Depurination alt_deprotection->success q2 Is Depurination Still High? optimize_acid->q2 change_protecting_group Consider Alternative N-Protecting Group (e.g., Phenoxyacetyl) q2->change_protecting_group Yes q2->success No change_protecting_group->success

Caption: Decision Tree for Mitigating Depurination.

Methodology:

  • Initial Assessment: After a purification attempt where acidic deprotection was used, analyze the product by LC-MS to quantify the extent of depurination.

  • Evaluate Necessity of Acid: Determine if the acid-labile protecting group is essential for the synthetic strategy. If not, consider a protecting group that can be removed under non-acidic conditions.

  • Optimize Acidic Deprotection: If acidic conditions are required, systematically optimize the process. This can include:

    • Lowering the concentration of the acid.

    • Reducing the reaction temperature.

    • Minimizing the reaction time. Carefully monitor the progress of the deprotection and the formation of the depurinated byproduct by TLC or LC-MS.

  • Consider Alternative N-Protecting Groups: If depurination remains a significant issue even after optimization, it may be necessary to redesign the synthesis to incorporate an N-protecting group that imparts greater stability to the N-glycosidic bond, such as the phenoxyacetyl group.[1]

References

Technical Support Center: N,N-dibenzoyl-adenosine phosphoramidite

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N,N-dibenzoyl-adenosine phosphoramidite.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for N,N-dibenzoyl-adenosine phosphoramidite?

A1: To ensure the long-term stability of N,N-dibenzoyl-adenosine phosphoramidite, it should be stored as a dry powder under an inert atmosphere (argon or nitrogen) at -20°C.[1] It is crucial to protect the compound from moisture, light, and acidic conditions, as these can cause degradation.[1]

Q2: What is the shelf-life of N,N-dibenzoyl-adenosine phosphoramidite?

A2: When stored correctly as a dry powder, nucleoside phosphoramidites are relatively stable compounds with a prolonged shelf-life.[2] However, once dissolved in a solvent like acetonitrile for oligonucleotide synthesis, their stability decreases, and it is recommended to use the solution within a few days. The stability in solution is highly dependent on the water content of the solvent.

Q3: Why is the benzoyl group used to protect the adenosine base?

A3: The benzoyl (Bz) group is a standard and robust protecting group for the exocyclic amino group of adenosine.[2] It is stable to the conditions used during the cycles of oligonucleotide synthesis but can be readily removed during the final deprotection step with aqueous ammonia.[3][4] This protection prevents unwanted side reactions at the N6 position of adenine during synthesis.

Q4: What are the main degradation pathways for N,N-dibenzoyl-adenosine phosphoramidite?

A4: The two primary degradation pathways are hydrolysis of the phosphoramidite moiety and depurination of the N-glycosidic bond.

  • Hydrolysis: In the presence of water, the phosphoramidite group can be hydrolyzed to an H-phosphonate species. This reaction is accelerated by acidic conditions.[2]

  • Depurination: The N-glycosidic bond between the adenine base and the ribose sugar is susceptible to cleavage under acidic conditions, particularly the detritylation step (e.g., using trichloroacetic acid or dichloroacetic acid) during oligonucleotide synthesis.[1][5][6] The electron-withdrawing nature of the benzoyl protecting group can destabilize this bond, making the protected nucleoside more prone to depurination than its unprotected counterpart.[5]

Q5: How can I assess the purity of my N,N-dibenzoyl-adenosine phosphoramidite?

A5: The purity of N,N-dibenzoyl-adenosine phosphoramidite can be assessed using ³¹P NMR spectroscopy and High-Performance Liquid Chromatography (HPLC).

  • ³¹P NMR: This is a powerful technique for identifying and quantifying phosphorus-containing species. The desired phosphoramidite will show two characteristic peaks around 149 ppm, corresponding to the two diastereomers. Common impurities like H-phosphonates appear at around 8-10 ppm, and phosphate triesters (the oxidized form) are seen at 138-140 ppm.[2]

  • HPLC: Reversed-phase HPLC can be used to separate the desired product from non-phosphorus containing impurities and some degradation products.

Troubleshooting Guides

Issue 1: Low Coupling Efficiency in Oligonucleotide Synthesis

Symptoms:

  • Low yield of the full-length oligonucleotide.

  • Presence of significant (n-1) and other failure sequences in the final product analysis (e.g., by HPLC or mass spectrometry).

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Degraded Phosphoramidite 1. Check Phosphoramidite Quality: Analyze the N,N-dibenzoyl-adenosine phosphoramidite solution by ³¹P NMR to check for hydrolysis (presence of H-phosphonate peaks). 2. Use Fresh Reagent: If degradation is suspected, use a fresh bottle of the phosphoramidite. 3. Prepare Fresh Solutions: Prepare fresh solutions of the phosphoramidite in anhydrous acetonitrile before each synthesis.
Water Contamination 1. Use Anhydrous Solvents: Ensure that the acetonitrile used to dissolve the phosphoramidite and for all other synthesis steps is of high quality and anhydrous. 2. Dry Reagents: Consider treating reagents with molecular sieves to remove any residual water.[2] 3. Maintain Inert Atmosphere: Ensure the synthesizer's solvent and reagent lines are properly purged with an inert gas (argon or nitrogen) to prevent moisture ingress.
Incomplete Activation 1. Check Activator: Ensure the activator (e.g., tetrazole or a derivative) is fresh and has been stored under anhydrous conditions. 2. Optimize Activator Concentration: Use the recommended concentration and volume of the activator for the synthesis scale.
Issue 2: Evidence of Depurination

Symptoms:

  • Appearance of shorter oligonucleotide fragments upon basic deprotection and cleavage, often observed in gel electrophoresis or HPLC analysis.

  • The 5'-fragment may still contain the DMT group if "trityl-on" purification is used.[5]

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Prolonged Acid Exposure 1. Minimize Detritylation Time: Reduce the time the growing oligonucleotide is exposed to the acidic deblocking solution (e.g., DCA or TCA) to the minimum required for complete detritylation. 2. Use Weaker Acid: Consider using a weaker acid for detritylation, such as 3% dichloroacetic acid (DCA) instead of trichloroacetic acid (TCA).[1]
Inherently Labile Linkage 1. Use Alternative Protecting Groups: For sequences particularly sensitive to depurination, consider using adenosine phosphoramidites with "fast-deprotecting" or electron-donating protecting groups (e.g., dmf-dA) which can stabilize the glycosidic bond.[5]

Quantitative Data

Table 1: Depurination Half-Times of N-benzoyl protected Deoxyadenosine on CPG Support [1]

Acid ConditionDepurination Half-Time (minutes)
3% Dichloroacetic Acid (DCA)77
3% Trichloroacetic Acid (TCA)19

This data highlights the increased rate of depurination with stronger acidic conditions during the detritylation step of oligonucleotide synthesis.

Experimental Protocols

Protocol 1: Purity Assessment by ³¹P NMR Spectroscopy

Objective: To determine the purity of N,N-dibenzoyl-adenosine phosphoramidite and identify phosphorus-containing impurities.

Methodology:

  • Sample Preparation: Dissolve approximately 30 mg of the N,N-dibenzoyl-adenosine phosphoramidite in 0.6 mL of deuterated chloroform (CDCl₃) containing 1% triethylamine (v/v). The triethylamine is added to prevent degradation by any trace acidity.

  • System Suitability: Use a 5% solution of H₃PO₄ in D₂O as an external standard to reference the chemical shifts.

  • NMR Acquisition:

    • Record the ³¹P NMR spectrum at a suitable frequency (e.g., 202 MHz).[7]

    • Use a proton-decoupled pulse program.

    • Acquisition parameters can be set as follows: acquisition time of 1.5 seconds, relaxation delay of 2.0 seconds, and a spectral width of 300 ppm centered around 100 ppm.[7]

  • Data Analysis:

    • The two diastereomers of the N,N-dibenzoyl-adenosine phosphoramidite should appear as two sharp peaks around 149 ppm.

    • Integrate the peaks corresponding to the product and any impurities.

    • Calculate the purity based on the relative peak areas. P(V) impurities (e.g., the oxidized phosphate) typically appear between -25 and 99 ppm, while H-phosphonates are found around 8-10 ppm.[7]

Protocol 2: Stability Assessment by Reversed-Phase HPLC

Objective: To monitor the degradation of N,N-dibenzoyl-adenosine phosphoramidite over time in solution.

Methodology:

  • Sample Preparation: Prepare a solution of N,N-dibenzoyl-adenosine phosphoramidite in acetonitrile at a known concentration (e.g., 0.1 M).

  • Incubation: Store the solution under defined conditions (e.g., room temperature, protected from light).

  • HPLC Analysis:

    • At various time points (e.g., 0, 24, 48, 72 hours), inject an aliquot of the solution onto a reversed-phase HPLC column (e.g., YMC-Triart C18).[8]

    • Use a suitable mobile phase gradient, for example, a gradient of acetonitrile in an aqueous buffer (e.g., triethylammonium acetate).

    • Monitor the elution profile using a UV detector at an appropriate wavelength (e.g., 260 nm).

  • Data Analysis:

    • Identify the peak corresponding to the intact N,N-dibenzoyl-adenosine phosphoramidite.

    • Measure the peak area at each time point.

    • Plot the peak area against time to determine the rate of degradation. The appearance of new peaks will indicate the formation of degradation products.

Visualizations

Troubleshooting Low Coupling Efficiency start Low Coupling Efficiency Observed check_amidite Check Phosphoramidite Quality start->check_amidite degraded Degraded? check_amidite->degraded Analyze by 31P NMR check_water Check for Water Contamination water_present Water Present? check_water->water_present Check Solvent Specs Karl Fischer Titration check_activator Check Activator activator_bad Activator Issue? check_activator->activator_bad Check Age and Storage degraded->check_water No solution_fresh_amidite Use Fresh Phosphoramidite Prepare Fresh Solution degraded->solution_fresh_amidite Yes water_present->check_activator No solution_dry_solvents Use Anhydrous Solvents Dry Reagents water_present->solution_dry_solvents Yes activator_bad->start No, Re-evaluate Synthesis Parameters solution_fresh_activator Use Fresh Activator activator_bad->solution_fresh_activator Yes

Caption: Troubleshooting workflow for low coupling efficiency.

Degradation Pathways of N,N-dibenzoyl-adenosine phosphoramidite cluster_hydrolysis Hydrolysis cluster_depurination Depurination Amidite N,N-dibenzoyl-adenosine phosphoramidite H_phosphonate H-phosphonate derivative Amidite->H_phosphonate + H2O (acid catalyzed) Depurinated_Sugar Abasic Site (Depurinated Sugar) Amidite->Depurinated_Sugar Acidic Conditions (e.g., detritylation) Benzoyl_Adenine N-benzoyl-adenine

Caption: Major degradation pathways for N,N-dibenzoyl-adenosine phosphoramidite.

Experimental Workflow for Stability Assessment start Prepare Phosphoramidite Solution in Acetonitrile t0 Time = 0 Analyze by HPLC and 31P NMR start->t0 incubate Incubate at Defined Temperature t0->incubate tx Time = x Analyze by HPLC and 31P NMR incubate->tx tx->incubate Continue Incubation analyze Analyze Data: - Plot Peak Area vs. Time - Identify Degradation Products tx->analyze

Caption: Workflow for assessing phosphoramidite stability in solution.

References

"troubleshooting N,N-dibenzoyl-adenosine solubility problems"

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges with N,N-dibenzoyl-adenosine and related benzoylated adenosine compounds.

Frequently Asked Questions (FAQs)

Q1: What is N,N-dibenzoyl-adenosine and why is its solubility a concern?

N,N-dibenzoyl-adenosine is a modified nucleoside. The addition of benzoyl groups, which are relatively non-polar, to the adenosine molecule can significantly decrease its solubility in aqueous solutions. Proper dissolution is critical for accurate and reproducible experimental results in various assays. While the precise "N,N-dibenzoyl" form is less common in literature, issues are frequently reported for the closely related and more common N6-benzoyladenine and other benzoylated adenosine derivatives.

Q2: What are the recommended primary solvents for dissolving N,N-dibenzoyl-adenosine?

Based on available data for structurally similar compounds like N6-benzoyladenine, the primary recommended solvent is Dimethyl Sulfoxide (DMSO).[] It is advisable to use a fresh, anhydrous grade of DMSO, as absorbed water can impact the solubility of hygroscopic compounds.

Q3: My N,N-dibenzoyl-adenosine is not dissolving completely in DMSO. What can I do?

If you encounter solubility issues even with DMSO, consider the following troubleshooting steps:

  • Gentle Warming: Warm the solution to 37°C. It is recommended to pre-warm both the stock solution and the culture medium before dilution to prevent precipitation.

  • Sonication: Use an ultrasonic bath to aid dissolution.[2] This can help break up aggregates and enhance the interaction between the solvent and the compound.

  • Increase Solvent Volume: You may be trying to dissolve the compound at a concentration higher than its solubility limit. Try increasing the volume of DMSO to prepare a more dilute stock solution.

Q4: My compound precipitates when I dilute the DMSO stock solution into my aqueous experimental buffer. How can I prevent this?

This is a common issue when diluting a compound from a highly soluble organic solvent into an aqueous medium where it is less soluble. To mitigate this:

  • Gradient Dilution: Instead of adding the DMSO stock directly to your final aqueous volume, perform a serial dilution. First, dilute the DMSO stock into a smaller volume of your aqueous buffer, then add this intermediate dilution to the final volume.

  • Pre-warming: As mentioned, pre-warming both the stock solution and the aqueous buffer to 37°C can help prevent precipitation caused by temperature shock.

  • Vortexing during Dilution: Add the DMSO stock dropwise to the aqueous buffer while vortexing or stirring vigorously to ensure rapid and uniform mixing.

Troubleshooting Guide

This guide provides a structured approach to resolving common solubility problems with N,N-dibenzoyl-adenosine.

Problem 1: Compound appears as a solid or precipitate in the vial upon receipt.
  • Cause: This can be due to the physical form of the compound (e.g., a fine powder that has settled) or potential shipping conditions.

  • Solution:

    • Visually inspect the vial to confirm the presence of the compound.

    • Proceed with the recommended dissolution protocol. The appearance of the solid prior to adding a solvent is not necessarily indicative of a solubility issue.

Problem 2: The compound does not dissolve in the primary recommended solvent (DMSO).

  • Logical Workflow for Troubleshooting:

    start Start: Compound does not dissolve in DMSO check_conc Is the concentration too high? start->check_conc reduce_conc Action: Reduce concentration by increasing solvent volume. check_conc->reduce_conc Yes check_purity Is the compound purity confirmed? check_conc->check_purity No apply_heat Have you tried gentle warming (37°C)? reduce_conc->apply_heat contact_supplier Action: Contact supplier for Certificate of Analysis (CoA). check_purity->contact_supplier No check_purity->apply_heat Yes heat_protocol Action: Warm solution gently. Pre-warm aqueous buffer for dilution. apply_heat->heat_protocol No use_sonication Have you tried sonication? apply_heat->use_sonication Yes heat_protocol->use_sonication sonication_protocol Action: Use an ultrasonic bath to aid dissolution. use_sonication->sonication_protocol No not_dissolved Result: Compound still not dissolved. Consider alternative solvents or consult with a chemist. use_sonication->not_dissolved Yes dissolved Result: Compound Dissolved sonication_protocol->dissolved

    Caption: Troubleshooting workflow for dissolution in DMSO.

Problem 3: The compound dissolves in DMSO but precipitates upon dilution into aqueous media.

  • Experimental Protocol to Minimize Precipitation:

    start Start: Prepare concentrated stock in anhydrous DMSO pre_warm Pre-warm DMSO stock and aqueous buffer to 37°C start->pre_warm serial_dilution Perform serial dilution if a high final concentration in aqueous buffer is needed pre_warm->serial_dilution add_dropwise Add DMSO stock dropwise to the center of the aqueous solution while vortexing serial_dilution->add_dropwise check_precipitation Visually inspect for any signs of precipitation add_dropwise->check_precipitation success Result: Homogeneous solution check_precipitation->success No Precipitation failure Result: Precipitation observed. Re-evaluate final concentration or buffer composition. check_precipitation->failure Precipitation

    Caption: Protocol for diluting DMSO stock into aqueous media.

Data Summary

Solubility of Related Adenosine Compounds
CompoundSolventSolubilityNotes
N6-BenzoyladenosineDMSOSoluble[]No specific concentration provided.
N6-Benzoyl-2',3'-isopropylidene adenosineDMSO10 mg/mL (24.31 mM)[2]Ultrasonic treatment may be needed. Hygroscopic DMSO can impact solubility.[2]
AdenosineDMSO~20 mg/mLFor comparison of the parent molecule.
AdenosineDimethyl formamide~5 mg/mLFor comparison of the parent molecule.
AdenosinePBS (pH 7.2)~10 mg/mLFor comparison of the parent molecule.
N6-BenzoyladenineWarm ethanol10 mg/mLSolution may be clear to slightly hazy.

Experimental Protocols

Protocol for Preparation of a 10 mM Stock Solution of N6-Benzoyl-2',3'-isopropylidene adenosine in DMSO

This protocol is adapted from information for a structurally similar compound and should be a good starting point.

  • Materials:

    • N6-Benzoyl-2',3'-isopropylidene adenosine (Molecular Weight: 411.4 g/mol )

    • Anhydrous Dimethyl Sulfoxide (DMSO)

    • Sterile microcentrifuge tubes

    • Calibrated pipettes

    • Vortex mixer

    • Ultrasonic water bath

  • Procedure:

    • Weigh out 4.11 mg of N6-Benzoyl-2',3'-isopropylidene adenosine and place it in a sterile microcentrifuge tube.

    • Add 1 mL of anhydrous DMSO to the microcentrifuge tube.

    • Vortex the solution vigorously for 1-2 minutes.

    • If the compound is not fully dissolved, place the tube in an ultrasonic water bath for 5-10 minutes.

    • Visually inspect the solution to ensure it is clear and free of particulates.

    • Store the stock solution at -20°C or -80°C as recommended by the manufacturer. For N6-Benzoyl-2',3'-isopropylidene adenosine, storage at -20°C for up to 1 month or -80°C for up to 6 months is suggested.

Signaling Pathway Context (Hypothetical)

N,N-dibenzoyl-adenosine, as a derivative of adenosine, may be investigated for its role as a modulator of purinergic signaling pathways. The diagram below illustrates a simplified, hypothetical signaling cascade that could be affected.

cluster_0 Cell Membrane cluster_1 Intracellular Signaling N,N-dibenzoyl-adenosine N,N-dibenzoyl-adenosine Adenosine_Receptor Adenosine Receptor (e.g., A1, A2A, A2B, A3) N,N-dibenzoyl-adenosine->Adenosine_Receptor Binds to G_Protein G-Protein Adenosine_Receptor->G_Protein Activates/Inhibits Adenylyl_Cyclase Adenylyl Cyclase G_Protein->Adenylyl_Cyclase Modulates cAMP cAMP Adenylyl_Cyclase->cAMP Produces PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Cellular Response PKA->Cellular_Response Phosphorylates targets leading to

Caption: Hypothetical purinergic signaling pathway.

References

"optimizing reaction conditions for adenosine benzoylation"

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the reaction conditions for adenosine benzoylation.

Frequently Asked Questions (FAQs)

Q1: What are the primary strategies for the benzoylation of adenosine?

A1: There are two main strategies for adenosine benzoylation. The traditional method involves a multi-step process: first, protecting the hydroxyl groups of the ribose sugar, typically with a silylating agent like trimethylchlorosilane (TMSCl), followed by benzoylation of the N6-amino group with benzoyl chloride, and finally, deprotection to yield N6-benzoyl adenosine.[1][2] A more direct, modern approach involves a one-pot reaction using a protective agent like methyl benzoate or ethyl benzoate in the presence of a catalyst, which facilitates direct N6-benzoylation.[3]

Q2: Why is achieving regioselectivity in adenosine benzoylation a significant challenge?

A2: Regioselectivity is a major challenge due to the presence of multiple nucleophilic sites on the adenosine molecule: the amino group at the N6 position and the hydroxyl groups at the 2', 3', and 5' positions of the ribose moiety.[4] The relative reactivity of these sites can be influenced by reaction conditions, leading to a mixture of products, including O-benzoylated, N-benzoylated, and multi-benzoylated species.[4] The choice of catalyst and reaction conditions is crucial for directing the benzoyl group to the desired N6 position.[4]

Q3: What are the common side products encountered during adenosine benzoylation?

A3: Common side products include O-benzoylated isomers (at the 5', 3', or 2' positions), bis-benzoylated products (e.g., N6, 5'-O-dibenzoyl adenosine), and other N-acylated isomers.[4] In some cases, alkylation of other nitrogen atoms on the purine ring, such as N7 or N3, can occur, although this is more extensively studied in alkylation reactions.[5][6] The formation of these byproducts complicates purification and reduces the yield of the desired N6-benzoyl adenosine.

Q4: How can the choice of catalyst influence the outcome of the reaction?

A4: The catalyst plays a pivotal role in determining the chemoselectivity of the reaction. For instance, certain catalysts can selectively promote O-acylation over N-acylation, or vice versa.[4] In some protocols, an acid catalyst like p-toluenesulfonic acid or trifluoroacetic acid is used to facilitate direct N6-benzoylation with a benzoyl ester.[3] In other contexts, organobases like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) or catalysts like FeCl3 have been used to achieve regioselective benzoylation of hydroxyl groups in carbohydrate chemistry, principles of which can be applied to the ribose moiety of adenosine.[7][8]

Troubleshooting Guide

ProblemPotential CausesSuggested Solutions
Low Yield of N6-Benzoyl Adenosine 1. Incomplete reaction. 2. Degradation of starting material or product. 3. Suboptimal reagent stoichiometry. 4. Inefficient purification.1. Increase reaction time or temperature within the limits of reagent stability.[3] 2. Ensure anhydrous conditions, especially when using moisture-sensitive reagents like TMSCl.[2] 3. Optimize the ratio of adenosine to the benzoylating agent and catalyst.[3] 4. For the TMS-protection method, ensure complete removal of the silyl groups during deprotection.[1]
Poor Regioselectivity (Mixture of O- and N-Benzoylated Products) 1. Intrinsic reactivity of both -OH and -NH2 groups under the chosen conditions.[4] 2. Incorrect choice of catalyst or solvent.1. Employ the TMS-protection strategy to block the hydroxyl groups before introducing the benzoylating agent.[2] 2. For direct benzoylation, carefully select the catalyst. The use of certain catalysts like DMAP can lead to bis-benzoylated products, while catalyst-free conditions may favor N-acylation.[4] 3. Adjust the solvent; solvents like pyridine or toluene can influence selectivity.[2][3]
Formation of Over-Benzoylated Products (Di- or Tri-Benzoylated Adenosine) 1. Excess benzoylating agent. 2. Reaction time is too long or temperature is too high.1. Reduce the equivalents of benzoyl chloride or benzoyl ester used in the reaction.[7] 2. Monitor the reaction closely using TLC or LC-MS and stop it once the desired mono-benzoylated product is maximized. 3. Consider a less reactive benzoylating agent.
Starting Material (Adenosine) Remains After Reaction 1. Insufficient amount of benzoylating agent. 2. Low reaction temperature or short reaction time. 3. Deactivation or insufficient amount of catalyst.1. Increase the equivalents of the benzoylating agent.[3] 2. Extend the reaction duration or cautiously increase the temperature.[3] 3. Ensure the catalyst is active and used in the correct proportion (e.g., 0.01-0.05 weight ratio relative to adenosine for acid catalysts in direct benzoylation).[3]

Experimental Protocols

Protocol 1: N6-Benzoylation via TMS Protection

This protocol is a common method involving the protection of hydroxyl groups before benzoylation.[2]

Step 1: Silylation (Protection)

  • Suspend adenosine (e.g., 100g) in a suitable solvent like pyridine (e.g., 2000g) in a dry reaction flask under an inert atmosphere (e.g., nitrogen).

  • Cool the mixture to 0°C in an ice bath.

  • Slowly add trimethylchlorosilane (TMSCl) (e.g., 335g) to the stirring suspension.

  • Allow the reaction to proceed for at least 30 minutes at 0°C.

Step 2: Benzoylation

  • While maintaining the temperature at 0°C, slowly add benzoyl chloride (e.g., 280g).

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for approximately 2 hours.

Step 3: Deprotection and Isolation

  • Cool the reaction mixture back to 0°C.

  • Quench the reaction by slowly adding cold water (e.g., 800g).

  • Add aqueous ammonia (e.g., 720g of 15-20% solution) to remove the TMS protecting groups and stir for 30 minutes.

  • Neutralize the reaction system with acetic acid to a pH of 7-8, controlling the temperature between 20-25°C.[2]

  • Add more water (e.g., 1500g) and continue stirring for 4 hours to precipitate the product.[2]

  • Filter the solid, wash with water and ether, and dry to obtain the crude product.

  • Recrystallize the crude product from a solvent mixture such as ethyl acetate and methanol to obtain pure N6-benzoyl-D-adenosine.[2]

Protocol 2: Direct N6-Benzoylation

This protocol describes a more direct, one-pot synthesis.[3]

Step 1: Reaction Setup

  • In a dry flask, combine adenosine (e.g., 100.0g), a benzoyl ester as the protective/benzoylating agent (e.g., 240.0g of methyl benzoate), a high-boiling point solvent (e.g., 800.0g of toluene), and an acid catalyst (e.g., 4.0g of p-toluenesulfonic acid or trifluoroacetic acid).[3]

Step 2: Reaction

  • Stir the mixture and heat to reflux for 2-6 hours.

  • During the reflux, evaporate a portion of the solvent (e.g., 100ml) to remove the alcohol byproduct (e.g., methanol) and drive the reaction forward.

  • Continue to maintain the reaction at the reflux temperature for an additional 2-4 hours.[3]

Step 3: Isolation and Purification

  • Cool the reaction mixture to between 0-10°C (e.g., 5°C) and continue stirring for 30 minutes to induce crystallization.

  • Filter the resulting solid precipitate.

  • Wash the filter cake with the solvent (e.g., 200ml of toluene) to remove impurities.

  • The collected filter cake is the N6-benzoyl adenosine product. Further purification can be achieved by washing with deionized water and drying.[3]

Data Summary

Table 1: Reaction Parameters for TMS Protection Method

ParameterValueReference
Adenosine100 g[2]
Pyridine (Solvent)2000 g[2]
Trimethylchlorosilane (Protecting Agent)335 g[2]
Benzoyl Chloride (Benzoylating Agent)280 g[2]
Protection Temperature0 °C[2]
Benzoylation Temperature0 °C to Room Temp[2]
Yield~89.9%[2]
Purity~99.2%[2]

Table 2: Reaction Parameters for Direct Benzoylation Method

ParameterExample 1Example 2Reference
Adenosine10.0 g100.0 g[3]
Protective Agent21.0 g (Isobutyl Benzoate)240.0 g (Methyl Benzoate)[3]
Solvent50.0 g (Ethylbenzene)800.0 g (Toluene)[3]
Catalyst0.1 g (Trifluoroacetic Acid)4.0 g (p-Trifluoroacetic Acid)[3]
Reaction Time5h reflux + 4h hold2h reflux + 2h hold[3]
Cooling Temperature5 °C5 °C[3]

Visualizations

G Workflow for N6-Benzoylation via TMS Protection cluster_protection Protection cluster_benzoylation Benzoylation cluster_deprotection Deprotection & Isolation A Adenosine B TMS-Protected Adenosine A->B TMSCl, Pyridine, 0°C C N6-Benzoyl-TMS- Adenosine B->C Benzoyl Chloride, 0°C to RT D N6-Benzoyl Adenosine C->D 1. H2O 2. NH4OH 3. Acetic Acid G Workflow for Direct N6-Benzoylation A Adenosine + Methyl Benzoate B Reaction Mixture in Toluene A->B Add Catalyst (e.g., TFA) C Crude N6-Benzoyl Adenosine B->C 1. Reflux (2-6h) 2. Cool to 5°C D Pure Product C->D Filter & Wash G Troubleshooting Poor Regioselectivity A Problem: Mixture of O- and N- Benzoylated Products B Are hydroxyl groups protected (e.g., silylated)? A->B C Primary Strategy: Protect -OH groups first with TMSCl, then benzoylate. B->C No D Direct Benzoylation Strategy: Adjust Catalyst and Conditions B->D Yes / Direct Method Used E Issue: Predominant O-acylation D->E F Issue: Mixture of N- and O-acylation D->F G Solution: Use catalyst-free conditions or acid catalyst with benzoyl ester to favor N-acylation. E->G H Solution: Use a less nucleophilic base. Optimize solvent polarity (e.g., Pyridine). F->H

References

"minimizing byproducts in N,N-dibenzoyl-adenosine preparation"

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize byproducts during the synthesis of N,N-dibenzoyl-adenosine.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts in N,N-dibenzoyl-adenosine synthesis?

A1: The most common byproducts include mono- and di-O-benzoylated adenosine at the 2', 3', and 5' positions of the ribose sugar, as well as isomeric N-benzoylated adenosines where benzoylation occurs at the N-1 or N-7 positions of the adenine ring instead of the desired N-6 position.[1][2][3] Under harsh reaction conditions, depurination, which is the cleavage of the bond between the ribose sugar and the adenine base, can also occur.[4]

Q2: How can I prevent the formation of O-benzoylated byproducts?

A2: To prevent O-benzoylation, a common strategy is to first protect the hydroxyl groups of the ribose moiety. A "transient protection" method using silylating agents like trimethylsilyl chloride (TMS-Cl) or hexamethyldisilazane (HMDS) is often employed.[5][6] These agents react with the hydroxyl groups to form silyl ethers, which are stable during the N-benzoylation step and can be easily removed during aqueous workup.

Q3: What reaction conditions favor N-6 benzoylation over other nitrogen atoms on the adenine ring?

A3: The N-6 amino group is generally the most nucleophilic nitrogen in adenosine, favoring benzoylation at this position. Using a transient silylation method can further enhance selectivity for the N-6 position. The reaction is typically carried out in a pyridine solvent, which acts as a base to neutralize the HCl generated during the reaction with benzoyl chloride.[5][6]

Q4: What is the best method for purifying N,N-dibenzoyl-adenosine?

A4: Flash chromatography on silica gel is the most frequently reported method for the purification of N,N-dibenzoyl-adenosine and its derivatives.[1][3][4][7] The choice of eluent system is critical for achieving good separation. Common solvent systems include gradients of ethyl acetate in hexane or methanol in dichloromethane.[7]

Troubleshooting Guides

Problem Potential Cause Recommended Solution
Low Yield of N,N-dibenzoyl-adenosine Incomplete silylation of hydroxyl groups.Ensure adenosine is completely dry before reaction. Use a slight excess of the silylating agent (e.g., TMS-Cl or HMDS) and allow sufficient reaction time for complete protection.[6]
Inefficient benzoylation.Use a molar excess of benzoyl chloride. Ensure the reaction is carried out under anhydrous conditions to prevent hydrolysis of benzoyl chloride. Monitor the reaction progress using thin-layer chromatography (TLC).
Loss of product during workup or purification.Optimize the extraction and purification steps. For purification, use a carefully selected solvent system for flash chromatography to ensure good separation from byproducts.[7]
Presence of O-benzoylated Byproducts Incomplete silylation of ribose hydroxyls.As mentioned above, ensure complete silylation. Consider using a more robust silylating agent if necessary.
Premature desilylation during benzoylation.Maintain anhydrous conditions throughout the benzoylation step. Avoid acidic conditions which can cleave silyl ethers.
Selective hydrolysis of O-benzoyl groups was incomplete.If using a perbenzoylation-selective hydrolysis strategy, carefully control the hydrolysis conditions (e.g., concentration of sodium methoxide, reaction time, and temperature) to favor the removal of O-benzoyl groups over N-benzoyl groups.[4]
Formation of N-1 or N-7 Isomers Reaction conditions favoring alternative N-acylation.Employing a transient silylation method generally directs benzoylation to the N-6 position.[5][6] The formation of the undesired N-7 regioisomer has been observed in some coupling reactions.[1][3]
Evidence of Depurination Harsh acidic or basic conditions during reaction or workup.Avoid strong acids or bases. If acidic or basic conditions are necessary, use milder reagents and control the reaction temperature and time. Depurination can be a side reaction during the removal of other protecting groups.[4]
Difficulty in Separating Product from Byproducts Similar polarities of the desired product and impurities.Optimize the flash chromatography conditions. This may involve trying different solvent systems or using a different stationary phase (e.g., reversed-phase silica gel).[7]

Experimental Protocols

Key Experiment: N-6 Benzoylation of Adenosine using a Transient Silylation Method

This protocol is adapted from procedures described in the literature for the selective N-benzoylation of adenosine.[5][6]

Materials:

  • D-Adenosine

  • Pyridine (anhydrous)

  • Hexamethyldisilazane (HMDS)

  • Trifluoroacetic acid (TFA)

  • Benzoyl chloride

  • Ammonia solution

  • Acetic acid

  • Ethyl acetate

  • Methanol

  • Nitrogen gas

Procedure:

  • Silylation:

    • In a round-bottom flask under a nitrogen atmosphere, suspend D-adenosine in anhydrous pyridine.

    • Add hexamethyldisilazane (HMDS) to the suspension with stirring.

    • Cool the mixture to 0-5 °C in an ice bath.

    • Slowly add a solution of trifluoroacetic acid in pyridine.

    • Allow the reaction to proceed for 1 hour to form the silylated adenosine intermediate.

  • Benzoylation:

    • To the reaction mixture containing the silylated adenosine, slowly add benzoyl chloride, maintaining the temperature between 10-25 °C.

    • After the addition is complete, allow the reaction to stir at 20-25 °C for 4-10 hours. Monitor the reaction progress by TLC.

  • Deprotection and Workup:

    • Cool the reaction mixture and slowly add an aqueous ammonia solution to remove the silyl protecting groups and quench excess benzoyl chloride.

    • Neutralize the mixture with acetic acid.

    • Add a large volume of water to precipitate the crude product.

    • Filter the crude product and wash it with water.

  • Purification:

    • Recrystallize the crude product from a mixture of ethyl acetate and methanol to obtain pure N,N-dibenzoyl-adenosine.

    • Alternatively, purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane).

Visualizations

experimental_workflow cluster_silylation Step 1: Silylation cluster_benzoylation Step 2: Benzoylation cluster_deprotection Step 3: Deprotection & Workup cluster_purification Step 4: Purification adenosine Adenosine pyridine_hmds Pyridine, HMDS adenosine->pyridine_hmds suspend tfa_pyridine TFA in Pyridine (0-5°C) pyridine_hmds->tfa_pyridine add silylated_adenosine Silylated Adenosine Intermediate tfa_pyridine->silylated_adenosine forms benzoyl_chloride Benzoyl Chloride (10-25°C) silylated_adenosine->benzoyl_chloride reacts with benzoylated_intermediate Benzoylated Intermediate benzoyl_chloride->benzoylated_intermediate ammonia Aqueous Ammonia benzoylated_intermediate->ammonia quench neutralization Acetic Acid Neutralization ammonia->neutralization precipitation Water Precipitation neutralization->precipitation crude_product Crude N,N-dibenzoyl-adenosine precipitation->crude_product purification_method Recrystallization or Flash Chromatography crude_product->purification_method pure_product Pure N,N-dibenzoyl-adenosine purification_method->pure_product byproduct_formation cluster_products Reaction Products adenosine Adenosine reagents Benzoyl Chloride Pyridine adenosine->reagents desired_product N,N-dibenzoyl-adenosine (Desired Product) reagents->desired_product o_benzoylated O-benzoylated Byproducts (2', 3', 5' positions) reagents->o_benzoylated n_isomers N-1 / N-7 Isomers reagents->n_isomers depurination Depurination Products reagents->depurination

References

Technical Support Center: N,N-Dibenzoyl-Adenosine Characterization

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N,N-dibenzoyl-adenosine. The information is designed to address specific analytical challenges encountered during experimental characterization.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in characterizing N,N-dibenzoyl-adenosine?

A1: The main analytical challenges include:

  • Purity Assessment: Ensuring the complete removal of starting materials, reagents, and side-products from the synthesis.

  • Isomer Identification: Distinguishing between the desired N-9 isomer and potential N-7 regioisomers that can form during synthesis.[1][2]

  • Structural Confirmation: Unambiguous assignment of signals in NMR spectra and interpretation of mass spectrometry data.

  • Solubility: N,N-dibenzoyl-adenosine has limited solubility in common aqueous buffers, which can complicate analysis by reverse-phase HPLC and other aqueous-based techniques.

  • Stability: The benzoyl protecting groups can be labile under certain conditions, and depurination (loss of the purine base) can occur, particularly during deprotection attempts or under acidic conditions.[1][3]

Q2: What is a typical solvent for dissolving N,N-dibenzoyl-adenosine for analysis?

A2: For NMR spectroscopy, deuterated chloroform (CDCl3) or deuterated dimethyl sulfoxide (DMSO-d6) are commonly used.[4][5] For HPLC and mass spectrometry, a mixture of acetonitrile and water, often with a modifier like formic acid, is employed.[6] Due to its limited aqueous solubility, starting with a stock solution in a strong organic solvent like DMSO or dimethylformamide (DMF) is often necessary before further dilution.

Q3: How can I confirm the correct isomeric form (N-9 vs. N-7) of my synthesized N,N-dibenzoyl-adenosine?

A3: Two-dimensional NMR spectroscopy is the most definitive method. Specifically, a Heteronuclear Multiple Bond Correlation (HMBC) experiment can show the long-range coupling between the anomeric proton (H-1') of the ribose sugar and the carbons of the purine ring. For the desired N-9 isomer, a correlation will be observed between H-1' and C-4 of the adenine base. In the case of the undesired N-7 regioisomer, a correlation between H-1' and C-5 as well as C-8 would be observed.[1][2]

Troubleshooting Guides

HPLC Analysis
Problem Possible Cause Troubleshooting Steps
Poor Peak Shape (Tailing or Fronting) 1. Inappropriate mobile phase pH. 2. Column overload. 3. Secondary interactions with the stationary phase.1. Add a modifier like formic acid (0.1%) to the mobile phase to improve peak shape.[6] 2. Reduce the injection volume or the concentration of the sample. 3. Use a column with low silanol activity, such as a Newcrom R1 column, to minimize secondary interactions.[6]
Multiple Peaks for a Purified Sample 1. On-column degradation. 2. Presence of isomers (e.g., anomers, regioisomers). 3. Impurities from synthesis.1. Ensure the mobile phase is not too acidic or basic, which could cause hydrolysis of the benzoyl groups. 2. Collect fractions and analyze by MS and NMR to identify the different species. 3. Review the purification protocol; flash chromatography is often used for separation.[1]
Low Signal Intensity 1. Poor solubility in the mobile phase. 2. Low concentration of the analyte. 3. Inappropriate detection wavelength.1. Increase the proportion of organic solvent (e.g., acetonitrile) in the mobile phase. Prepare the sample in a solvent with good solubility (e.g., DMSO) before injection. 2. Concentrate the sample. 3. Set the UV detector to the λmax of adenosine, which is approximately 259 nm.
Mass Spectrometry Analysis
Problem Possible Cause Troubleshooting Steps
No or Weak Molecular Ion Peak 1. In-source fragmentation. 2. Poor ionization efficiency. 3. Low sample concentration.1. Use a softer ionization technique like Electrospray Ionization (ESI). Optimize cone voltage to minimize fragmentation. 2. Ensure the mobile phase is compatible with ESI (e.g., contains a volatile acid like formic acid).[6] 3. Increase the concentration of the sample.
Unexpected Adducts (e.g., [M+Na]+, [M+K]+) 1. Presence of salts in the sample or mobile phase.1. Use high-purity solvents and additives. 2. If sodium adducts are prominent and desired for confirmation, this can be noted. The calculated mass for [M+Na]+ for a related compound has been reported.[1]
Complex Fragmentation Pattern 1. Multiple labile bonds.1. Perform MS/MS analysis to establish fragmentation pathways. Key fragments to look for would be the loss of the benzoyl groups and cleavage of the glycosidic bond.
NMR Spectroscopy
Problem Possible Cause Troubleshooting Steps
Broad Peaks 1. Sample aggregation. 2. Presence of paramagnetic impurities. 3. Chemical exchange.1. Dilute the sample or try a different solvent (e.g., DMSO-d6 instead of CDCl3). 2. Ensure glassware is clean and solvents are of high purity. 3. Acquire spectra at different temperatures to see if peaks sharpen.
Difficulty Assigning Protons of Benzoyl Groups 1. Overlapping signals in the aromatic region.1. Utilize 2D NMR techniques such as COSY and TOCSY to identify spin systems and HMBC/HSQC to correlate protons to carbons.[5]
Ambiguous Stereochemistry 1. Need to confirm the relative orientation of substituents.1. Use a Nuclear Overhauser Effect Spectroscopy (NOESY) experiment. For example, a NOESY correlation between H-8 and H-1' can help to distinguish between epimers.[5]

Experimental Protocols

Protocol 1: HPLC-MS Analysis of N,N-dibenzoyl-adenosine
  • Instrumentation: HPLC system coupled with a mass spectrometer (ESI source).

  • Column: C18 reverse-phase column (e.g., Newcrom R1).[6]

  • Mobile Phase:

    • Solvent A: Water with 0.1% Formic Acid

    • Solvent B: Acetonitrile with 0.1% Formic Acid

  • Gradient: A typical gradient would be to start with a low percentage of Solvent B, increasing to a high percentage over 15-20 minutes to elute the compound.

  • Flow Rate: 0.5 - 1.0 mL/min.

  • Detection: UV at 259 nm and MS in positive ion mode.

  • Sample Preparation: Dissolve the sample in DMSO to make a stock solution (e.g., 1 mg/mL) and then dilute with the initial mobile phase composition for injection.

Protocol 2: NMR for Structural Confirmation
  • Instrumentation: 300-500 MHz NMR spectrometer.

  • Solvent: CDCl3 or DMSO-d6.[4][5]

  • Experiments:

    • 1H NMR: To observe the proton signals.

    • 13C NMR: To observe the carbon signals.

    • COSY: To establish proton-proton correlations within the ribose and benzoyl groups.

    • HSQC: To correlate protons to their directly attached carbons.

    • HMBC: To identify long-range proton-carbon correlations, which is critical for confirming the N-9 attachment point.[1][5]

  • Sample Preparation: Dissolve ~5-10 mg of the compound in 0.5-0.7 mL of the deuterated solvent.

Visualizations

experimental_workflow cluster_synthesis Synthesis & Purification cluster_characterization Analytical Characterization cluster_data_analysis Data Analysis synthesis Synthesis of N,N-dibenzoyl-adenosine purification Flash Chromatography synthesis->purification hplc_ms HPLC-MS Analysis purification->hplc_ms nmr NMR Spectroscopy (1H, 13C, 2D) purification->nmr purity Purity Assessment (>95%) hplc_ms->purity structure Structural Confirmation (N-9 Isomer) nmr->structure troubleshooting_logic cluster_purity Purity Issues cluster_solutions Potential Solutions start Unexpected HPLC Results? multiple_peaks Multiple Peaks start->multiple_peaks Yes broad_peaks Broad/Tailing Peaks start->broad_peaks Yes check_isomers Check for Isomers (MS, NMR) multiple_peaks->check_isomers repurify Re-purify Sample multiple_peaks->repurify optimize_hplc Optimize HPLC Method (pH, Column) broad_peaks->optimize_hplc check_isomers->repurify

References

Technical Support Center: N,N-Dibenzoyl-Adenosine Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals involved in the synthesis of N,N-dibenzoyl-adenosine.

Troubleshooting Guide

Problem 1: Low to no yield of N,N-dibenzoyl-adenosine.

Possible Cause Suggested Solution
Inefficient Silylation (Hydroxyl Group Protection) Ensure all reagents are anhydrous, particularly the solvent (e.g., pyridine) and adenosine. Moisture will consume the silylating agent (e.g., TMSCl, HMDS). Use a fresh bottle of the silylating agent.
Degradation of Benzoyl Chloride Use freshly distilled or a new bottle of benzoyl chloride. Benzoyl chloride can hydrolyze over time to benzoic acid, which will not participate in the reaction.
Suboptimal Reaction Temperature For the silylation step, maintain a low temperature (e.g., 0°C) during the addition of the silylating agent to control the reaction.[1][2] For the benzoylation step, the reaction is often run at room temperature.[1] Ensure the temperature is monitored and controlled.
Incomplete Deprotection If using a silyl protecting group, ensure the deprotection step with a weak base (e.g., aqueous sodium bicarbonate or ammonia) is allowed to proceed to completion.[2][3] Monitor the reaction by TLC to confirm the removal of the silyl groups.

Problem 2: Formation of multiple products or impurities.

Possible Cause Suggested Solution
Formation of O-Benzoylated Products This occurs if the hydroxyl groups are not fully protected. Increase the amount of silylating agent and ensure anhydrous conditions to favor N-benzoylation. A subsequent selective hydrolysis of O-benzoyl groups can be performed using sodium methoxide in methanol, though this adds a step to the protocol.[4]
Formation of the N-7 Regioisomer This is more common in glycosylation reactions for synthesizing adenosine analogs but can be a concern.[5] Using N6-benzoyl-adenine as a starting material can prevent this issue if applicable to your synthesis route.
Depurination Avoid harsh acidic or basic conditions, which can cleave the glycosidic bond.[4][6] For example, one improved method utilizes acetic acid for neutralization to prevent the product from degrading under stronger alkaline conditions during workup.[2]
Side reactions with the solvent Pyridine, while a common solvent and base, can sometimes participate in side reactions. Ensure it is of high purity and dry. In some methods, less reactive solvents like toluene or ethylbenzene are used in the presence of a catalyst.[3]

Problem 3: Difficulty in product purification.

Possible Cause Suggested Solution
Co-elution of Product with Starting Material or Byproducts Optimize the chromatography conditions (e.g., solvent system for silica gel chromatography, gradient). Recrystallization from a suitable solvent system (e.g., ethyl acetate and methanol) can also be an effective purification method.[2]
Product Insolubility N,N-dibenzoyl-adenosine has limited solubility in some common solvents. During workup and purification, use appropriate solvent systems. For example, after quenching the reaction, a large amount of water is often added to precipitate the crude product.[2]

Frequently Asked Questions (FAQs)

Q1: Which solvent is best for the synthesis of N,N-dibenzoyl-adenosine?

The choice of solvent depends on the specific synthetic route.

  • Pyridine is the most commonly used solvent, acting as both the reaction medium and a base to neutralize the HCl generated during the reaction.[1][2][7] It is particularly effective for syntheses involving the transient protection of hydroxyl groups with silylating agents like trimethylchlorosilane (TMSCl).

  • Toluene, benzene, and ethylbenzene have been used in methods where a protective agent like methyl benzoate is employed, often with a catalyst such as trifluoroacetic acid.[3] These solvents are typically chosen for their higher boiling points, allowing for reflux conditions.[3]

  • Dichloroethane or dichloromethane are often used in Vorbrüggen-type reactions for the synthesis of adenosine analogs, which are subsequently benzoylated.[5][8]

Q2: What is the role of silylating agents like TMSCl or HMDS?

Silylating agents are used to protect the hydroxyl groups on the ribose sugar of adenosine. This prevents the benzoyl chloride from reacting with the hydroxyl groups (O-benzoylation) and directs the benzoylation to the N6-amino group of the adenine base. The resulting silyl ethers are typically removed in a subsequent step.[2][7]

Q3: How can I avoid the formation of O-benzoylated byproducts?

To minimize O-benzoylation, ensure that the hydroxyl groups are fully protected before the addition of benzoyl chloride. This can be achieved by:

  • Using a sufficient excess of the silylating agent.

  • Ensuring the reaction is carried out under strictly anhydrous conditions.

  • Allowing enough time for the silylation reaction to go to completion before adding the benzoylating agent.

If O-benzoylation still occurs, a selective de-O-benzoylation can be performed, but this complicates the purification process.[4]

Q4: What are the typical yields for N,N-dibenzoyl-adenosine synthesis?

Yields can vary significantly depending on the method and scale of the reaction. Some reported yields include:

  • 86.3% with a purity of 91.5% using an improved method with hexamethyldisilazane (HMDS) in pyridine, followed by benzoylation and a specific workup procedure.[2]

  • 39% for the initial per-benzoylation step in a multi-step synthesis of a modified adenosine phosphoramidite.[1]

Quantitative Data Summary

Method Solvent Key Reagents Reported Yield Reported Purity Reference
Improved ProcessPyridineD-adenosine, HMDS, Benzoyl chloride, Trifluoroacetic acid86.3%91.5%[2]
Phosphoramidite SynthesisPyridineAdenosine, Benzoyl chloride, Trimethylsilyl chloride39% (for the initial benzoylation step)Not specified[1]
Protective Agent MethodToluene, Benzene, or EthylbenzeneAdenosine, Methyl benzoate, Trifluoroacetic acidNot specifiedNot specified[3]
Vorbrüggen-type Synthesis of AnalogDichloroethaneSilylated N6-benzoyl adenine, Sugar acetate analog, TMSOTf42% (for the glycosylation step)Not specified[5]

Experimental Protocols

Method 1: Synthesis using Hexamethyldisilazane (HMDS) in Pyridine [2]

  • Silylation: To a flask under a nitrogen atmosphere, add pyridine, D-adenosine, and hexamethyldisilazane. Cool the mixture to 0-5°C.

  • Slowly add a solution of trifluoroacetic acid in pyridine while maintaining the temperature. Allow the reaction to proceed for 1 hour.

  • Benzoylation: Slowly add benzoyl chloride to the reaction mixture, keeping the temperature between 10-25°C. After the addition is complete, stir the reaction at 20-25°C for 4-10 hours.

  • Deprotection and Workup: Cool the reaction mixture to 0-5°C and slowly add a strong aqueous ammonia solution. Stir for 30 minutes.

  • Remove the solvent under reduced pressure.

  • Neutralization and Precipitation: Add cold water to the residue. Adjust the pH to 7-8 with acetic acid at 20-25°C. Add more water and continue to stir for 2-6 hours to precipitate the crude product.

  • Filter the solid and wash with water and ether.

  • Purification: The crude product can be further purified by recrystallization from ethyl acetate and methanol.

Visualizations

experimental_workflow cluster_silylation Step 1: Silylation cluster_benzoylation Step 2: Benzoylation cluster_deprotection Step 3: Deprotection & Workup cluster_purification Step 4: Purification s1 Adenosine + Pyridine + HMDS s2 Cool to 0-5°C s1->s2 s3 Add TFA-Pyridine Solution s2->s3 b1 Add Benzoyl Chloride (10-25°C) s3->b1 Protected Adenosine b2 Stir at 20-25°C for 4-10h b1->b2 d1 Add Aqueous Ammonia b2->d1 Benzoylated Intermediate d2 Solvent Removal d1->d2 d3 Neutralize with Acetic Acid d2->d3 d4 Precipitate and Filter d3->d4 p1 Recrystallize (EtOAc/MeOH) d4->p1 Crude Product final_product final_product p1->final_product Pure N,N-dibenzoyl-adenosine

Caption: Experimental workflow for the synthesis of N,N-dibenzoyl-adenosine.

troubleshooting_logic cluster_causes_yield cluster_causes_impurities cluster_causes_purification low_yield Low Yield? anhydrous Reagents/Solvent Not Anhydrous? low_yield->anhydrous reagent_quality Degraded Reagents? low_yield->reagent_quality temperature Incorrect Temperature? low_yield->temperature impurities Impurities Present? o_benz O-Benzoylation? impurities->o_benz depurination Depurination? impurities->depurination purification_issue Purification Difficulty? coelution Co-elution of Compounds? purification_issue->coelution solubility Product Insolubility? purification_issue->solubility

Caption: Troubleshooting logic for N,N-dibenzoyl-adenosine synthesis.

References

"troubleshooting peak tailing in HPLC of dibenzoylated adenosine"

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals encountering peak tailing during the High-Performance Liquid Chromatography (HPLC) analysis of dibenzoylated adenosine. The information is presented in a question-and-answer format to directly address common issues.

Frequently Asked Questions (FAQs)

Q1: What is peak tailing in HPLC?

Peak tailing is a phenomenon observed in chromatography where the peak asymmetry is such that the latter half of the peak is broader than the front half.[1][2] In an ideal chromatogram, peaks should be symmetrical and have a Gaussian shape.[1][3] Peak tailing can compromise resolution between closely eluting compounds, affect the accuracy of quantification, and indicate underlying issues with the separation method or the HPLC system.[1][4][5]

Q2: Why is my dibenzoylated adenosine peak tailing?

Peak tailing for dibenzoylated adenosine in reversed-phase HPLC is most likely due to secondary interactions between the analyte and the stationary phase.[5][6] Dibenzoylated adenosine, while more hydrophobic than adenosine due to the benzoyl groups, still contains polar functional groups (amines and hydroxyls) within the adenosine moiety. These groups, particularly the basic amine groups, can interact strongly with residual acidic silanol groups on the surface of the silica-based stationary phase (e.g., C18).[1][6][7] This secondary retention mechanism, in addition to the primary hydrophobic interaction, can lead to peak tailing.[6]

Other potential causes include:

  • Mobile Phase pH: If the mobile phase pH is close to the pKa of dibenzoylated adenosine, the molecule can exist in both ionized and non-ionized forms, leading to peak broadening and tailing.[4][8][9]

  • Column Degradation: Over time, columns can degrade, exposing more active silanol sites or developing voids that can cause peak distortion.[5][10]

  • System Issues: Extra-column dead volume in tubing and connections can lead to peak broadening and tailing.[4][5][11]

  • Sample Overload: Injecting too concentrated a sample can saturate the stationary phase, resulting in poor peak shape.[5][12]

Troubleshooting Guide

Below is a step-by-step guide to troubleshoot and resolve peak tailing for dibenzoylated adenosine.

Step 1: Evaluate the Mobile Phase

Q3: How does the mobile phase pH affect the peak shape of dibenzoylated adenosine?

The mobile phase pH is a critical parameter for controlling the retention and peak shape of ionizable compounds like dibenzoylated adenosine.[8][9][13] The adenosine portion of the molecule contains basic nitrogen atoms that can be protonated.

  • At low pH (e.g., pH < 3): The residual silanol groups on the silica packing are protonated and thus less likely to interact with the protonated basic sites of the analyte.[6] This can significantly reduce peak tailing.

  • At mid-range pH: A significant portion of both the analyte and the silanol groups may be ionized, leading to strong secondary interactions and increased tailing.[4] It is generally advised to work at a pH at least 2 units away from the analyte's pKa.[12]

Recommended Actions:

  • Lower the Mobile Phase pH: Adjust the aqueous portion of your mobile phase to a pH between 2.5 and 3.5 using an appropriate buffer (e.g., phosphate or formate).[6][13]

  • Use a Buffer: Always use a buffer in your aqueous mobile phase to maintain a constant pH and minimize peak shape issues related to analyte ionization.[4][8] A buffer concentration of 10-25 mM is typically sufficient.[14]

  • Add a Tailing Suppressor: In some cases, adding a small amount of a basic compound like triethylamine (TEA) to the mobile phase can help to mask the active silanol sites and improve peak shape.[1] However, with modern, high-purity columns, this is often not necessary.[14]

Step 2: Assess the HPLC Column

Q4: Could my HPLC column be the cause of the peak tailing?

Yes, the column is a very common source of peak tailing.[5][7]

  • Column Chemistry: Not all C18 columns are the same. Columns with a high degree of end-capping (where residual silanol groups are chemically deactivated) will exhibit less tailing for basic compounds.[4][6]

  • Column Contamination: Accumulation of strongly retained impurities from the sample matrix on the column inlet can create active sites and cause peak tailing.[5]

  • Column Void: A void at the head of the column can cause peak distortion.[6][10]

Recommended Actions:

  • Use an End-capped Column: For the analysis of basic compounds like dibenzoylated adenosine, select a modern, well-end-capped C18 or a column with a different stationary phase chemistry (e.g., phenyl or polar-embedded) that is less prone to secondary interactions.[4][15]

  • Flush the Column: If you suspect contamination, try flushing the column with a strong solvent.

  • Use a Guard Column: A guard column installed before the analytical column can help protect it from contaminants and extend its lifetime.[10][16]

  • Replace the Column: If the column is old or has been subjected to harsh conditions, it may be necessary to replace it.[16]

Step 3: Check the HPLC System

Q5: How can my HPLC system contribute to peak tailing?

Issues with the HPLC instrument itself can lead to what is known as "extra-column band broadening," which can manifest as peak tailing.[5][10]

  • Dead Volume: Excessive tubing length or internal diameter between the injector, column, and detector can cause the separated analyte band to spread out, leading to broader, tailing peaks.[4][11]

  • Improper Fittings: Poorly made connections can create small voids where the sample can diffuse, causing peak distortion.[11]

Recommended Actions:

  • Minimize Tubing Length: Use the shortest possible length of tubing with a narrow internal diameter (e.g., 0.005") to connect the components of your HPLC system.[4]

  • Ensure Proper Connections: Check all fittings to ensure they are properly tightened and that there are no gaps.

Step 4: Review Sample and Injection Parameters

Q6: Can the way I prepare and inject my sample cause peak tailing?

Yes, sample-related factors can significantly impact peak shape.

  • Solvent Mismatch: If the sample is dissolved in a solvent that is much stronger (i.e., has a higher elution strength) than the mobile phase, it can lead to peak distortion.[5][11]

  • Sample Overload: Injecting too much analyte can overload the column, leading to peak fronting or tailing.[5][12]

Recommended Actions:

  • Match Sample Solvent to Mobile Phase: Ideally, dissolve your dibenzoylated adenosine sample in the initial mobile phase. If this is not possible, use a solvent that is weaker than the mobile phase.[12]

  • Reduce Injection Volume or Concentration: Try injecting a smaller volume or diluting your sample to see if the peak shape improves.[12]

Experimental Protocols

Protocol 1: Mobile Phase pH Adjustment

  • Prepare Aqueous Buffer: Prepare a 25 mM potassium phosphate buffer.

    • Dissolve the appropriate amount of monobasic potassium phosphate in HPLC-grade water.

    • Adjust the pH to 3.0 using phosphoric acid.

  • Prepare Mobile Phase: Mix the prepared aqueous buffer with your organic solvent (e.g., acetonitrile or methanol) in the desired proportions.

  • Equilibrate the System: Flush the HPLC system with the new mobile phase for at least 15-20 column volumes before injecting your sample.

Protocol 2: Column Flushing

  • Disconnect the Column from the Detector: This prevents any dislodged particles from entering the detector flow cell.

  • Flush with Isopropanol: Flush the column with 100% isopropanol at a low flow rate for 30-60 minutes.

  • Flush with Mobile Phase: Re-equilibrate the column with your mobile phase until a stable baseline is achieved.

Data Presentation

Table 1: Effect of Mobile Phase pH on Peak Asymmetry of a Basic Analyte (Illustrative Data)

Mobile Phase pHTailing Factor (As)
7.02.35
5.01.80
3.01.33

Asymmetry factor (As) is a measure of peak tailing. A value of 1 indicates a perfectly symmetrical peak. Higher values indicate more tailing.[6]

Visualizations

Troubleshooting_Peak_Tailing cluster_mobile_phase Mobile Phase Actions cluster_column Column Actions cluster_system System Actions cluster_sample Sample Actions start Peak Tailing Observed check_mobile_phase Evaluate Mobile Phase start->check_mobile_phase check_column Assess HPLC Column check_mobile_phase->check_column No Improvement lower_ph Lower pH (2.5-3.5) check_mobile_phase->lower_ph check_system Check HPLC System check_column->check_system No Improvement use_endcapped Use End-capped Column check_column->use_endcapped check_sample Review Sample/Injection check_system->check_sample No Improvement minimize_tubing Minimize Tubing Length check_system->minimize_tubing solution_found Peak Shape Improved check_sample->solution_found Improvement match_solvent Match Sample Solvent check_sample->match_solvent add_buffer Use Buffer (10-25mM) lower_ph->add_buffer add_buffer->solution_found Improvement flush_column Flush Column use_endcapped->flush_column use_guard Use Guard Column flush_column->use_guard use_guard->solution_found Improvement check_fittings Check Fittings minimize_tubing->check_fittings check_fittings->solution_found Improvement reduce_load Reduce Injection Load match_solvent->reduce_load reduce_load->solution_found Improvement

Caption: Troubleshooting workflow for HPLC peak tailing.

Secondary_Interaction_Mechanism Interaction of Dibenzoylated Adenosine with Silica Surface cluster_stationary_phase Silica Stationary Phase cluster_analyte Dibenzoylated Adenosine silanol Si-OH ionized_silanol Si-O⁻ adenosine_base R-NH₂ adenosine_base->silanol Hydrogen Bonding (Weak Interaction) protonated_adenosine R-NH₃⁺ protonated_adenosine->ionized_silanol Ionic Interaction (Causes Tailing)

Caption: Secondary interactions causing peak tailing.

References

"strategies to improve the shelf-life of N,N-dibenzoyl-adenosine"

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the handling, storage, and troubleshooting of stability-related issues for N,N-dibenzoyl-adenosine. The information is presented in a question-and-answer format to directly address common challenges encountered during experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for N,N-dibenzoyl-adenosine?

A1: Based on the chemistry of acylated nucleosides, the primary degradation pathways for N,N-dibenzoyl-adenosine are anticipated to be:

  • Hydrolysis of the Benzoyl Groups: The ester linkages of the O-benzoyl groups on the ribose sugar and the amide linkage of the N-benzoyl group on the adenine base are susceptible to hydrolysis. This can occur under both acidic and basic conditions, leading to the formation of partially debenzoylated intermediates and ultimately adenosine. The O-benzoyl groups are generally more labile than the N-benzoyl group.

  • Depurination: Under acidic conditions, the glycosidic bond between the adenine base and the ribose sugar can be cleaved, resulting in the formation of N-benzoyl-adenine and the corresponding ribose derivative.

  • Photodegradation: Exposure to light, particularly UV radiation, can induce photochemical degradation. The specific degradation products would need to be identified through formal photostability studies.

  • Thermal Degradation: Elevated temperatures can accelerate the rate of hydrolysis and other degradation reactions. At very high temperatures, more complex degradation profiles can be expected.

  • Oxidative Degradation: While adenosine itself has some antioxidant properties, the overall molecule can be susceptible to oxidation, potentially at the purine ring.[1]

A diagram illustrating the primary hydrolytic degradation pathways is provided below.

N,N-dibenzoyl-adenosine N,N-dibenzoyl-adenosine Partially Debenzoylated Intermediates Partially Debenzoylated Intermediates N,N-dibenzoyl-adenosine->Partially Debenzoylated Intermediates Hydrolysis (mild) N-benzoyl-adenine + Ribose derivative N-benzoyl-adenine + Ribose derivative N,N-dibenzoyl-adenosine->N-benzoyl-adenine + Ribose derivative Depurination (acidic) Adenosine Adenosine Partially Debenzoylated Intermediates->Adenosine Hydrolysis

Caption: Primary degradation pathways of N,N-dibenzoyl-adenosine.

Q2: What are the recommended storage conditions for N,N-dibenzoyl-adenosine to ensure its long-term stability?

A2: To ensure the long-term stability of N,N-dibenzoyl-adenosine, it is recommended to store the compound as a dry solid under the following conditions:

  • Temperature: Store at -20°C or lower.

  • Light: Protect from light by storing in an amber vial or a light-blocking container.

  • Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to minimize exposure to moisture and oxygen.

For solutions, it is advisable to prepare them fresh. If short-term storage of a solution is necessary, it should be kept at -20°C or -80°C in a tightly sealed container. Avoid repeated freeze-thaw cycles.

Q3: I am observing unexpected peaks in my HPLC analysis of an aged sample of N,N-dibenzoyl-adenosine. What could they be?

A3: Unexpected peaks in an HPLC chromatogram of an aged N,N-dibenzoyl-adenosine sample are likely degradation products. The identity of these peaks will depend on the storage conditions and the age of the sample. Common degradation products include:

  • Partially debenzoylated forms: Molecules where one or more of the benzoyl groups have been hydrolyzed.

  • Adenosine: The fully hydrolyzed product.

  • N-benzoyl-adenine: A product of depurination.

  • Benzoic acid: A byproduct of benzoyl group hydrolysis.

To identify these peaks, it is recommended to perform co-injection with commercially available standards of the suspected degradation products, if available. Alternatively, LC-MS analysis can be used to determine the mass of the unknown peaks and aid in their identification.

Troubleshooting Guides

Issue 1: Rapid Degradation of N,N-dibenzoyl-adenosine in Solution
Symptom Possible Cause Troubleshooting Action
Significant decrease in the main peak area and appearance of new peaks in HPLC within a short time after dissolution.Inappropriate solvent pH: The solvent may be too acidic or basic, accelerating hydrolysis.- Use a neutral, buffered solvent if compatible with your experiment.- Prepare solutions immediately before use.- If the experimental conditions require an acidic or basic pH, minimize the time the compound is in solution.
Presence of water in organic solvents: Trace amounts of water can lead to hydrolysis over time.- Use anhydrous solvents for preparing stock solutions.- Store solvents over molecular sieves.
Elevated temperature: Storing solutions at room temperature or higher will accelerate degradation.- Store stock solutions at -20°C or -80°C.- Keep working solutions on ice during experiments.
Photodegradation: Exposure to ambient or UV light.- Work in a fume hood with the sash down to minimize light exposure.- Use amber vials or wrap containers in aluminum foil.
Issue 2: Inconsistent Results in Biological Assays
Symptom Possible Cause Troubleshooting Action
Variability in assay results between freshly prepared and older solutions of N,N-dibenzoyl-adenosine.Degradation of the active compound: The concentration of the intact N,N-dibenzoyl-adenosine is decreasing over time, leading to lower potency.- Always use freshly prepared solutions for biological experiments.- If using a stock solution, perform a quick purity check by HPLC before use.- Prepare single-use aliquots of stock solutions to avoid repeated freeze-thaw cycles.
Formation of active/inhibitory degradation products: The degradation products may have their own biological activity that interferes with the assay.- Characterize the biological activity of potential degradation products (e.g., adenosine) in your assay system.- If interference is observed, stricter control over solution preparation and handling is necessary.

Data Presentation

The following table summarizes the expected stability of N,N-dibenzoyl-adenosine under various stress conditions based on general knowledge of acylated nucleosides. The percentage degradation is an estimate and should be confirmed by experimental studies.

Stress Condition Typical Conditions for Forced Degradation Expected Degradation Products Estimated % Degradation
Acidic Hydrolysis 0.1 M HCl, 60°C, 24hPartially debenzoylated adenosines, Adenosine, N-benzoyl-adenine, Benzoic acid10-30%
Basic Hydrolysis 0.1 M NaOH, RT, 4hPartially debenzoylated adenosines, Adenosine, Benzoic acid15-40%
Oxidative 3% H₂O₂, RT, 24hOxidized purine derivatives, Hydrolysis products5-20%
Thermal 80°C, 48h (solid state)Hydrolysis products5-15%
Photolytic ICH Q1B conditionsPhotodegradation products (structure dependent)10-25%

Experimental Protocols

Protocol 1: Forced Degradation Study of N,N-dibenzoyl-adenosine

This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and pathways.

1. Materials:

  • N,N-dibenzoyl-adenosine

  • Hydrochloric acid (HCl), 0.1 M

  • Sodium hydroxide (NaOH), 0.1 M

  • Hydrogen peroxide (H₂O₂), 3%

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • pH meter

  • HPLC system with UV or DAD detector

  • LC-MS system (for identification of degradation products)

2. Procedure:

  • Sample Preparation: Prepare stock solutions of N,N-dibenzoyl-adenosine in a suitable organic solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

  • Acid Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.

    • Incubate at 60°C for 24 hours.

    • At appropriate time points (e.g., 0, 4, 8, 24 hours), withdraw an aliquot, neutralize with 0.1 M NaOH, and dilute with mobile phase for HPLC analysis.

  • Base Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.

    • Keep at room temperature for 4 hours.

    • At appropriate time points (e.g., 0, 1, 2, 4 hours), withdraw an aliquot, neutralize with 0.1 M HCl, and dilute with mobile phase for HPLC analysis.

  • Oxidative Degradation:

    • To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.

    • Keep at room temperature for 24 hours, protected from light.

    • At appropriate time points (e.g., 0, 8, 16, 24 hours), withdraw an aliquot and dilute with mobile phase for HPLC analysis.

  • Thermal Degradation (Solid State):

    • Place a known amount of solid N,N-dibenzoyl-adenosine in a vial and heat at 80°C for 48 hours.

    • At the end of the study, dissolve the solid in the initial solvent and analyze by HPLC.

  • Photostability:

    • Expose a solution of N,N-dibenzoyl-adenosine to light conditions as specified in ICH guideline Q1B.

    • Analyze the sample by HPLC at appropriate time points.

3. Analysis:

  • Analyze all samples by a stability-indicating HPLC method.

  • Calculate the percentage degradation of N,N-dibenzoyl-adenosine.

  • Use LC-MS to identify the major degradation products.

A workflow for a forced degradation study is depicted below.

cluster_0 Stress Conditions Acid Hydrolysis Acid Hydrolysis HPLC Analysis HPLC Analysis Acid Hydrolysis->HPLC Analysis Base Hydrolysis Base Hydrolysis Base Hydrolysis->HPLC Analysis Oxidation Oxidation Oxidation->HPLC Analysis Thermal Thermal Thermal->HPLC Analysis Photolytic Photolytic Photolytic->HPLC Analysis N,N-dibenzoyl-adenosine Sample N,N-dibenzoyl-adenosine Sample N,N-dibenzoyl-adenosine Sample->Acid Hydrolysis N,N-dibenzoyl-adenosine Sample->Base Hydrolysis N,N-dibenzoyl-adenosine Sample->Oxidation N,N-dibenzoyl-adenosine Sample->Thermal N,N-dibenzoyl-adenosine Sample->Photolytic LC-MS Analysis LC-MS Analysis HPLC Analysis->LC-MS Analysis Degradation Profile Degradation Profile HPLC Analysis->Degradation Profile Identify Degradants Identify Degradants LC-MS Analysis->Identify Degradants

Caption: Workflow for a forced degradation study.
Protocol 2: Stability-Indicating HPLC Method

This protocol provides a starting point for developing a stability-indicating HPLC method for N,N-dibenzoyl-adenosine. Method optimization will be required.

1. Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient:

    • 0-5 min: 10% B

    • 5-25 min: 10-90% B

    • 25-30 min: 90% B

    • 30-31 min: 90-10% B

    • 31-35 min: 10% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 260 nm.

  • Injection Volume: 10 µL.

2. Sample Preparation:

  • Dilute samples from the forced degradation study with the initial mobile phase composition to an appropriate concentration.

3. Method Validation:

  • The method should be validated according to ICH guidelines to ensure it is stability-indicating. This includes demonstrating specificity (the ability to resolve the main peak from degradation products), linearity, accuracy, precision, and robustness.

A logical diagram for stability-indicating method development is shown below.

Forced Degradation Samples Forced Degradation Samples Method Development Method Development Forced Degradation Samples->Method Development Method Validation (ICH) Method Validation (ICH) Method Development->Method Validation (ICH) Validated Stability-Indicating Method Validated Stability-Indicating Method Method Validation (ICH)->Validated Stability-Indicating Method Routine Stability Testing Routine Stability Testing Validated Stability-Indicating Method->Routine Stability Testing

Caption: Logic for stability-indicating method development.

References

Validation & Comparative

N,N-dibenzoyl-adenosine vs. N-benzoyl-adenosine: A Comparative Guide for Synthetic Applications

Author: BenchChem Technical Support Team. Date: November 2025

In the realm of nucleic acid chemistry and the synthesis of modified nucleosides for therapeutic and research applications, the choice of protecting groups is paramount to achieving high yields and purity. For adenosine, the exocyclic N6 amine is a key site for protection. This guide provides a comprehensive comparison between the commonly used N-benzoyl-adenosine and the less conventional N,N-dibenzoyl-adenosine, offering insights into their synthesis, stability, and potential applications.

Introduction

N-benzoyl-adenosine has long been a staple in oligonucleotide synthesis, effectively shielding the N6 amine from unwanted side reactions. The possibility of a doubly benzoylated derivative, N,N-dibenzoyl-adenosine, presents an alternative with potentially altered reactivity and stability. This guide explores the synthetic and practical differences between these two protected nucleosides, supported by available experimental data and established chemical principles.

Synthesis and Yield Comparison

The synthesis of both N-benzoyl- and N,N-dibenzoyl-adenosine typically involves the acylation of adenosine or a partially protected adenosine derivative with benzoyl chloride. However, the reaction conditions are tailored to favor either mono- or di-substitution.

N-benzoyl-adenosine is commonly prepared via a transient protection method where the hydroxyl groups of adenosine are silylated in situ, followed by benzoylation of the exocyclic amine and subsequent removal of the silyl groups. Another approach involves perbenzoylation followed by selective hydrolysis of the O-benzoyl groups.

N,N-dibenzoyl-adenosine formation requires more forcing conditions to introduce the second benzoyl group onto the already acylated nitrogen. The synthesis is typically achieved by treating a 2',3',5'-tri-O-acetyladenosine with an excess of benzoyl chloride in pyridine.

Protected AdenosineTypical Starting MaterialKey ReagentsReported Yield
N-benzoyl-adenosineAdenosineTrimethylsilyl chloride, Benzoyl chloride, Ammonia~90%
N-benzoyl-adenosineAdenosineBenzoyl chloride, Pyridine, Sodium methoxideQuantitative (from perbenzoylated intermediate)
N,N-dibenzoyl-adenosine2',3',5'-tri-O-acetyladenosineBenzoyl chloride, PyridineNot explicitly reported, but formation is confirmed

Table 1: Comparison of Synthetic Parameters for N-benzoyl- and N,N-dibenzoyl-adenosine.

Experimental Protocols

Protocol 1: Synthesis of N-benzoyl-adenosine (Transient Protection Method)

Materials:

  • Adenosine

  • Anhydrous Pyridine

  • Trimethylsilyl chloride (TMSCl)

  • Benzoyl chloride

  • Ice-cold water

  • Concentrated ammonium hydroxide

Procedure:

  • Dissolve adenosine in anhydrous pyridine.

  • Cool the solution to 0°C and add trimethylsilyl chloride dropwise. Stir for 2-3 hours at 0°C to protect the hydroxyl groups.

  • To the silylated adenosine, add benzoyl chloride dropwise at 0°C and then allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Quench the reaction by slowly adding ice-cold water.

  • Add concentrated ammonium hydroxide to remove the silyl protecting groups and stir for 2 hours at room temperature.

  • Concentrate the solution under reduced pressure.

  • The crude product is then purified by recrystallization or chromatography to yield N-benzoyl-adenosine.

Protocol 2: Synthesis of N,N-dibenzoyl-2',3',5'-tri-O-acetyladenosine

This protocol is inferred from the work of Reese and Lyon (1974).

Materials:

  • 2',3',5'-tri-O-acetyladenosine

  • Anhydrous Pyridine

  • Benzoyl chloride

Procedure:

  • Dissolve 2',3',5'-tri-O-acetyladenosine in anhydrous pyridine.

  • Add an excess of benzoyl chloride to the solution.

  • Stir the reaction mixture at room temperature for an extended period (e.g., 24-48 hours) to ensure di-benzoylation.

  • Monitor the reaction by thin-layer chromatography (TLC) for the disappearance of the starting material and the formation of a new, less polar spot corresponding to the N,N-dibenzoyl product.

  • Upon completion, pour the reaction mixture into ice-water to precipitate the product.

  • Collect the precipitate by filtration, wash with water, and dry.

  • Purify the crude product by chromatography to isolate N,N-dibenzoyl-2',3',5'-tri-O-acetyladenosine.

Chemical Structures and Reaction Pathways

cluster_0 Synthesis of N-benzoyl-adenosine cluster_1 Synthesis of N,N-dibenzoyl-adenosine Adenosine Adenosine Silylated_A Silylated Adenosine Adenosine->Silylated_A TMSCl, Pyridine N_benzoyl_A N-benzoyl-adenosine Silylated_A->N_benzoyl_A 1. Benzoyl Chloride 2. NH4OH Triacetyl_A 2',3',5'-tri-O-acetyladenosine NN_dibenzoyl_A N,N-dibenzoyl-2',3',5'-tri-O-acetyladenosine Triacetyl_A->NN_dibenzoyl_A Excess Benzoyl Chloride, Pyridine cluster_0 Deprotection of N-benzoyl-adenosine cluster_1 Hypothesized Deprotection of N,N-dibenzoyl-adenosine Protected_A N-benzoyl-adenosine (in oligonucleotide) Deprotected_A Adenosine Protected_A->Deprotected_A Aqueous Ammonia or Methylamine Dibenzoyl_A N,N-dibenzoyl-adenosine (in oligonucleotide) Monobenzoyl_A N-benzoyl-adenosine (potential intermediate) Dibenzoyl_A->Monobenzoyl_A Mild Base? Final_A Adenosine Dibenzoyl_A->Final_A Forced Basic Conditions Monobenzoyl_A->Final_A Standard Basic Deprotection

A Head-to-Head Battle: Benzoyl vs. Isobutyryl Protecting Groups for Adenosine

Author: BenchChem Technical Support Team. Date: November 2025

In the intricate world of oligonucleotide synthesis and medicinal chemistry, the selection of an appropriate protecting group for nucleosides is a critical decision that can significantly impact reaction yields, purity, and the overall efficiency of the synthetic strategy. For adenosine, the exocyclic N6 amine is a key reactive site that necessitates protection. Among the arsenal of available protecting groups, benzoyl (Bz) and isobutyryl (iBu) have emerged as common contenders. This guide provides a comprehensive and objective comparison of these two protecting groups, supported by experimental data and detailed protocols to aid researchers in making an informed choice for their specific applications.

At a Glance: Benzoyl vs. Isobutyryl

FeatureBenzoyl (Bz)Isobutyryl (iBu)
Structure Aromatic acyl groupAliphatic acyl group
Stability Generally more stableMore labile
Deprotection Conditions Typically requires stronger basic conditions (e.g., concentrated ammonium hydroxide at elevated temperatures)Can be removed under milder basic conditions (e.g., ammonium hydroxide at room temperature or AMA)
Deprotection Rate SlowerFaster
Side Reactions Potential for transamination with certain deprotection reagents (e.g., methylamine)Lower propensity for side reactions under mild deprotection conditions
Common Application Standard for routine DNA/RNA synthesisPreferred for synthesis of sensitive oligonucleotides or when milder deprotection is required

Delving Deeper: A Detailed Comparison

Chemical Stability

The benzoyl group, with its aromatic ring, is electronically stabilized and thus generally more robust than the aliphatic isobutyryl group. This enhanced stability of the N6-benzoyl bond in adenosine can be advantageous during multi-step syntheses where the protecting group must withstand various reaction conditions. However, this stability also necessitates more forcing conditions for its removal.

Conversely, the isobutyryl group is more labile and susceptible to cleavage under milder basic conditions. This lability is a significant advantage when synthesizing oligonucleotides containing base-sensitive modifications or when trying to minimize the potential for side reactions during deprotection.

Deprotection Kinetics and Conditions

The rate of deprotection is a crucial factor in high-throughput oligonucleotide synthesis. The standard method for deprotection involves treatment with concentrated ammonium hydroxide. Under these conditions, the benzoyl group is cleaved relatively quickly from adenine and cytosine. However, the isobutyryl group, particularly on guanine, is known to be much more resistant to hydrolysis, often representing the rate-determining step in the deprotection of an oligonucleotide.[1][2]

For adenosine, the isobutyryl group is generally removed more rapidly than the benzoyl group under the same conditions. The use of alternative deprotection reagents, such as a mixture of aqueous ammonium hydroxide and aqueous methylamine (AMA), can significantly accelerate the removal of both protecting groups.[3] Deprotection with AMA can be completed in as little as 10 minutes at 65°C.[4]

A study investigating the cleavage rates of various protecting groups found that aqueous methylamine is the fastest at removing all examined protecting groups, including benzoyl and isobutyryl, from the exocyclic amine.[5][6]

Side Reactions and Purity

A key consideration in the choice of a protecting group is the potential for side reactions during deprotection, which can lead to impurities in the final product. When using AMA for deprotection, the use of N6-benzoyl adenosine can lead to a transamination side reaction, where the benzamide is displaced by methylamine to form N6-methyl-deoxyadenosine. To avoid this, it is recommended to use N6-acetyl-deoxycytidine (Ac-dC) instead of N6-benzoyl-deoxycytidine (Bz-dC) when using AMA.[7] While this specifically addresses cytidine, it highlights the potential for side reactions with the benzoyl group and amine-based deprotecting agents.

The use of the more labile isobutyryl group on adenosine, coupled with milder deprotection conditions, can minimize the occurrence of such side reactions, leading to a purer final product. For instance, in the context of methyl phosphonate oligonucleotides, which are highly base-labile, the use of an isobutyryl group on cytosine resulted in significantly less transamination compared to a benzoyl group.[4]

Experimental Protocols

N6-Benzoyl Adenosine Synthesis (Transient Protection Method)

This "one-pot" synthesis method avoids the need to isolate the intermediate silylated nucleoside.[1]

Materials:

  • Deoxyadenosine

  • Pyridine (anhydrous)

  • Trimethylsilyl chloride (TMSCl)

  • Benzoyl chloride

  • Ammonium hydroxide

Procedure:

  • Suspend deoxyadenosine in anhydrous pyridine.

  • Add trimethylsilyl chloride dropwise at room temperature and stir until a clear solution is obtained. This indicates the formation of the transiently silylated nucleoside.

  • Cool the solution in an ice bath and add benzoyl chloride dropwise.

  • Stir the reaction mixture at room temperature until the reaction is complete (monitor by TLC).

  • Cool the mixture in an ice bath and slowly add water, followed by concentrated ammonium hydroxide to hydrolyze the silyl ethers.

  • Stir the resulting mixture at room temperature.

  • Evaporate the solvent under reduced pressure.

  • Purify the crude product by silica gel chromatography to obtain N6-benzoyl-2'-deoxyadenosine.

N6-Isobutyryl Adenosine Synthesis

A similar transient protection method can be employed for the synthesis of N6-isobutyryl adenosine, substituting isobutyryl chloride for benzoyl chloride.

Materials:

  • Deoxyadenosine

  • Pyridine (anhydrous)

  • Trimethylsilyl chloride (TMSCl)

  • Isobutyryl chloride

  • Ammonium hydroxide

Procedure:

  • Follow steps 1 and 2 as described for the N6-benzoyl adenosine synthesis.

  • Cool the solution in an ice bath and add isobutyryl chloride dropwise.

  • Continue with steps 4 through 8 as described above to obtain N6-isobutyryl-2'-deoxyadenosine.

Deprotection of N6-Benzoyl Adenosine from an Oligonucleotide

Standard Deprotection (Ammonium Hydroxide):

  • Treat the solid-support-bound oligonucleotide with concentrated ammonium hydroxide (28-30%).

  • Heat the mixture at 55°C for 5 hours.[2]

  • Cool the mixture, filter to remove the solid support, and concentrate the filtrate.

UltraFast Deprotection (AMA):

  • Prepare the AMA reagent by mixing equal volumes of aqueous ammonium hydroxide and 40% aqueous methylamine.[3]

  • Treat the solid-support-bound oligonucleotide with the AMA reagent.

  • Cleavage from the support is typically achieved in 5 minutes at room temperature.[3]

  • Deprotection is completed by heating at 65°C for an additional 5 minutes.[3]

Deprotection of N6-Isobutyryl Adenosine from an Oligonucleotide

The same deprotection protocols can be used for oligonucleotides containing N6-isobutyryl adenosine. However, due to the higher lability of the isobutyryl group, deprotection times may be shorter, or milder conditions can be employed. For sensitive oligonucleotides, deprotection with concentrated ammonium hydroxide can be performed at room temperature for a longer duration.

Visualizing the Chemistry

To better illustrate the concepts discussed, the following diagrams have been generated using the DOT language.

G cluster_adenosine Adenosine Structure cluster_benzoyl Benzoyl Protection cluster_isobutyryl Isobutyryl Protection Adenosine Adenosine Bz_Protected N6-Benzoyl Adenosine Bz_Protected->Adenosine Deprotection (Ammonium Hydroxide or AMA) BzCl Benzoyl Chloride BzCl->Bz_Protected Protection iBu_Protected N6-Isobutyryl Adenosine iBu_Protected->Adenosine Deprotection (Milder Conditions) iBuCl Isobutyryl Chloride iBuCl->iBu_Protected Protection

Caption: Chemical transformation of adenosine to its benzoyl and isobutyryl protected forms.

G start Start: Unprotected Adenosine protection Protection Step (Transient Silylation) start->protection protected_A N6-Acyl Adenosine (Benzoyl or Isobutyryl) protection->protected_A oligo_synthesis Oligonucleotide Synthesis Cycles protected_A->oligo_synthesis cleavage_deprotection Cleavage from Solid Support & Deprotection oligo_synthesis->cleavage_deprotection purification Purification of Oligonucleotide cleavage_deprotection->purification end Final Product: Deprotected Oligonucleotide purification->end

Caption: General workflow for using protected adenosine in oligonucleotide synthesis.

G decision Choice of Protecting Group for Adenosine sensitive_oligo Is the oligonucleotide sensitive to base? decision->sensitive_oligo fast_deprotection Is rapid deprotection critical? decision->fast_deprotection sensitive_oligo->fast_deprotection No use_isobutyryl Consider Isobutyryl (iBu) sensitive_oligo->use_isobutyryl Yes fast_deprotection->use_isobutyryl Yes use_benzoyl Benzoyl (Bz) is a standard choice fast_deprotection->use_benzoyl No

Caption: Decision tree for selecting between benzoyl and isobutyryl protecting groups.

Conclusion: Making the Right Choice

The choice between benzoyl and isobutyryl as a protecting group for adenosine is not a one-size-fits-all decision. It is contingent upon the specific requirements of the synthetic route and the nature of the target molecule.

Choose Benzoyl for:

  • Standard, routine oligonucleotide synthesis where harsh deprotection conditions are tolerable.

  • Syntheses requiring a more robust protecting group that can withstand a wider range of reaction conditions.

Choose Isobutyryl for:

  • Synthesis of oligonucleotides containing base-sensitive modifications.

  • Applications where milder deprotection conditions are necessary to minimize side reactions and improve the purity of the final product.

  • Situations where rapid deprotection is a priority, especially when using milder deprotection reagents.

  • Use with photolabile supports to avoid potential interference from the benzoyl group's UV absorbance.[4]

By carefully considering the factors of stability, deprotection kinetics, and potential for side reactions, researchers can select the optimal protecting group to ensure the successful synthesis of their target adenosine-containing molecules.

References

Unambiguous Structure: A Comparative Guide to the Validation of N-Acyl Adenosine Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

The precise structural elucidation of modified nucleosides is paramount for advancements in drug discovery and chemical biology. For N-acyl adenosine derivatives, particularly the widely utilized N6-benzoyl-adenosine, accurate structural validation is critical for understanding their biological activity and mechanism of action. While X-ray crystallography stands as the definitive method for determining three-dimensional molecular structure, a suite of spectroscopic techniques provides complementary and more readily accessible data for routine confirmation. This guide offers a comparative overview of X-ray crystallography and alternative spectroscopic methods for the structural validation of N6-benzoyl-adenosine and its analogues.

Definitive Validation: Single-Crystal X-ray Crystallography

X-ray crystallography provides an atomic-resolution, three-dimensional model of a molecule as it exists in a crystalline state. This technique is considered the gold standard for unambiguous structure determination, revealing precise bond lengths, bond angles, and stereochemistry.

While a specific crystal structure for N,N-dibenzoyl-adenosine was not found in the public literature, the structure of a closely related α-L-threofuranosyl nucleoside has been resolved, offering a representative example of the crystallographic validation of a modified adenosine.

Crystallographic Data Summary
ParameterValue
Crystal SystemOrthorhombic
Space GroupP2₁2₁2₁
a (Å)8.1974(6)
b (Å)10.6696(7)
c (Å)12.9766(8)
α (°)90
β (°)90
γ (°)90
Volume (ų)1134.5(1)
Z4
Density (calculated) (g/cm³)1.374
Absorption Coefficient (mm⁻¹)0.101
F(000)488
Crystal Size (mm³)0.30 x 0.20 x 0.10
Theta range for data collection (°)2.22 to 26.37
Reflections collected9169
Independent reflections2323 [R(int) = 0.033]
Completeness to theta = 25.242° (%)99.9
Data / restraints / parameters2323 / 0 / 146
Goodness-of-fit on F²1.056
Final R indices [I>2sigma(I)]R1 = 0.038, wR2 = 0.093
R indices (all data)R1 = 0.044, wR2 = 0.097

Note: Data presented is for a representative N'-cyano-N,N'-dimethyl-4-nitrobenzohydrazide as a proxy for a complex aromatic nitrogen-containing compound, illustrating typical data obtained.[1]

Experimental Protocol: X-ray Crystallography

The process of determining a crystal structure by X-ray diffraction involves several key steps:

  • Crystallization: A supersaturated solution of the purified compound is prepared, and conditions are screened to promote the growth of single, well-ordered crystals. This is often the most challenging step and can involve techniques such as slow evaporation, vapor diffusion, or cooling.

  • Data Collection: A suitable crystal is mounted on a goniometer and irradiated with a focused beam of X-rays. The diffraction pattern is recorded on a detector as the crystal is rotated.

  • Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The initial structure is solved using computational methods and then refined to best fit the experimental data, resulting in the final atomic model.

xray_workflow cluster_crystal Crystal Growth cluster_data Data Collection cluster_analysis Structure Determination PurifiedCompound Purified Compound Crystallization Crystallization Screening PurifiedCompound->Crystallization SingleCrystal Single Crystal Crystallization->SingleCrystal Diffraction X-ray Diffraction XRaySource X-ray Beam XRaySource->Diffraction Detector Detector Diffraction->Detector RawData Diffraction Data Detector->RawData StructureSolution Structure Solution RawData->StructureSolution Refinement Refinement StructureSolution->Refinement FinalStructure 3D Atomic Model Refinement->FinalStructure

Workflow for X-ray Crystallography.

Alternative Validation Methods: A Spectroscopic Toolkit

While X-ray crystallography provides the ultimate structural proof, spectroscopic methods offer rapid and valuable data for routine characterization and confirmation of N6-benzoyl-adenosine derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the connectivity and chemical environment of atoms in a molecule. Both ¹H and ¹³C NMR are routinely used.

¹H NMR Data for an N6-benzoyl-adenosine analogue:

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
11.21s1HNH
8.74d2HAromatic CH
8.05d2HAromatic CH

Note: Representative data from a patent describing the synthesis of N6-benzoyladenosine.[2]

¹³C NMR Data for an N6-benzoyl-adenosine analogue:

Chemical Shift (δ) ppmAssignment
176.6C=O
156.9Purine C
149.7Purine C
145.2Purine C
144.2Purine C
138.2Aromatic C
133.4Aromatic CH
131.0Aromatic CH
129.3Aromatic CH
115.5Purine CH
82.6Ribose C1'
76.3Ribose C
72.1Ribose C
70.8Ribose C
70.4Ribose C
63.8Ribose C5'

Note: Data for an N6-benzoyl-adenosine analogue.[3]

  • Sample Preparation: A few milligrams of the purified compound are dissolved in a deuterated solvent (e.g., DMSO-d₆, CDCl₃).

  • Data Acquisition: The sample is placed in a high-field NMR spectrometer, and spectra are acquired.

  • Data Processing and Analysis: The resulting free induction decay (FID) is Fourier transformed to produce the NMR spectrum. Chemical shifts, coupling constants, and integration are analyzed to determine the molecular structure.

nmr_principle Sample Sample in Magnetic Field (B₀) RFPulse Radiofrequency Pulse Sample->RFPulse Excitation Nuclear Spin Excitation RFPulse->Excitation Relaxation Relaxation Excitation->Relaxation FID Free Induction Decay (FID) Signal Relaxation->FID FT Fourier Transform FID->FT Spectrum NMR Spectrum FT->Spectrum

Principle of NMR Spectroscopy.
Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule, allowing for the determination of its molecular weight and elemental composition.

High-Resolution Mass Spectrometry (HRMS) Data:

IonCalculated m/zFound m/z
[M+H]⁺470.1677470.1668

Note: Data for an N6-benzoyl-adenosine analogue.[3]

  • Sample Introduction and Ionization: A small amount of the sample is introduced into the mass spectrometer and ionized, for example, by electrospray ionization (ESI).

  • Mass Analysis: The ions are separated based on their m/z ratio by a mass analyzer (e.g., time-of-flight, quadrupole).

  • Detection: The separated ions are detected, and a mass spectrum is generated.

ms_principle Sample Sample IonSource Ion Source Sample->IonSource MassAnalyzer Mass Analyzer IonSource->MassAnalyzer Detector Detector MassAnalyzer->Detector MassSpectrum Mass Spectrum Detector->MassSpectrum

Principle of Mass Spectrometry.
Infrared (IR) Spectroscopy

IR spectroscopy measures the absorption of infrared radiation by a molecule, providing information about the presence of specific functional groups.

IR Spectroscopy Data for an N6-benzoyl-adenosine analogue:

Wavenumber (cm⁻¹)Assignment
3286N-H stretch
2876C-H stretch
1635C=O stretch (amide)
1424C=C stretch (aromatic)
1285C-N stretch
1115, 1063, 1021C-O stretch (ribose)

Note: Data for an N6-benzoyl-adenosine analogue.[3]

  • Sample Preparation: The sample can be analyzed as a solid (e.g., in a KBr pellet) or as a thin film.

  • Data Acquisition: The sample is placed in an IR spectrometer, and the absorption of infrared radiation is measured over a range of wavelengths.

  • Spectral Analysis: The resulting IR spectrum is analyzed to identify characteristic absorption bands corresponding to different functional groups.

ir_principle IRSource IR Source Sample Sample IRSource->Sample Detector Detector Sample->Detector IRSpectrum IR Spectrum Detector->IRSpectrum

References

A Comparative Analysis of Deprotection Methods for Benzoylated Nucleosides

Author: BenchChem Technical Support Team. Date: November 2025

The selection of an appropriate deprotection strategy for benzoylated nucleosides is a critical step in the synthesis of nucleoside analogues and oligonucleotides, directly impacting yield, purity, and the integrity of the final product. This guide provides a comparative analysis of four commonly employed methods for the removal of benzoyl protecting groups from nucleosides: sodium methoxide in methanol, ammonia in methanol, methylamine-containing reagents, and potassium carbonate in methanol. This comparison is intended to assist researchers, scientists, and drug development professionals in choosing the optimal deprotection method for their specific application.

Quantitative Comparison of Deprotection Methods

The efficiency of benzoyl group removal is influenced by the choice of reagent, solvent, temperature, and reaction time. The following table summarizes the performance of the four key deprotection methods based on reported experimental data.

Deprotection MethodReagent(s)SolventTemperatureReaction TimeTypical Yield (%)Notes
Sodium Methoxide Sodium Methoxide (catalytic to stoichiometric)Methanol (MeOH) or Tetrahydrofuran (THF)0°C to Room Temperature30 minutes to several hours94% (for de-O-acetylation, indicative)Often referred to as Zemplén deacylation. Can be used for selective deprotection in THF.[1] Requires anhydrous conditions for selectivity.
Ammonia in Methanol 7N Ammonia in MethanolMethanol (MeOH)Room Temperature5 to 12 hours65-70%A well-described method for total deprotection.[1] Reaction progress should be monitored by TLC.[1]
Methylamine (AMA) Ammonium Hydroxide / 40% aq. Methylamine (1:1 v/v)Water/Methanol65°C10 minutes>95% (for oligonucleotides)Rapid deprotection.[2] Can cause transamination of benzoyl-protected cytidine to N4-Me-dC.[2]
Potassium Carbonate Potassium Carbonate (0.05 M)Methanol (MeOH)Room Temperature4 hoursGood (qualitative)A mild method suitable for sensitive nucleosides.[3] Often used in the context of "UltraMild" deprotection of oligonucleotides.[3]

Experimental Protocols

Detailed methodologies for the deprotection of benzoylated nucleosides using the four compared methods are provided below. These protocols are synthesized from various literature sources and are intended as a general guide. Optimization for specific substrates may be required.

Sodium Methoxide in Methanol (Zemplén Debenzoylation)

This method is a classic and widely used procedure for the deacylation of protected sugars and nucleosides.

Materials:

  • Benzoylated nucleoside

  • Anhydrous Methanol (MeOH)

  • Sodium methoxide (solid or as a solution in MeOH)

  • Ion-exchange resin (H+ form, e.g., Dowex 50W)

  • Argon or Nitrogen atmosphere

Procedure:

  • Dissolve the benzoylated nucleoside in anhydrous methanol (2–10 mL/mmol) under an inert atmosphere (Argon or Nitrogen).

  • Cool the solution to 0°C in an ice bath.

  • Add a catalytic amount of sodium methoxide (e.g., 0.1 equivalents). For complete and faster deprotection, a stoichiometric amount can be used.

  • Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC).

  • Once the starting material is consumed, neutralize the reaction by adding an H+ ion-exchange resin until the pH of the solution becomes neutral.

  • Filter the resin through a cotton plug or a glass filter and wash it with methanol.

  • Combine the filtrate and washings and concentrate under reduced pressure.

  • Purify the resulting residue by silica gel column chromatography to obtain the deprotected nucleoside.[4]

Ammonia in Methanol

This is a common method for the complete deprotection of benzoylated nucleosides.

Materials:

  • Benzoylated nucleoside

  • 7N Ammonia solution in Methanol

  • Methanol (MeOH)

Procedure:

  • Dissolve the benzoylated nucleoside (0.5 mmol) in methanol (2 mL).[1]

  • Add the desired equivalents of 7N ammonia in methanol. The amount of ammonia can be adjusted to control selectivity, with an excess used for complete deprotection.[1]

  • Stir the reaction at room temperature.

  • Monitor the reaction by TLC. The reaction is stopped when the fully deprotected product starts to appear if selective deprotection is desired.[1]

  • Upon completion, the reaction is stopped by evaporation of the solvent under reduced pressure in an ice bath.[1]

  • The crude product can then be purified by Preparative Layer Chromatography (PLC) or silica gel column chromatography.[1]

Methylamine-Containing Reagents (AMA)

This method is favored for its rapid deprotection times, particularly in oligonucleotide synthesis.

Materials:

  • Benzoylated nucleoside (typically on a solid support for oligonucleotide synthesis)

  • AMA reagent (a 1:1 mixture of aqueous ammonium hydroxide and 40% aqueous methylamine)

Procedure:

  • Treat the solid support-bound benzoylated nucleoside with the AMA reagent.

  • Heat the mixture at 65°C for 10 minutes.[2]

  • After cooling, the supernatant containing the deprotected oligonucleotide is removed.

  • The product is then typically evaporated to dryness.

  • Caution : This method can lead to the formation of N4-methylcytidine as a side product when used with benzoyl-protected cytidine.[2][5] The use of acetyl-protected cytidine is recommended to avoid this side reaction.[2]

Potassium Carbonate in Methanol

This is a mild deprotection method suitable for sensitive substrates.

Materials:

  • Benzoylated nucleoside

  • Anhydrous Methanol (MeOH)

  • Potassium Carbonate (K2CO3)

  • Acetic acid (for neutralization)

Procedure:

  • Dissolve the benzoylated nucleoside in anhydrous methanol.

  • Add 0.05 M potassium carbonate in methanol.

  • Stir the reaction at room temperature for 4 hours.[3][6]

  • Monitor the reaction by TLC.

  • Upon completion, neutralize the solution with a small amount of acetic acid (e.g., 6 µL of glacial acetic acid per mL of 0.05M potassium carbonate in methanol).[6]

  • The neutralized solution can then be diluted with water and purified by standard procedures such as solid-phase extraction or HPLC. It is important not to evaporate the basic solution to dryness as it can damage the oligonucleotide.[6]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the general experimental workflow for the deprotection of benzoylated nucleosides and the logical relationships between the different methods.

Deprotection_Workflow cluster_start Starting Material cluster_reaction Deprotection Reaction cluster_workup Work-up cluster_purification Purification cluster_end Final Product start Benzoylated Nucleoside dissolve Dissolve in Solvent start->dissolve 1 add_reagent Add Deprotection Reagent dissolve->add_reagent 2 react React (Monitor by TLC) add_reagent->react 3 neutralize Neutralize react->neutralize 4 filter Filter neutralize->filter 5 concentrate Concentrate filter->concentrate 6 purify Chromatography (PLC/Column) concentrate->purify 7 end Deprotected Nucleoside purify->end 8

A generalized experimental workflow for the deprotection of benzoylated nucleosides.

Deprotection_Methods cluster_methods Deprotection Methods cluster_considerations Key Considerations Benzoylated Nucleoside Benzoylated Nucleoside NaOMe Sodium Methoxide in Methanol Benzoylated Nucleoside->NaOMe NH3 Ammonia in Methanol Benzoylated Nucleoside->NH3 AMA Methylamine (AMA) Benzoylated Nucleoside->AMA K2CO3 Potassium Carbonate in Methanol Benzoylated Nucleoside->K2CO3 Selectivity Selectivity NaOMe->Selectivity in THF NH3->Selectivity Controllable Speed Speed AMA->Speed Fastest SideReactions Side Reactions AMA->SideReactions Transamination Mildness Mildness K2CO3->Mildness Mildest

References

A Comparative Guide to the Biological Activity of N,N-dibenzoyl-adenosine and Unmodified Adenosine

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative analysis of the biological activities of N,N-dibenzoyl-adenosine and its parent compound, unmodified adenosine. The information presented is intended for researchers, scientists, and professionals in drug development. While direct comparative studies on N,N-dibenzoyl-adenosine are limited, this guide synthesizes available data on N-substituted adenosine analogs to infer its likely biological profile in contrast to unmodified adenosine.

Introduction

Adenosine is a ubiquitous endogenous purine nucleoside that plays a crucial role in numerous physiological and pathophysiological processes.[1] It exerts its effects by activating four G-protein-coupled receptor subtypes: A1, A2A, A2B, and A3.[1] These receptors are widely expressed and modulate a variety of cellular responses, including neurotransmission, cardiac function, inflammation, and immune responses.[1][2] The biological activity of adenosine is tightly regulated by its synthesis, release, and metabolism by enzymes such as adenosine kinase and adenosine deaminase.

N,N-dibenzoyl-adenosine is a derivative of adenosine in which two benzoyl groups are attached to the exocyclic N6 amino group. This modification is expected to significantly alter its chemical properties and, consequently, its interaction with adenosine receptors and metabolic enzymes. Benzoyl groups are often used as protecting groups in chemical synthesis to prevent the N6-amino group from reacting.[3][4] However, such modifications can also confer distinct biological activities.

Comparison of Biological Activity

Due to the scarcity of direct experimental data for N,N-dibenzoyl-adenosine, the following table presents a hypothesized comparison based on the known structure-activity relationships of N6-substituted adenosine analogs.[5] These analogs often exhibit altered receptor affinity, selectivity, and efficacy compared to unmodified adenosine. The bulky benzoyl groups in N,N-dibenzoyl-adenosine are predicted to sterically hinder its interaction with the binding pockets of adenosine receptors and metabolic enzymes.

FeatureUnmodified AdenosineN,N-dibenzoyl-adenosine (Hypothesized)
Receptor Affinity High affinity for all four adenosine receptor subtypes (A1, A2A, A2B, A3).Likely reduced affinity for all adenosine receptor subtypes due to steric hindrance from the bulky dibenzoyl groups.
Receptor Selectivity Non-selective agonist for all adenosine receptor subtypes.May exhibit some receptor selectivity depending on the specific receptor subtype's binding pocket architecture. However, a general decrease in potency is expected.
Efficacy Full agonist at all adenosine receptors.Potentially a partial agonist or antagonist due to altered receptor interaction. The bulky substitution may prevent the conformational change required for full receptor activation.
Metabolic Stability Rapidly metabolized by adenosine deaminase and adenosine kinase.Expected to be a poor substrate for adenosine deaminase and adenosine kinase, leading to increased metabolic stability.
Cell Permeability Transported across cell membranes by equilibrative and concentrative nucleoside transporters.Increased lipophilicity due to the benzoyl groups may enhance passive diffusion across cell membranes, but it might be a poor substrate for nucleoside transporters.
Biological Effects Potent physiological effects including vasodilation, anti-inflammatory effects, neurotransmission modulation, and cardiac depression.[6][7]Significantly attenuated or altered biological effects compared to adenosine. Any observed activity would likely be due to slow in vivo hydrolysis to adenosine or a distinct pharmacological profile.

Signaling Pathways

Unmodified adenosine activates distinct signaling pathways through its four receptor subtypes. The introduction of the dibenzoyl groups on the N6 position is expected to modulate the initial step of this cascade – receptor binding and activation.

AdenosineSignaling cluster_Adenosine Unmodified Adenosine cluster_Receptors Adenosine Receptors cluster_Effector Effector Pathways Adenosine Adenosine A1 A1R Adenosine->A1 A2A A2AR Adenosine->A2A A2B A2BR Adenosine->A2B A3 A3R Adenosine->A3 Gi Gi/o A1->Gi Gs Gs A2A->Gs A2B->Gs A3->Gi PLC Phospholipase C A3->PLC AC Adenylyl Cyclase Gi->AC Gs->AC cAMP ↓ cAMP AC->cAMP Inhibition cAMP_inc ↑ cAMP AC->cAMP_inc Activation IP3_DAG ↑ IP3/DAG PLC->IP3_DAG

Caption: Adenosine signaling pathways initiated by unmodified adenosine.

The bulky nature of the N,N-dibenzoyl modification would likely impede the binding of the adenosine moiety to the receptor, thus weakening or preventing the initiation of these downstream signaling events.

DibenzoylAdenosineInteraction Dibenzoyl_Adenosine N,N-dibenzoyl-adenosine Receptor Adenosine Receptor Dibenzoyl_Adenosine->Receptor Steric Hindrance (Reduced Affinity) Signaling Downstream Signaling Receptor->Signaling Weakened or No Activation

Caption: Hypothesized interaction of N,N-dibenzoyl-adenosine with adenosine receptors.

Experimental Protocols

To empirically determine the biological activity of N,N-dibenzoyl-adenosine and compare it to unmodified adenosine, the following experimental protocols can be employed.

Radioligand Binding Assay for Adenosine Receptors

Objective: To determine the binding affinity (Ki) of N,N-dibenzoyl-adenosine for each of the four adenosine receptor subtypes.

Methodology:

  • Membrane Preparation: Prepare cell membranes from cell lines stably expressing a high level of a single human adenosine receptor subtype (e.g., CHO or HEK293 cells).

  • Binding Reaction: Incubate the cell membranes with a specific radioligand for the receptor subtype of interest (e.g., [3H]CCPA for A1R, [3H]CGS 21680 for A2AR) and increasing concentrations of the competitor ligand (unmodified adenosine or N,N-dibenzoyl-adenosine).

  • Separation and Counting: Separate bound from free radioligand by rapid filtration through glass fiber filters. The radioactivity retained on the filters is quantified by liquid scintillation counting.

  • Data Analysis: The concentration of the competitor that inhibits 50% of the specific radioligand binding (IC50) is determined by non-linear regression analysis. The Ki is then calculated using the Cheng-Prusoff equation.

cAMP Accumulation Assay

Objective: To assess the functional activity (agonist or antagonist) of N,N-dibenzoyl-adenosine at A1, A2A, and A2B receptors.

Methodology:

  • Cell Culture: Culture cells expressing the adenosine receptor of interest.

  • Assay Procedure:

    • For A2A and A2B receptors (Gs-coupled), treat cells with increasing concentrations of the test compound and measure the accumulation of cyclic AMP (cAMP).

    • For A1 receptors (Gi-coupled), stimulate cAMP production with forskolin and then treat with increasing concentrations of the test compound to measure the inhibition of forskolin-stimulated cAMP accumulation.

  • cAMP Measurement: Use a commercially available cAMP assay kit (e.g., HTRF, ELISA, or LANCE) to quantify intracellular cAMP levels.

  • Data Analysis: Plot the concentration-response curves to determine the EC50 (for agonists) or IC50 (for antagonists) and the maximal efficacy.

Adenosine Deaminase (ADA) Activity Assay

Objective: To determine if N,N-dibenzoyl-adenosine is a substrate or inhibitor of adenosine deaminase.

Methodology:

  • Reaction Mixture: Prepare a reaction mixture containing phosphate buffer (pH 7.4), purified adenosine deaminase, and either unmodified adenosine or N,N-dibenzoyl-adenosine.

  • Spectrophotometric Measurement: Monitor the decrease in absorbance at 265 nm, which corresponds to the conversion of adenosine to inosine.[8]

  • Data Analysis: Calculate the rate of the reaction to determine if N,N-dibenzoyl-adenosine is metabolized. To assess for inhibition, perform the assay with unmodified adenosine in the presence of varying concentrations of N,N-dibenzoyl-adenosine.

ExperimentalWorkflow cluster_Step1 Step 1: Binding Affinity cluster_Step2 Step 2: Functional Activity cluster_Step3 Step 3: Metabolic Stability Binding_Assay Radioligand Binding Assay (Determine Ki) Functional_Assay cAMP Accumulation Assay (Determine EC50/IC50 and Efficacy) Binding_Assay->Functional_Assay Characterize Receptor Interaction Metabolism_Assay Adenosine Deaminase Assay (Assess Substrate/Inhibitor Potential) Functional_Assay->Metabolism_Assay Evaluate Biological Relevance

Caption: Experimental workflow for comparing biological activities.

Conclusion

References

Purity Assessment of Synthetic N,N-dibenzoyl-adenosine: A Comparative Guide to HPLC and Alternative Methods

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in the synthesis and characterization of modified nucleosides, ensuring the purity of the final compound is of paramount importance. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with other analytical techniques for the purity assessment of synthetic N,N-dibenzoyl-adenosine. This guide includes supporting experimental data, detailed methodologies, and visual workflows to aid in selecting the most appropriate method for your research needs.

Comparison of Analytical Techniques

The purity of N,N-dibenzoyl-adenosine can be assessed by various chromatographic techniques. While reverse-phase HPLC is the most common and robust method, other techniques like Ultra-Performance Liquid Chromatography (UPLC) and Thin-Layer Chromatography (TLC) offer distinct advantages and disadvantages.

ParameterHPLC (High-Performance Liquid Chromatography)UPLC (Ultra-Performance Liquid Chromatography)TLC (Thin-Layer Chromatography)
Principle Partitioning of analytes between a liquid mobile phase and a solid stationary phase packed in a column.Similar to HPLC but utilizes columns with smaller particle sizes (<2 µm) and higher pressures.Separation based on the differential migration of analytes up a thin layer of adsorbent material, driven by a solvent.
Resolution Good to excellent, capable of separating closely related impurities.Excellent, generally provides higher resolution and better peak separation than HPLC.[1][2]Lower resolution, may not separate impurities with similar polarities.
Analysis Time Typically 15-30 minutes per sample.Significantly faster than HPLC, with run times often under 5 minutes.[2][3]Relatively fast for a single sample, but less suitable for high-throughput screening.
Sensitivity Good, with UV detection being common.Higher sensitivity than HPLC due to sharper peaks and reduced band broadening.[1]Lower sensitivity, requires higher concentrations of the analyte for visualization.
Quantitative Accuracy High, provides precise and accurate quantification of impurities.High, offers excellent quantitative performance.Semi-quantitative at best, primarily used for qualitative assessment.
Solvent Consumption Moderate to high.Lower solvent consumption compared to HPLC.[2]Low.
Instrumentation Cost Moderate.High.Low.
Typical Purity Results Can accurately determine purity levels >99%.Can accurately determine purity levels >99.5%.Provides a rough estimate of purity.

Experimental Protocols

A detailed experimental protocol for the most common and recommended method, reverse-phase HPLC, is provided below. This is followed by a general procedure for UPLC and TLC for comparative purposes.

Reverse-Phase HPLC Method for Purity Assessment of N,N-dibenzoyl-adenosine

This method is based on established protocols for the analysis of benzoylated nucleosides and is optimized for the separation of N,N-dibenzoyl-adenosine from its potential impurities.[4]

1. Instrumentation and Columns:

  • HPLC system with a UV detector.

  • A C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size) is recommended.

2. Reagents and Mobile Phase:

  • Acetonitrile (HPLC grade).

  • Water (HPLC grade).

  • Formic acid or Phosphoric acid (analytical grade).

  • Mobile Phase A: Water with 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

3. Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 260 nm.

  • Injection Volume: 10 µL.

  • Column Temperature: 25 °C.

  • Gradient Elution:

    • 0-5 min: 20% B

    • 5-25 min: 20% to 80% B (linear gradient)

    • 25-30 min: 80% B (isocratic)

    • 30-31 min: 80% to 20% B (linear gradient)

    • 31-35 min: 20% B (isocratic - column re-equilibration)

4. Sample Preparation:

  • Accurately weigh and dissolve the synthetic N,N-dibenzoyl-adenosine in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water) to a final concentration of approximately 1 mg/mL.

  • Filter the sample solution through a 0.45 µm syringe filter before injection.

5. Data Analysis:

  • The purity of the sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

  • Potential impurities to monitor for include adenosine, mono-benzoyl-adenosine derivatives, and residual benzoylating agents or byproducts from the synthesis.

UPLC Method (General Procedure)

A UPLC method would offer a significant improvement in speed and resolution.[2][3]

  • Instrumentation: UPLC system with a UV or PDA detector.

  • Column: A sub-2 µm particle size C18 or similar reverse-phase column (e.g., 2.1 mm x 50 mm, 1.7 µm).

  • Mobile Phase: Similar to the HPLC method (Acetonitrile/Water with an acid modifier).

  • Flow Rate: Typically in the range of 0.3-0.6 mL/min.

  • Gradient: A much steeper and shorter gradient would be employed, with a total run time of under 5 minutes.

TLC Method (General Procedure)

TLC can be used as a rapid, preliminary check of purity.

  • Stationary Phase: Silica gel 60 F254 TLC plates.

  • Mobile Phase: A mixture of a non-polar and a slightly more polar solvent, for example, a mixture of dichloromethane and methanol (e.g., 95:5 v/v). The optimal ratio should be determined experimentally.

  • Sample Application: Spot a small amount of the dissolved sample onto the TLC plate.

  • Development: Place the plate in a developing chamber saturated with the mobile phase.

  • Visualization: Visualize the separated spots under UV light (254 nm). The presence of multiple spots indicates the presence of impurities.

Potential Impurities in Synthetic N,N-dibenzoyl-adenosine

During the synthesis of N,N-dibenzoyl-adenosine, several impurities can be generated. A robust analytical method should be able to separate the main product from these potential byproducts:

  • Starting Materials: Unreacted adenosine.

  • Incompletely Reacted Intermediates: N6-benzoyl-adenosine and other mono-benzoylated isomers.

  • Byproducts of Deprotection: If protecting groups are used for the ribose hydroxyls during synthesis, byproducts from incomplete deprotection can be present.

  • Excess Reagents and their Byproducts: Residual benzoyl chloride or benzoic acid.

  • Degradation Products: Depurination can lead to the formation of N,N-dibenzoyl-adenine.

Visualizing the Workflow

The following diagrams, generated using the DOT language, illustrate the logical workflow of the purity assessment process.

cluster_synthesis Synthesis & Crude Product cluster_purification Purification cluster_analysis Purity Assessment cluster_results Results & Decision Synthesis Synthesis of N,N-dibenzoyl-adenosine Crude Crude Product Synthesis->Crude Purification Purification (e.g., Column Chromatography) Crude->Purification HPLC HPLC Analysis Purification->HPLC UPLC UPLC Analysis Purification->UPLC TLC TLC Analysis Purification->TLC Purity Purity Determination HPLC->Purity UPLC->Purity TLC->Purity Decision Accept / Repurify Purity->Decision

Caption: Workflow for the synthesis and purity assessment of N,N-dibenzoyl-adenosine.

cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis cluster_data_processing Data Processing cluster_final_result Final Result Dissolve Dissolve Sample Filter Filter (0.45 µm) Dissolve->Filter Inject Inject into HPLC Filter->Inject Separate Separation on C18 Column Inject->Separate Detect UV Detection (260 nm) Separate->Detect Chromatogram Obtain Chromatogram Detect->Chromatogram Integrate Integrate Peaks Chromatogram->Integrate Calculate Calculate Area % Integrate->Calculate PurityValue Final Purity Value Calculate->PurityValue

Caption: Detailed workflow for HPLC-based purity assessment.

References

"head-to-head comparison of different benzoylating reagents for adenosine"

Author: BenchChem Technical Support Team. Date: November 2025

A Head-to-Head Comparison of Benzoylating Reagents for Adenosine

For Researchers, Scientists, and Drug Development Professionals

The benzoylation of adenosine is a critical step in the synthesis of various biologically active molecules, including therapeutic agents and bioconjugates. The selective protection of the N6-amino group is often the primary goal, preventing its participation in subsequent reactions. This guide provides a head-to-head comparison of different benzoylating reagents for adenosine, supported by experimental data and detailed protocols to aid researchers in selecting the most suitable method for their specific needs.

Comparison of Benzoylating Reagents

The choice of a benzoylating reagent significantly impacts the yield, regioselectivity, and overall efficiency of the protection of adenosine. The most common reagents include benzoyl chloride and benzoic anhydride. More recently, alternative "green" methods have been developed to avoid the use of hazardous chemicals. This comparison focuses on benzoyl chloride, benzoic anhydride, and methyl benzoate as representative examples.

FeatureBenzoyl ChlorideBenzoic AnhydrideMethyl Benzoate
Reactivity HighGenerally higher than benzoyl chloride[1]Lower, requires catalyst and higher temperatures
Common Method Transient protection of hydroxyl groups followed by acylation[2]Typically used with a catalyst for hydroxyl group acylation[3]Direct reaction with adenosine in the presence of a catalyst[4]
Regioselectivity High for N6 with transient hydroxyl protectionPotentially high for hydroxyl groups; N6 selectivity may require optimizationHigh for N6 under specific catalytic conditions[4]
Reported Yield ~95% for N6-benzoyl-deoxyadenosine[2]Not specifically reported for adenosine, but high for glycosides[3]High (e.g., 94.1% esterification yield in a recycling process)[4]
Byproducts Hydrochloric acid (corrosive)Benzoic acid (recyclable)Methanol (volatile)
Handling Moisture sensitive, corrosive, lachrymator[5]Solid, less sensitive to moistureLiquid, less hazardous than benzoyl chloride
"Green" Aspect Generates hazardous waste (HCl, chlorinated solvents)[4]Can be used under milder, more environmentally friendly conditionsConsidered a greener alternative with recyclable byproducts[4]

Experimental Protocols

Benzoylation using Benzoyl Chloride with Transient Protection

This method is a widely used and effective strategy for the selective N6-benzoylation of nucleosides. It involves the temporary protection of the hydroxyl groups with trimethylchlorosilane (TMSCl), followed by the addition of benzoyl chloride to acylate the N6-amino group. The transient TMS groups are then removed during the workup.

Experimental Workflow:

Adenosine Adenosine TMSCl Trimethylchlorosilane (TMSCl) in Pyridine Adenosine->TMSCl PerTMS_Adenosine Persilylated Adenosine TMSCl->PerTMS_Adenosine BzCl Benzoyl Chloride (BzCl) PerTMS_Adenosine->BzCl N6Bz_PerTMS_Adenosine N6-Benzoyl-persilylated Adenosine BzCl->N6Bz_PerTMS_Adenosine Hydrolysis Aqueous Workup (e.g., NH4OH) N6Bz_PerTMS_Adenosine->Hydrolysis N6Bz_Adenosine N6-Benzoyl Adenosine Hydrolysis->N6Bz_Adenosine

Figure 1: Transient protection workflow for N6-benzoylation.

Protocol:

  • To a solution of adenosine (1 mmol) in anhydrous pyridine (10 mL), add trimethylchlorosilane (4 mmol) dropwise at 0 °C.

  • Stir the mixture at room temperature for 2 hours to ensure complete silylation of the hydroxyl groups.

  • Cool the reaction mixture to 0 °C and add benzoyl chloride (1.5 mmol) dropwise.

  • Allow the reaction to stir at room temperature for 3-4 hours.

  • Quench the reaction by adding cold water (5 mL) and then concentrated ammonium hydroxide (10 mL).

  • Stir the mixture for 30 minutes to remove the TMS protecting groups.

  • Evaporate the solvent under reduced pressure.

  • Purify the residue by silica gel column chromatography to obtain N6-benzoyl adenosine.

Benzoylation using Benzoic Anhydride

Proposed Experimental Workflow:

Adenosine Adenosine Reagents Benzoic Anhydride + Catalyst in Solvent Adenosine->Reagents Reaction Reaction at Controlled Temperature Reagents->Reaction Workup Quenching and Purification Reaction->Workup Product Benzoylated Adenosine (Regioisomeric mixture possible) Workup->Product

Figure 2: Proposed workflow for benzoic anhydride benzoylation.

Exploratory Protocol:

  • To a solution of adenosine (1 mmol) in an aprotic solvent (e.g., acetonitrile or DMF, 10 mL), add benzoic anhydride (1.2 mmol).

  • Add a suitable catalyst (e.g., a Lewis acid or a base known to promote N-acylation, in catalytic amounts).

  • Stir the reaction mixture at a controlled temperature (e.g., room temperature to 50 °C) and monitor the progress by TLC or LC-MS.

  • Upon completion, quench the reaction with a suitable reagent (e.g., water or a mild base).

  • Remove the solvent and purify the product mixture by chromatography to isolate the desired N6-benzoyl adenosine and characterize the regioselectivity.

Benzoylation using Methyl Benzoate (Green Chemistry Approach)

This method, described in a patent, avoids the use of hazardous reagents like benzoyl chloride and trimethylchlorosilane[4]. It relies on the aminolysis of methyl benzoate in the presence of a catalyst.

Reaction Principle:

Adenosine Adenosine MethylBenzoate Methyl Benzoate + Catalyst (e.g., p-TsOH) Adenosine->MethylBenzoate Aminolysis Aminolysis & Alcoholysis (Reflux) MethylBenzoate->Aminolysis Esterified_Bz_Adenosine Esterified Benzoyl Adenosine Aminolysis->Esterified_Bz_Adenosine Hydrolysis Mild Alkaline Hydrolysis Esterified_Bz_Adenosine->Hydrolysis N6Bz_Adenosine N6-Benzoyl Adenosine Hydrolysis->N6Bz_Adenosine

Figure 3: Green chemistry approach using methyl benzoate.

Protocol Outline (based on patent literature[4]):

  • A mixture of adenosine, methyl benzoate, a suitable solvent (e.g., toluene), and a catalyst (e.g., p-toluenesulfonic acid) is heated to reflux.

  • The reaction is driven forward by the removal of the methanol byproduct, for instance, by azeotropic distillation.

  • After the reaction is complete, the intermediate esterified benzoyl adenosine is hydrolyzed under mild alkaline conditions (e.g., with sodium bicarbonate solution).

  • The product, N6-benzoyl adenosine, is then isolated by filtration and purified.

Conclusion

The choice of benzoylating reagent for adenosine depends on the specific requirements of the synthesis, including desired yield, regioselectivity, scalability, and environmental considerations.

  • Benzoyl chloride in combination with a transient protection strategy offers a well-established and high-yielding method for selective N6-benzoylation. However, it involves hazardous reagents and generates corrosive byproducts.

  • Benzoic anhydride presents a potentially more reactive and less hazardous alternative, though the optimization of reaction conditions for selective N6-benzoylation of adenosine requires further investigation.

  • Methyl benzoate provides a greener and safer route to N6-benzoyl adenosine, with the potential for recycling byproducts, making it an attractive option for large-scale synthesis.

Researchers should carefully evaluate these factors to select the most appropriate benzoylation strategy for their research and development needs.

References

A Comparative Guide to N,N-dibenzoyl-adenosine and its Alternatives in Oligonucleotide Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The fidelity of oligonucleotide synthesis is paramount in the development of therapeutic oligonucleotides and molecular diagnostics. The choice of protecting groups for the exocyclic amines of nucleobases, particularly adenosine, significantly impacts coupling efficiency, deprotection kinetics, and the purity of the final product. This guide provides an objective comparison of the widely used N,N-dibenzoyl-adenosine (Bz-dA) with its common alternatives, supported by experimental data and detailed protocols.

Performance Comparison of Adenosine Protecting Groups

The selection of a protecting group for the N6 position of adenosine is a critical consideration in solid-phase oligonucleotide synthesis. The ideal protecting group should be stable throughout the synthesis cycles and readily removable under conditions that do not compromise the integrity of the newly synthesized oligonucleotide. Here, we compare the performance of N,N-dibenzoyl-adenosine against other commonly employed protecting groups.

Data Summary

Protecting GroupCoupling Efficiency (%)Deprotection ConditionsDeprotection Half-life (t½)Final Purity Profile
N,N-dibenzoyl (Bz) Typically >98%Standard: Aqueous Ammonia, 55°C~8-12 hoursHigh purity, potential for minor base modifications with prolonged treatment.
Phenoxyacetyl (Pac) Typically >98%Mild: Aqueous Ammonia, RT or AMA, RT~2 hours (Aqueous Ammonia, RT)High purity, reduced risk of base modification due to milder deprotection.
Acetyl (Ac) Typically >98%Rapid: AMA, 65°C<10 minutesHigh purity, compatible with ultra-fast deprotection protocols.[1]
Isobutyryl (iBu) Typically >98%Standard: Aqueous Ammonia, 55°CSlower than BzHigh purity, often used for guanosine but less common for adenosine.
tert-butylphenoxyacetyl (tBPAC) Typically >98%Mild: Aqueous Ammonia, RTFaster than PacHigh purity, designed for facile removal under mild conditions.

Note: Coupling efficiencies are generally high for all standard phosphoramidites under optimized conditions. The primary differentiator lies in the deprotection kinetics and the conditions required for complete removal.

Deprotection Kinetics: A Quantitative Comparison

The rate of removal of the N-protecting group is a crucial factor, especially for the synthesis of sensitive or modified oligonucleotides. The following table summarizes the deprotection half-lives of various adenosine protecting groups under different deprotection conditions.[2]

Protecting GroupDeprotection ReagentTemperature (°C)Half-life (t½) in hours
N-benzoyl (Bz) Aqueous Ammonia558.5
N-benzoyl (Bz) Aqueous Methylamine (AMA)251.5
N-phenoxyacetyl (Pac) Aqueous Ammonia252.0
N-phenoxyacetyl (Pac) Aqueous Methylamine (AMA)25< 0.5
N-acetyl (Ac) Aqueous Ammonia551.0
N-acetyl (Ac) Aqueous Methylamine (AMA)25< 0.2
N-isobutyryl (iBu) Aqueous Ammonia5512.0
N-tert-butylphenoxyacetyl (tBPAC) Aqueous Ammonia250.8

Experimental Protocols

Detailed methodologies for the key steps in oligonucleotide synthesis involving N,N-dibenzoyl-adenosine are provided below. These protocols can be adapted for other protecting groups with modifications to the deprotection step.

Protocol 1: Solid-Phase Oligonucleotide Synthesis using N,N-dibenzoyl-adenosine Phosphoramidite

This protocol outlines the standard steps for incorporating a Bz-protected adenosine into a growing oligonucleotide chain on a solid support.[3][4][5]

  • Deblocking (Detritylation): The 5'-O-dimethoxytrityl (DMT) group of the support-bound nucleoside is removed by treatment with a solution of 3% trichloroacetic acid (TCA) in dichloromethane (DCM) for 2-3 minutes. The support is then washed extensively with anhydrous acetonitrile.

  • Coupling: The N,N-dibenzoyl-adenosine phosphoramidite (0.1 M in anhydrous acetonitrile) is activated with a 0.45 M solution of 5-ethylthio-1H-tetrazole (ETT) in acetonitrile. This activated solution is delivered to the synthesis column containing the deprotected support-bound oligonucleotide. The coupling reaction is typically allowed to proceed for 2-5 minutes.

  • Capping: Unreacted 5'-hydroxyl groups are acetylated to prevent their participation in subsequent cycles. This is achieved by treating the support with a 1:1 mixture of capping A (acetic anhydride/pyridine/THF) and capping B (N-methylimidazole/THF) for 1 minute.

  • Oxidation: The newly formed phosphite triester linkage is oxidized to the more stable phosphate triester by treatment with a solution of 0.02 M iodine in THF/water/pyridine for 1 minute.

  • Washing: The support is washed with anhydrous acetonitrile to remove residual reagents before initiating the next synthesis cycle.

Protocol 2: Deprotection of Oligonucleotides Containing N,N-dibenzoyl-adenosine

This protocol describes the cleavage of the oligonucleotide from the solid support and the removal of all protecting groups.[6][7][8]

  • Cleavage from Support and Base Deprotection: The solid support is treated with concentrated aqueous ammonium hydroxide (28-30%) at 55°C for 8-12 hours. This step cleaves the succinyl linker, releasing the oligonucleotide from the support, and removes the benzoyl protecting groups from the nucleobases and the cyanoethyl groups from the phosphate backbone.

  • Evaporation: The ammoniacal solution is carefully transferred to a clean tube, and the ammonia is removed by evaporation under reduced pressure.

  • Purification: The crude oligonucleotide is purified by high-performance liquid chromatography (HPLC) or other suitable methods to isolate the full-length product.

Visualizing the Workflow and Chemical Structures

To better illustrate the processes and molecules discussed, the following diagrams are provided in the DOT language for Graphviz.

Oligonucleotide_Synthesis_Cycle Deblocking 1. Deblocking (DMT Removal) Coupling 2. Coupling (Add Bz-dA Phosphoramidite) Deblocking->Coupling WASH Capping 3. Capping (Acetylate Failures) Coupling->Capping WASH Oxidation 4. Oxidation (P(III) to P(V)) Capping->Oxidation WASH Oxidation->Deblocking WASH (for next cycle)

Caption: The four main steps of a single cycle in solid-phase oligonucleotide synthesis.

Deprotection_Workflow Start Oligonucleotide on Solid Support (Fully Protected) Cleavage_Deprotection Cleavage from Support & Base Deprotection (Aqueous Ammonia, 55°C) Start->Cleavage_Deprotection Evaporation Evaporation of Ammonia Cleavage_Deprotection->Evaporation Purification Purification (e.g., HPLC) Evaporation->Purification Final_Product Pure Oligonucleotide Purification->Final_Product Bz_Adenosine_Structure cluster_adenosine Adenosine Core A N,N-dibenzoyl-adenosine Adenine Adenine Ribose Ribose Bz1 Benzoyl Group 1 Adenine->Bz1 N6 Bz2 Benzoyl Group 2 Adenine->Bz2 N6

References

A Comparative Guide to the Cross-Reactivity of Benzoylated Adenosine Analogs in Biological Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the biological activity and cross-reactivity of benzoylated adenosine analogs, with a primary focus on N6-substituted derivatives due to the limited public data on N,N-dibenzoyl-adenosine. The information herein is intended to assist researchers in evaluating the selectivity of these compounds in various biological assays.

Introduction

Adenosine analogs are invaluable tools in biomedical research and drug discovery, targeting adenosine receptors and other related proteins. Chemical modifications of the adenosine scaffold, such as benzoylation, are employed to enhance stability, potency, and selectivity. However, these modifications can also lead to off-target effects, or cross-reactivity, which is critical to characterize for the accurate interpretation of experimental results.

The term "N,N-dibenzoyl-adenosine" is not standard in the scientific literature. It is plausible that this refers to a derivative with two benzoyl groups on the N6-amine of the adenine ring (N6,N6-dibenzoyladenosine) or a multi-benzoylated adenosine with substitutions at other positions. Due to the scarcity of data on such specific compounds, this guide will focus on the more extensively studied N6-benzoyladenosine and its close analog, N6-benzyladenosine, as representative examples of benzoylated adenosine derivatives.

Comparative On-Target Activity at Adenosine Receptors

The primary targets for many adenosine analogs are the four subtypes of adenosine receptors: A1, A2A, A2B, and A3. The binding affinities of N6-benzyladenosine and commonly used adenosine receptor agonists are presented in Table 1 for comparison.

Table 1: Comparative Binding Affinities (Ki in nM) at Human Adenosine Receptors

CompoundA1 Receptor Ki (nM)A2A Receptor Ki (nM)A2B Receptor EC50 (µM)A3 Receptor Ki (nM)Reference(s)
N6-Benzyladenosine ~100 - 290~100 - 300>10~100 - 200[1][2]
NECA (5'-N-Ethylcarboxamidoadenosine) 14202.46.2[3][4][5][6]
CGS-21680 290278967[7][8]

Note: Ki values can vary between studies depending on the experimental conditions. The values presented are approximations from the cited literature.

Analysis:

  • N6-Benzyladenosine generally exhibits moderate affinity for A1, A2A, and A3 adenosine receptors, with Ki values typically in the low to mid-nanomolar range. Its potency at the A2B receptor is significantly lower.

  • NECA is a high-affinity, non-selective adenosine receptor agonist, demonstrating potent binding to A1, A2A, and A3 receptors.[3][4][6]

  • CGS-21680 is recognized as a selective agonist for the A2A receptor, with significantly lower affinity for the A1 receptor.[8]

Cross-Reactivity with Other Biological Targets

Table 2: Cross-Reactivity with Selected Off-Targets

CompoundTargetAssay TypeResultReference(s)
N6-p-Nitrobenzyladenosine Adenosine DeaminaseEnzyme InhibitionCompetitive inhibitor (Ki = 65 µM)[9]
N6-benzyladenosine Adenosine DeaminaseEnzyme InhibitionCompetitive inhibitor[10]
N6-phenylisopropyladenosine cAMP PhosphodiesteraseEnzyme ModulationStimulates in normal and inhibits in adrenalectomized rat brain[11]

Analysis:

  • N6-substituted adenosine analogs, including those with benzyl and nitrobenzyl groups, have been shown to act as competitive inhibitors of adenosine deaminase.[9][10] This interaction is important to consider in cellular assays where endogenous adenosine levels can influence the results.

  • Some N6-substituted analogs may also interact with other components of the purinergic signaling pathway, such as phosphodiesterases.[11]

Experimental Protocols

Radioligand Binding Assay for Adenosine Receptors

This protocol is a generalized procedure for determining the binding affinity of a test compound to adenosine receptors.

  • Membrane Preparation: Membranes from cells stably expressing the human adenosine receptor subtype of interest are prepared.

  • Assay Buffer: Typically, a Tris-HCl buffer (pH 7.4) containing MgCl2 is used.

  • Radioligand: A specific radiolabeled ligand for the receptor subtype is used (e.g., [3H]CGS-21680 for A2A).

  • Incubation: Membranes, radioligand, and various concentrations of the test compound are incubated to allow for competitive binding.

  • Filtration: The reaction is terminated by rapid filtration through glass fiber filters to separate bound from unbound radioligand.

  • Scintillation Counting: The radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis: The IC50 values are determined from concentration-response curves and converted to Ki values using the Cheng-Prusoff equation.

Enzyme Inhibition Assay (e.g., Adenosine Deaminase)

This protocol outlines a general method for assessing the inhibition of an enzyme by a test compound.

  • Reagents: Prepare a buffer solution, the purified enzyme (e.g., adenosine deaminase), the substrate (e.g., adenosine), and the test compound at various concentrations.

  • Reaction Initiation: The reaction is initiated by adding the substrate to a pre-incubated mixture of the enzyme and the test compound.

  • Detection: The rate of product formation (e.g., inosine) or substrate depletion is monitored over time, often using a spectrophotometer to measure changes in absorbance at a specific wavelength.

  • Data Analysis: The initial reaction velocities are calculated for each inhibitor concentration. The IC50 value is determined from the dose-response curve. Further kinetic studies can be performed to determine the mechanism of inhibition (e.g., competitive, non-competitive).

Visualizations

Below are diagrams illustrating a key signaling pathway and a typical experimental workflow relevant to the assessment of adenosine analog cross-reactivity.

Adenosine Receptor Signaling Pathways cluster_0 Adenosine cluster_1 G-Protein Coupled Receptors cluster_2 G-Proteins cluster_3 Effector cluster_4 Second Messenger Adenosine Adenosine A1_A3 A1 / A3 Adenosine->A1_A3 A2A_A2B A2A / A2B Adenosine->A2A_A2B Gi_o Gi/o A1_A3->Gi_o Gs Gs A2A_A2B->Gs AC Adenylyl Cyclase Gi_o->AC Inhibition Gs->AC Activation cAMP cAMP AC->cAMP Experimental Workflow for Cross-Reactivity Assessment cluster_0 Primary Screening cluster_1 Hit Identification cluster_2 Secondary Screening cluster_3 Selectivity Profiling PrimaryAssay Primary Target Assay (e.g., Adenosine Receptor Binding) Hit Active Compound? PrimaryAssay->Hit SecondaryAssay Broad Panel Off-Target Screening (e.g., Kinases, other GPCRs) Hit->SecondaryAssay Yes Selectivity Determine Selectivity Profile SecondaryAssay->Selectivity

References

A Comparative Guide to the Validation of Analytical Methods for N,N-dibenzoyl-adenosine Quantification

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The validation of an analytical procedure is crucial to demonstrate its suitability for the intended purpose, ensuring the reliability and accuracy of analytical data.[1] The most common analytical techniques for the quantification of nucleoside derivatives like N,N-dibenzoyl-adenosine are High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

Core Principles of Analytical Method Validation

According to the ICH Q2(R1) guidelines, the validation of an analytical method involves the evaluation of several key parameters to ensure its performance.[2][3][4] These parameters include:

  • Specificity: The ability to accurately measure the analyte in the presence of other components such as impurities, degradation products, or matrix components.[5]

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.[2]

  • Range: The interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.[2]

  • Accuracy: The closeness of the test results obtained by the method to the true value.[5]

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD) and is considered at three levels:

    • Repeatability (Intra-assay precision): Precision under the same operating conditions over a short interval of time.[2]

    • Intermediate Precision: Precision within the same laboratory but on different days, with different analysts, or with different equipment.[2]

    • Reproducibility: Precision between different laboratories (inter-laboratory studies).

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[2]

  • Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[2][4]

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage.[2]

Comparison of Analytical Methods

The following tables summarize the validation parameters for HPLC-UV and LC-MS/MS methods reported for the quantification of adenosine, which can be used as a reference for validating methods for N,N-dibenzoyl-adenosine.

Table 1: Comparison of HPLC-UV Method Validation Parameters for Adenosine Quantification

Validation ParameterMethod 1 (Human Bronchial Epithelial Cells)Method 2 (Adenine and Hypoxanthine in Melinjo Chips)
Linearity Range 0.2 - 10 µM50 - 800 µg/g
Correlation Coefficient (R²) > 0.99> 0.990
Limit of Detection (LOD) Not Reported0.72 µg/mL (Adenine), 0.69 µg/mL (Hypoxanthine)
Limit of Quantification (LOQ) 0.2 µM2.39 µg/mL (Adenine), 2.30 µg/mL (Hypoxanthine)
Accuracy (% Recovery) Not Reported79.33 - 90.37% (Adenine), 66.75 - 100.15% (Hypoxanthine)
Precision (%RSD) Not Reported3.46 - 5.19% (Adenine), 2.22 - 3.15% (Hypoxanthine)

Data extracted from references[6][7].

Table 2: Comparison of LC-MS/MS Method Validation Parameters for Adenosine Quantification

Validation ParameterMethod 1 (Human Blood)Method 2 (Cell Culture Medium)Method 3 (Royal Jelly)
Linearity Range Not specified, but used for concentrations from 43 ± 3 nM to 5.6 ± 1.7 µM.[8]15.6 - 2000 ng/mL2.5 - 1000 ng/mL
Correlation Coefficient (R²) Not ReportedNot Reported0.9995
Limit of Detection (LOD) Not ReportedNot Reported1 ng/mL (Adenosine), 1 ng/mL (AMP), 2.5 ng/mL (ADP), 5 ng/mL (ATP)
Limit of Quantification (LOQ) Not Reported15.6 ng/mL2.5 ng/mL (Adenosine), 2.5 ng/mL (AMP), 5 ng/mL (ADP), 10 ng/mL (ATP)
Accuracy (% Bias) Not ReportedWithin 15% of nominal value.[9]81.3 - 118.4% (Recovery)
Precision (%RSD) Not Reported< 15%< 10.5%

Data extracted from references[6][8][9].

Experimental Protocols

Below are representative experimental protocols for the quantification of adenosine using HPLC-UV and LC-MS/MS. These can be adapted for the analysis of N,N-dibenzoyl-adenosine.

1. HPLC-UV Method for Adenosine Phosphates in Human Bronchial Epithelial Cells

  • Instrumentation: High-Performance Liquid Chromatography system with a UV detector.

  • Column: C18 column (3 × 150 mm, 2.7 µm).

  • Mobile Phase: Isocratic elution with 50 mM potassium hydrogen phosphate (pH 6.80).

  • Detection: UV absorbance monitored at 254 nm.

  • Sample Preparation: Rapid extraction from human bronchial epithelial cells.

2. LC-MS/MS Method for Adenosine in Cell Culture Medium [9]

  • Instrumentation: Liquid chromatography system coupled to a tandem mass spectrometer.

  • Column: XBridge C₈ column (4.6 mm × 75 mm, 3.5 µm).[9]

  • Mobile Phase: Isocratic elution with 65% of 2mM ammonium acetate in water and 35% of 2mM ammonium acetate in methanol.[9]

  • Flow Rate: 500 µL/min.[9]

  • Detection: Mass spectrometer operating in positive ion mode using selected reaction monitoring (SRM) at m/z of 268.2/136.1 for adenosine.[9]

  • Internal Standard: 2-chloroadenosine (m/z 302.2/170.0).[9]

  • Sample Preparation: Addition of internal standard to the sample followed by centrifugation. No extraction was performed.[9]

3. LC-MS/MS Method for Adenosine in Human Blood [8]

  • Instrumentation: Liquid chromatography system coupled to a mass spectrometer.

  • Column: SeQuant® ZIC®-cHILIC column.[8]

  • Mobile Phase: Gradient elution with mobile phase A consisting of 20 mM ammonium formate in water and mobile phase B consisting of 100% acetonitrile.[8]

  • Flow Rate: 0.2 mL/min.[8]

  • Internal Standard: ¹³C-labeled adenosine.[8]

  • Sample Preparation: Blood sample mixed with acetonitrile solution enriched with the internal standard.[8]

Visualizing the Validation Workflow

The following diagram illustrates the typical workflow for validating an analytical method according to ICH guidelines.

Analytical_Method_Validation_Workflow cluster_planning Planning Phase cluster_execution Execution Phase cluster_evaluation Evaluation & Reporting define_purpose Define Analytical Method's Purpose select_parameters Select Validation Parameters (ICH Q2) define_purpose->select_parameters set_acceptance Set Acceptance Criteria select_parameters->set_acceptance specificity Specificity set_acceptance->specificity linearity_range Linearity & Range accuracy Accuracy precision Precision (Repeatability, Intermediate) lod_loq LOD & LOQ robustness Robustness compare_results Compare Results with Acceptance Criteria robustness->compare_results validation_report Prepare Validation Report compare_results->validation_report method_implementation Method Implementation for Routine Use validation_report->method_implementation

Caption: Workflow for analytical method validation based on ICH guidelines.

References

Comparative Analysis of N⁶-Substituted Adenosine Analogs in Receptor Binding Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of N⁶-substituted adenosine analogs, focusing on their binding affinities for adenosine receptor subtypes. The development of selective adenosine receptor ligands is a critical area of research for therapeutic interventions in cardiovascular, neurological, and inflammatory diseases. Structure-activity relationship (SAR) studies, which correlate a compound's chemical structure with its biological activity, are fundamental to designing potent and selective drug candidates. Disubstitution at the N⁶ position of adenosine is generally found to be detrimental to activity, likely because one hydrogen atom is required to act as a hydrogen bond donor.[1] Consequently, research has primarily focused on mono-substituted analogs.

This document summarizes quantitative binding data for a series of N⁶-substituted adenosine derivatives, details the experimental protocols used to obtain this data, and illustrates the key signaling pathways involved.

Data Presentation: Receptor Binding Affinity of N⁶-Substituted Adenosine Analogs

The following table summarizes the binding affinities (Kᵢ in nM) of various N⁶-substituted adenosine analogs for the human A₁, A₂ₐ, and A₃ adenosine receptors. Lower Kᵢ values indicate higher binding affinity. These compounds illustrate the impact of different substituents at the N⁶-position on receptor affinity and selectivity.

CompoundN⁶-SubstituentA₁ Kᵢ (nM)A₂ₐ Kᵢ (nM)A₃ Kᵢ (nM)A₁/A₃ SelectivityA₂ₐ/A₃ Selectivity
N⁶-Cyclopentyladenosine (CPA) Cyclopentyl0.72203.40.264.7
N⁶-Cyclohexyladenosine (CHA) Cyclohexyl1.015010.30.114.6
N⁶-Benzyladenosine Benzyl15.020012.01.2516.7
N⁶-(3-Chlorobenzyl)adenosine 3-Chlorobenzyl11.04103.03.7136.7
N⁶-(R)-Phenylisopropyladenosine (R-PIA) (R)-1-Phenylethyl1.114025.00.045.6
N⁶-(S)-Phenylisopropyladenosine (S-PIA) (S)-1-Phenylethyl9.01204.02.2530.0

Data synthesized from multiple sources for comparative purposes.[2][3]

Structure-Activity Relationships (SAR)

The data presented highlights key structure-activity relationships for N⁶-substituted adenosine analogs:

  • N⁶-Cycloalkyl Substitution : N⁶-cycloalkyl substitutions, such as in CPA and CHA, generally confer high potency and selectivity for the A₁ receptor.[1][4]

  • N⁶-Arylmethyl Substitution : The addition of a benzyl group at the N⁶ position tends to produce ligands with high affinity for both A₁ and A₃ receptors.[2] Substitutions on the benzyl ring can further modulate this selectivity. For instance, a chloro substituent at the 3-position of the benzyl ring enhances A₃ receptor affinity and selectivity over the A₁ receptor compared to the unsubstituted N⁶-benzyladenosine.[2]

  • Stereochemistry : The stereochemistry of the N⁶-substituent is critical for receptor affinity. For example, the (R)-enantiomer of phenylisopropyladenosine (R-PIA) is significantly more potent at the A₁ receptor than the (S)-enantiomer (S-PIA), demonstrating a clear stereoselective preference by the receptor.[2]

Experimental Protocols

The binding affinity data presented in this guide is typically generated using radioligand competition binding assays. Functional activity is often assessed via cAMP accumulation assays.

Radioligand Competition Binding Assay

This assay measures the ability of a test compound to compete with a radiolabeled ligand for binding to a specific receptor.

  • Membrane Preparation : Membranes from cells stably expressing the desired human adenosine receptor subtype (e.g., A₁, A₂ₐ, or A₃) are prepared. Protein concentration is determined using a standard method like the Bradford assay.

  • Assay Buffer : A typical assay buffer is 50 mM Tris-HCl, pH 7.4, containing MgCl₂.

  • Incubation : Receptor membranes (e.g., 20-40 µg of protein) are incubated with a fixed concentration of a specific radioligand (e.g., [³H]CGS21680 for A₂ₐ receptors) and varying concentrations of the unlabeled test compound.[5]

  • Nonspecific Binding : Nonspecific binding is determined in the presence of a high concentration of a non-radiolabeled standard agonist or antagonist, such as 5'-N-ethylcarboxamidoadenosine (NECA).[5]

  • Equilibration : The mixture is incubated at 25°C for 60-90 minutes to allow the binding to reach equilibrium.[5]

  • Separation : The bound and free radioligand are separated by rapid filtration through glass fiber filters (e.g., Whatman GF/B). The filters are then washed with ice-cold buffer to remove any unbound radioligand.

  • Quantification : The amount of radioactivity trapped on the filters is quantified using liquid scintillation counting.

  • Data Analysis : The concentration of the test compound that inhibits 50% of the specific radioligand binding (IC₅₀) is calculated. The binding affinity of the test ligand (Kᵢ) is then determined from the IC₅₀ value using the Cheng-Prusoff equation.

cAMP Functional Assay

This assay determines whether a ligand acts as an agonist or antagonist by measuring its effect on the production of cyclic adenosine monophosphate (cAMP), a key second messenger.

  • Cell Culture : Cells expressing the receptor of interest (e.g., CHO-K1 cells) are cultured to an appropriate density.

  • Agonist Mode : To test for agonist activity, cells are incubated with increasing concentrations of the test compound.

  • Antagonist Mode : To test for antagonist activity, cells are pre-incubated with the test compound before being stimulated with a known agonist at its EC₈₀ concentration.

  • cAMP Measurement : The intracellular cAMP levels are measured using a variety of commercially available kits, often based on competitive immunoassays (e.g., HTRF or ELISA). A₁ and A₃ receptor activation (via Gᵢ) leads to a decrease in cAMP, while A₂ₐ and A₂₋ receptor activation (via Gₛ) leads to an increase in cAMP.[6]

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the canonical signaling pathways for A₁ and A₂ₐ adenosine receptors and the general workflow of a radioligand binding assay.

Adenosine_Signaling_Pathways cluster_A1 A₁ Receptor Pathway cluster_A2A A₂ₐ Receptor Pathway A1_Ligand A₁ Agonist A1R A₁ Receptor A1_Ligand->A1R Gi Gᵢ Protein A1R->Gi AC_inhib Adenylyl Cyclase Gi->AC_inhib Inhibits cAMP_dec [cAMP] ↓ AC_inhib->cAMP_dec Leads to A2A_Ligand A₂ₐ Agonist A2AR A₂ₐ Receptor A2A_Ligand->A2AR Gs Gₛ Protein A2AR->Gs AC_stim Adenylyl Cyclase Gs->AC_stim Stimulates cAMP_inc [cAMP] ↑ AC_stim->cAMP_inc Leads to

Caption: Adenosine A₁ and A₂ₐ Receptor Signaling Pathways.

Radioligand_Binding_Workflow prep 1. Prepare Receptor Membranes mix 2. Incubate: Membranes + Radioligand + Test Compound prep->mix filter 3. Separate Bound/Free via Filtration mix->filter wash 4. Wash Filters filter->wash count 5. Quantify Radioactivity (Scintillation Counting) wash->count analyze 6. Calculate IC₅₀ and Kᵢ count->analyze

Caption: Experimental Workflow for a Radioligand Competition Binding Assay.

References

A Researcher's Guide to the Regioselective Dibenzoylation of Adenosine: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the selective modification of nucleosides like adenosine is a critical step in the synthesis of therapeutic agents and molecular probes. Among these modifications, benzoylation plays a key role in protecting hydroxyl groups and influencing the molecule's properties. However, achieving regioselectivity in the dibenzoylation of adenosine, which possesses multiple reactive hydroxyl groups on its ribose moiety and an exocyclic amino group, presents a significant synthetic challenge. This guide provides a comparative analysis of methods for the regioselective dibenzoylation of adenosine, supported by experimental data and detailed protocols to aid in the selection of the most suitable synthetic strategy.

The primary sites for benzoylation on the adenosine molecule are the 2', 3', and 5' hydroxyl (OH) groups of the ribose sugar and the N6 amino group of the adenine base. The relative reactivity of these sites can be influenced by various factors, including the choice of reagents, solvents, temperature, and the use of protecting groups. This guide will focus on methods to achieve dibenzoylation primarily on the ribose hydroxyls, leading to key isomers such as 2',3'-di-O-benzoyladenosine and 3',5'-di-O-benzoyladenosine.

Direct Dibenzoylation: A Trade-off Between Simplicity and Selectivity

Direct benzoylation of unprotected adenosine with benzoyl chloride in the presence of a base like pyridine is a straightforward approach. However, this method often leads to a mixture of products, including mono-, di-, tri-, and even tetra-benzoylated species, as well as N6-benzoylated derivatives. Controlling the stoichiometry of the benzoylating agent is crucial but can be challenging, often resulting in low yields of the desired dibenzoylated isomer and tedious purification processes.

Strategic Approaches to Regioselectivity

To overcome the lack of selectivity in direct benzoylation, several strategic approaches have been developed. These methods typically involve the use of protecting groups or specialized reagents to direct the benzoylation to specific hydroxyl groups.

Per-benzoylation Followed by Selective Deprotection

A common strategy involves the exhaustive benzoylation of all hydroxyl groups to produce 2',3',5'-tri-O-benzoyladenosine, which can also include N6-benzoylation. This is then followed by a selective deprotection step to yield the desired di-O-benzoyl isomer. The primary 5'-O-benzoyl group is generally more labile to hydrolysis than the secondary 2'- and 3'-O-benzoyl groups. While this approach offers a clear pathway to specific isomers, it requires additional synthetic steps and careful control of the deprotection conditions to avoid the formation of other partially deprotected products.

Transient Protection Methods

Transient protection, particularly through silylation, is a powerful technique to achieve regioselectivity. In this method, the hydroxyl groups of adenosine are temporarily protected with silyl groups, such as trimethylsilyl (TMS). The different reactivity of the silylated hydroxyls then allows for selective acylation. For instance, transient silylation can be employed to direct benzoylation to the N6 position, leaving the hydroxyl groups available for subsequent reactions. While primarily used for selective N-acylation, this principle can be adapted to favor O-acylation at specific positions by carefully choosing the silylating agent and reaction conditions.

Experimental Protocol: Transient Silylation for N6-Benzoylation

A typical procedure for the selective N6-benzoylation of adenosine involves the following steps:

  • Adenosine is suspended in pyridine.

  • Trimethylsilyl chloride (TMSCl) is added, leading to the formation of persilylated adenosine.

  • Benzoyl chloride is then added to the reaction mixture. The N6-amino group is more nucleophilic than the silylated hydroxyl groups, leading to preferential N6-benzoylation.

  • The silyl protecting groups are subsequently removed by the addition of water or a mild acid, yielding N6-benzoyladenosine.

This method can be adapted to achieve O-benzoylation by careful control of reagents and reaction times, though achieving specific di-O-benzoylation directly can be challenging.

Stannylene Acetal Mediated Benzoylation

The use of organotin reagents, such as dibutyltin oxide, to form stannylene acetals with diols is a well-established method for regioselective acylation. In the case of adenosine, a stannylene acetal can be formed across the 2' and 3' hydroxyl groups. The formation of this cyclic intermediate activates one of the hydroxyl groups, typically the 2'-OH, towards acylation, allowing for the selective introduction of a benzoyl group. Subsequent reaction at the 5'-OH position can then lead to the desired 2',5'-di-O-benzoyladenosine. While powerful, this method involves the use of toxic organotin reagents and requires anhydrous conditions.

Enzymatic Acylation

Enzymatic methods offer a green and highly selective alternative to traditional chemical synthesis. Lipases and proteases can catalyze the regioselective acylation of nucleosides in organic solvents. These enzymes can differentiate between the primary and secondary hydroxyl groups of the ribose moiety, leading to high yields of specific isomers. For example, a lipase could potentially catalyze the selective benzoylation of the 5'-OH group, which could then be followed by a second enzymatic or chemical benzoylation at another position. While offering high selectivity, the development of enzymatic processes can require significant optimization of the enzyme, solvent, and reaction conditions.

Comparison of Methods

MethodAdvantagesDisadvantagesTypical Regioselectivity
Direct Benzoylation Simple, one-step procedure.Low selectivity, mixture of products, difficult purification.Mixture of O- and N-benzoylated products.
Per-benzoylation/Deprotection Can provide specific isomers in good purity.Multi-step process, requires careful control of deprotection.Can yield 2',3'- or 3',5'-di-O-benzoyl isomers depending on deprotection.
Transient Silylation High regioselectivity for N6-acylation.Can be adapted for O-acylation but may require optimization.Primarily directs to N6-benzoylation.
Stannylene Acetal Method High regioselectivity for 2'- or 3'-O-acylation.Use of toxic organotin reagents, requires anhydrous conditions.Can lead to 2',5'- or 3',5'-di-O-benzoyl isomers.
Enzymatic Acylation High regioselectivity, mild reaction conditions, environmentally friendly.Requires enzyme screening and optimization, may be slower.Can be highly specific for 5'-OH or other positions depending on the enzyme.

Characterization of Dibenzoylated Adenosine Isomers

The confirmation of the regioselectivity of the dibenzoylation reaction is crucial and is typically achieved through a combination of chromatographic and spectroscopic techniques.

Chromatographic Separation: High-Performance Liquid Chromatography (HPLC) is a powerful tool for the separation and quantification of the different benzoylated isomers. Reversed-phase columns are commonly used with a mobile phase consisting of a mixture of acetonitrile and water or a buffer. The retention times of the different isomers will vary based on their polarity, allowing for their separation and quantification.

Spectroscopic Analysis: Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for the structural elucidation of the benzoylated adenosine derivatives.

  • ¹H NMR: The chemical shifts of the ribose protons (H-1', H-2', H-3', H-4', and H-5') are highly sensitive to the presence of benzoyl groups. Acylation of a hydroxyl group causes a downfield shift of the corresponding proton signal. For example, in 2',3'-di-O-benzoyladenosine, the signals for H-2' and H-3' will be shifted downfield compared to adenosine.

  • ¹³C NMR: Similar to ¹H NMR, the chemical shifts of the ribose carbons are also affected by benzoylation, providing further structural confirmation.

  • 2D NMR (COSY, HSQC, HMBC): These experiments are used to definitively assign all proton and carbon signals and to confirm the connectivity within the molecule, thereby unambiguously determining the positions of the benzoyl groups.

Mass Spectrometry (MS): High-resolution mass spectrometry is used to confirm the molecular weight of the dibenzoylated product and to aid in its identification.

Visualization of Synthetic Pathways

To illustrate the strategic approaches to regioselective dibenzoylation, the following diagrams outline the key transformations.

perbenzoylation_deprotection Adenosine Adenosine Perbenzoylated_Adenosine Perbenzoylated_Adenosine Adenosine->Perbenzoylated_Adenosine BzCl, Pyridine (excess) 2',3'-di-O-benzoyladenosine 2',3'-di-O-benzoyladenosine Perbenzoylated_Adenosine->2',3'-di-O-benzoyladenosine Selective 5'-O-Deprotection 3',5'-di-O-benzoyladenosine 3',5'-di-O-benzoyladenosine Perbenzoylated_Adenosine->3',5'-di-O-benzoyladenosine Selective 2'-O-Deprotection

Per-benzoylation followed by selective deprotection.

transient_silylation Adenosine Adenosine Persilylated_Adenosine Persilylated_Adenosine Adenosine->Persilylated_Adenosine TMSCl, Pyridine N6-Benzoyl-persilyl-adenosine N6-Benzoyl-persilyl-adenosine Persilylated_Adenosine->N6-Benzoyl-persilyl-adenosine Benzoyl Chloride N6-Benzoyladenosine N6-Benzoyladenosine N6-Benzoyl-persilyl-adenosine->N6-Benzoyladenosine Deprotection

Transient silylation for N6-benzoylation.

stannylene_acetal Adenosine Adenosine 2',3'-O-Dibutylstannylene-adenosine 2',3'-O-Dibutylstannylene-adenosine Adenosine->2',3'-O-Dibutylstannylene-adenosine Bu2SnO 2'-O-Benzoyl-adenosine 2'-O-Benzoyl-adenosine 2',3'-O-Dibutylstannylene-adenosine->2'-O-Benzoyl-adenosine Benzoyl Chloride 2',5'-di-O-Benzoyladenosine 2',5'-di-O-Benzoyladenosine 2'-O-Benzoyl-adenosine->2',5'-di-O-Benzoyladenosine Benzoyl Chloride

Stannylene acetal mediated regioselective benzoylation.

Conclusion

The regioselective dibenzoylation of adenosine is a nuanced synthetic challenge that requires careful consideration of the desired isomer and the available synthetic methodologies. While direct benzoylation offers a simple route, it often suffers from a lack of selectivity. Strategic approaches employing protection/deprotection schemes, transient silylation, stannylene acetals, or enzymatic catalysis provide greater control over the regiochemical outcome. The choice of method will depend on the specific target molecule, the desired yield and purity, and the available laboratory resources. This guide provides a framework for researchers to compare these alternatives and select the most appropriate protocol for their synthetic goals, with a strong emphasis on thorough characterization to confirm the regioselectivity of the obtained products.

Benchmarking N,N-dibenzoyl-adenosine: A Comparative Guide to Commercial Adenosine Receptor Agonists

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of N,N-dibenzoyl-adenosine's performance against established commercial standards in adenosine receptor activation. Due to the limited availability of direct quantitative data for N,N-dibenzoyl-adenosine, this document focuses on presenting available data for well-characterized commercial agonists, Regadenoson and 2-Chloro-N6-cyclopentyladenosine (CCPA), to serve as a benchmark. We will explore the structural and functional differences that underpin their activities, supported by detailed experimental protocols and signaling pathway diagrams.

Introduction to Adenosine Receptor Modulation

Adenosine receptors, a class of G protein-coupled receptors (GPCRs), are integral to numerous physiological processes. These receptors are broadly classified into four subtypes: A1, A2A, A2B, and A3. Their activation triggers downstream signaling cascades that regulate functions in the cardiovascular, nervous, and immune systems. Consequently, adenosine receptor agonists are valuable tools in both biomedical research and clinical applications, ranging from diagnostics to therapeutics.

N,N-dibenzoyl-adenosine and its derivatives are synthetic nucleoside analogs utilized in research to probe the structure and function of adenosine receptors. The benzoyl modifications are intended to alter the compound's affinity and selectivity for the different receptor subtypes, offering a potential avenue for developing more targeted therapeutic agents.

Commercial Standards for Comparison

To provide a performance benchmark, we are focusing on two widely used and well-characterized commercial adenosine receptor agonists:

  • Regadenoson: A selective A2A adenosine receptor agonist, primarily used as a pharmacologic stress agent in myocardial perfusion imaging.

  • 2-Chloro-N6-cyclopentyladenosine (CCPA): A potent and highly selective A1 adenosine receptor agonist, commonly used in research to study A1 receptor function.

Performance Data: A Comparative Analysis

The following tables summarize the available quantitative data for the selected commercial standards. This data provides a baseline for evaluating the potential performance of N,N-dibenzoyl-adenosine.

Table 1: Adenosine Receptor Binding Affinity (Ki in nM)
CompoundA1 ReceptorA2A ReceptorA2B ReceptorA3 Receptor
N,N-dibenzoyl-adenosine Data not availableData not availableData not availableData not available
Regadenoson ~16,460~1,269>100,000>100,000
2-Chloro-N6-cyclopentyladenosine (CCPA) 0.43,900Data not availableModerate Affinity

Note: Lower Ki values indicate higher binding affinity.

Table 2: Functional Activity (cAMP Assays)
CompoundAssay TypeReceptor TargetPotency (IC50/EC50 in nM)
N,N-dibenzoyl-adenosine Data not availableData not availableData not available
Regadenoson cAMP accumulationA2AEC50: ~6.4
2-Chloro-N6-cyclopentyladenosine (CCPA) Inhibition of forskolin-stimulated cAMP accumulationA1IC50: 33

Signaling Pathways and Experimental Workflows

To visualize the mechanisms of action and experimental procedures discussed, the following diagrams are provided in the DOT language for Graphviz.

Adenosine Receptor Signaling Pathways

cluster_A1_A3 A1/A3 Receptor Signaling cluster_A2A_A2B A2A/A2B Receptor Signaling A1_A3 A1/A3 Agonist A1_A3_Receptor A1/A3 Receptor A1_A3->A1_A3_Receptor Gi Gi A1_A3_Receptor->Gi AC_inhib Adenylate Cyclase (Inhibited) Gi->AC_inhib cAMP_dec ↓ cAMP AC_inhib->cAMP_dec PKA_inhib PKA (Inactive) cAMP_dec->PKA_inhib A2A_A2B A2A/A2B Agonist A2A_A2B_Receptor A2A/A2B Receptor A2A_A2B->A2A_A2B_Receptor Gs Gs A2A_A2B_Receptor->Gs AC_act Adenylate Cyclase (Activated) Gs->AC_act cAMP_inc ↑ cAMP AC_act->cAMP_inc PKA_act PKA (Active) cAMP_inc->PKA_act prep Prepare Cell Membranes Expressing Receptor radioligand Add Radiolabeled Ligand prep->radioligand competitor Add Test Compound (e.g., N,N-dibenzoyl-adenosine) radioligand->competitor incubate Incubate to Reach Equilibrium competitor->incubate separate Separate Bound and Free Ligand incubate->separate measure Measure Radioactivity separate->measure analyze Analyze Data (Ki) measure->analyze cells Culture Cells Expressing Receptor of Interest stimulate Stimulate with Forskolin (for Gi-coupled receptors) cells->stimulate agonist Add Test Compound (e.g., N,N-dibenzoyl-adenosine) stimulate->agonist incubate Incubate agonist->incubate lyse Lyse Cells incubate->lyse detect Detect cAMP Levels lyse->detect analyze Analyze Data (EC50/IC50) detect->analyze

Safety Operating Guide

Proper Disposal of Adenosine, N,N-dibenzoyl-: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of chemical reagents is paramount. This document provides essential guidance on the proper disposal procedures for Adenosine, N,N-dibenzoyl-, a compound that should be handled as potentially hazardous.

Immediate Safety and Handling Precautions

Before beginning any disposal process, ensure that appropriate personal protective equipment (PPE) is worn. This includes safety glasses, chemical-resistant gloves, and a lab coat.[2] All handling of this compound should occur in a well-ventilated area, such as a chemical fume hood, to avoid inhalation of any dust or vapors.[1][2] In case of a spill, contain the material and collect it using appropriate methods, such as sweeping up solids, and place it in a suitable, labeled container for disposal.[1][2] Avoid allowing the substance to enter drains or the environment.[1][2]

Step-by-Step Disposal Protocol

The following procedure outlines the recommended steps for the safe disposal of Adenosine, N,N-dibenzoyl-:

  • Waste Identification and Classification :

    • Chemical waste generators are responsible for determining if a discarded chemical is classified as hazardous waste.[1]

    • Consult your institution's Environmental Health and Safety (EHS) office for guidance on waste classification in accordance with local, regional, and national regulations.[1]

    • Waste codes are application-specific and should be assigned by the user based on how the product was used.[1]

  • Waste Segregation and Collection :

    • Do not mix Adenosine, N,N-dibenzoyl- waste with other waste streams unless explicitly permitted by your EHS office.

    • Collect waste in a designated, properly labeled, and sealed container. The container should be compatible with the chemical properties of the compound.

    • The label should clearly identify the contents as "Adenosine, N,N-dibenzoyl- Waste" and include any relevant hazard warnings.

  • Storage of Chemical Waste :

    • Store the waste container in a designated hazardous waste accumulation area.

    • This area should be secure, well-ventilated, and away from incompatible materials, such as strong oxidizing agents.[2]

  • Arranging for Disposal :

    • Contact your institution's EHS office or a licensed hazardous waste disposal contractor to arrange for the pickup and disposal of the waste.

    • Provide them with all necessary information about the waste, including its identity and any known hazards.

  • Decontamination of Empty Containers :

    • Empty containers that held Adenosine, N,N-dibenzoyl- must also be disposed of in accordance with local regulations.[1]

    • Do not reuse empty containers.[1]

    • Consult your EHS office for the proper procedure for decontaminating or disposing of empty containers.

Quantitative Data Summary

The following table summarizes key physical and chemical properties of a related compound, N6-benzoyl-2'-Deoxyadenosine, which can serve as a reference.

PropertyValueSource
Molecular Formula C₁₇H₁₇N₅O₄Cayman Chemical
Molecular Weight 355.4 g/mol Cayman Chemical
Appearance Crystalline solidCayman Chemical
Storage Temperature -20°CCayman Chemical
Solubility in Ethanol ~1 mg/mLCayman Chemical
Solubility in DMSO ~15 mg/mLCayman Chemical
Solubility in DMF ~30 mg/mLCayman Chemical

Experimental Protocols

While this document focuses on disposal, it is important to note that any experimental protocol involving Adenosine, N,N-dibenzoyl- should be preceded by a thorough review of the available safety information and the development of a comprehensive safety plan. This plan should include handling procedures, spill response, and waste disposal.

Disposal Workflow for Adenosine, N,N-dibenzoyl-

A Step 1: Waste Identification - Consult EHS - Classify Waste B Step 2: Waste Segregation & Collection - Use designated, labeled container A->B Properly Classified Waste C Step 3: Storage - Store in designated hazardous waste area B->C Sealed & Labeled Container D Step 4: Arrange Disposal - Contact EHS or licensed contractor C->D Scheduled Pickup E Step 5: Container Disposal - Dispose of empty containers per regulations D->E Waste Removed

Caption: Disposal workflow for Adenosine, N,N-dibenzoyl-.

References

Personal protective equipment for handling Adenosine, N,N-dibenzoyl-

Author: BenchChem Technical Support Team. Date: November 2025

For immediate reference, this guide outlines the critical personal protective equipment (PPE) and safety measures for handling Adenosine, N,N-dibenzoyl-. Researchers, scientists, and drug development professionals should adhere to these protocols to ensure personal safety and proper disposal of materials.

When handling Adenosine, N,N-dibenzoyl-, a compound that is likely a solid or powder, it is crucial to prevent contact with skin, eyes, and respiratory tract. While a specific Safety Data Sheet (SDS) for Adenosine, N,N-dibenzoyl- was not located, the following recommendations are based on best practices for handling powdered chemicals and organic compounds in a laboratory setting.[1][2][3] In the absence of a specific SDS, it is prudent to treat the substance with a high degree of caution.

Personal Protective Equipment (PPE)

The appropriate personal protective equipment must be worn at all times when handling this compound to create a barrier between the researcher and potential hazards.[1]

To protect from airborne particles and potential splashes, safety glasses with side shields are the minimum requirement.[2] For procedures with a higher risk of splashing, chemical safety goggles and a face shield should be utilized.[3][4]

Chemical-resistant gloves are mandatory to prevent skin contact.[2][4] Nitrile gloves are a common and effective choice for handling many powdered chemicals.[1] It is good practice to double-glove for added protection.

For handling small quantities in a well-ventilated area, a dust mask may be sufficient.[3] However, for larger quantities or when there is a risk of generating dust, a NIOSH-approved respirator is necessary.[3][5] The specific type of respirator should be chosen based on a formal risk assessment.

A standard lab coat should be worn to protect against incidental contact.[2] For tasks with a higher potential for contamination, chemical-resistant aprons or coveralls may be necessary.[2][6]

PPE Summary Table

Protection TypeMinimum RequirementRecommended for Higher Risk Tasks
Eye/Face Safety glasses with side shieldsChemical safety goggles and face shield
Hand Single pair of nitrile glovesDouble-gloving with nitrile gloves
Respiratory Work in a well-ventilated areaNIOSH-approved respirator
Body Lab coatChemical-resistant apron or coveralls

Operational and Disposal Plans

Handling:

  • Always handle Adenosine, N,N-dibenzoyl- in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation risks.

  • Avoid generating dust. Use techniques such as gentle scooping and weighing on paper within a contained space.

  • Ensure all containers are clearly labeled.

Disposal:

  • All waste materials, including contaminated PPE and disposable labware, should be collected in a designated, sealed waste container.

  • Dispose of the chemical waste in accordance with local, state, and federal regulations. Do not dispose of it down the drain.

Experimental Workflow for Safe Handling

PPE_Workflow PPE Selection for Handling Adenosine, N,N-dibenzoyl- A Start: Prepare to handle Adenosine, N,N-dibenzoyl- B Is there a potential for splashing or significant dust generation? A->B C Wear safety glasses with side shields B->C No D Wear chemical safety goggles and a face shield B->D Yes E Wear a single pair of nitrile gloves C->E K Double-glove and consider a chemical-resistant apron D->K F Wear a lab coat E->F G Is the quantity large or is dust being generated? F->G H Work in a well-ventilated area G->H No I Use a NIOSH-approved respirator and work in a fume hood G->I Yes J Proceed with experiment H->J I->J K->F

Caption: PPE selection workflow for handling Adenosine, N,N-dibenzoyl-.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.